5-Bromo-7-methoxyquinoline
Description
BenchChem offers high-quality 5-Bromo-7-methoxyquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-7-methoxyquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-7-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-7-5-9(11)8-3-2-4-12-10(8)6-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTZDFDSYUFWNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC=N2)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901310952 | |
| Record name | 5-Bromo-7-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901310952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1126824-44-9 | |
| Record name | 5-Bromo-7-methoxyquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1126824-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-7-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901310952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-7-methoxyquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-7-methoxyquinoline: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-7-methoxyquinoline, a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. While direct literature on this specific isomer is sparse, this document consolidates its known properties and presents a robust, scientifically-grounded framework for its synthesis, characterization, and strategic application. We delve into a proposed two-step synthesis pathway, predict its spectral characteristics, detail its key reactivity in palladium-catalyzed cross-coupling reactions, and explore its potential as a scaffold for the development of novel chemical entities. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical architecture of the substituted quinoline core.
Introduction: The Quinoline Scaffold in Modern Chemistry
The quinoline ring system, a fusion of benzene and pyridine rings, is designated a "privileged structure" in medicinal chemistry.[1] Its rigid, aromatic framework is a common feature in a vast array of pharmacologically active compounds, demonstrating activities ranging from anticancer and antimalarial to anti-inflammatory and antiviral.[2][3] The functionalization of the quinoline core at various positions allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties.
5-Bromo-7-methoxyquinoline (Figure 1) is a strategically designed intermediate. It features two distinct functional handles:
-
A bromo group at the C-5 position, which is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, enabling the facile installation of diverse aryl, heteroaryl, or alkyl substituents.
-
A methoxy group at the C-7 position, which modulates the electronic properties of the ring system and can serve as a potential site for future modification via ether cleavage.
This guide will provide the core technical knowledge required to synthesize, handle, and strategically utilize this versatile building block.
Core Chemical and Physical Properties
A summary of the fundamental properties of 5-Bromo-7-methoxyquinoline is presented in Table 1. This data is essential for experimental planning, safety assessment, and analytical characterization.
| Property | Value | Source(s) |
| IUPAC Name | 5-bromo-7-methoxyquinoline | [4] |
| CAS Number | 1126824-44-9 | [4] |
| Molecular Formula | C₁₀H₈BrNO | [4] |
| Molecular Weight | 238.08 g/mol | [4] |
| Physical Form | Solid | [5] |
| Boiling Point | 329.0 ± 22.0 °C (at 760 mmHg, predicted) | [5] |
| SMILES | COC1=CC2=C(C=CC=N2)C(=C1)Br | [4] |
| InChI Key | OXTZDFDSYUFWNS-UHFFFAOYSA-N | [4] |
Table 1. Core physicochemical properties of 5-Bromo-7-methoxyquinoline.
Safety and Handling
5-Bromo-7-methoxyquinoline is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Handling should occur in a well-ventilated fume hood.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
GHS Pictogram: GHS07 (Exclamation Mark).
Refer to the material safety data sheet (MSDS) from the supplier for complete safety and disposal information.
Synthesis Pathway and Experimental Protocols
While a dedicated, peer-reviewed synthesis of 5-Bromo-7-methoxyquinoline has not been prominently reported, its preparation can be logically achieved via a two-step sequence starting from 3,5-dibromoaniline. This pathway involves a classical Skraup quinoline synthesis followed by a nucleophilic aromatic substitution (SNAr).
Diagram 1. Proposed two-step synthesis of 5-Bromo-7-methoxyquinoline.
Protocol 1: Synthesis of 5,7-Dibromoquinoline via Skraup Reaction
The Skraup reaction is a powerful method for constructing the quinoline core from an aniline derivative.[6] It involves the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, and finally an acid-catalyzed cyclization and oxidation.
Causality: The use of 3,5-dibromoaniline as the starting material directly installs the bromine atoms at the required C-5 and C-7 positions of the resulting quinoline ring. Nitrobenzene serves as the oxidant for the final aromatization step, and ferrous sulfate (FeSO₄) is added to moderate the often exothermic and vigorous nature of the reaction.[3][6]
Step-by-Step Methodology:
-
Setup: In a large, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, cautiously add concentrated sulfuric acid.
-
Addition of Reactants: To the stirred sulfuric acid, add anhydrous ferrous sulfate, followed by the slow, portion-wise addition of 3,5-dibromoaniline.
-
Glycerol Addition: Gently heat the mixture. Slowly add glycerol via the dropping funnel at a rate that maintains a controlled reaction temperature.
-
Oxidant Addition: Once the glycerol addition is complete, add nitrobenzene to the reaction mixture.
-
Reflux: Heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling, cautiously pour the reaction mixture onto crushed ice. Neutralize the acidic solution with a concentrated base (e.g., NaOH solution) until strongly alkaline, ensuring the temperature is controlled in an ice bath.
-
Extraction: Steam distill the mixture to isolate the crude 5,7-dibromoquinoline or extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Synthesis of 5-Bromo-7-methoxyquinoline via Nucleophilic Aromatic Substitution (SNAr)
The two bromine atoms on the 5,7-dibromoquinoline ring are electron-withdrawing, activating the ring system towards nucleophilic attack. This allows for the substitution of one of the bromine atoms with a methoxide group.
Causality: The reaction with sodium methoxide proceeds via an SNAr mechanism. The methoxide ion attacks one of the carbon atoms bearing a bromine, forming a negatively charged Meisenheimer complex intermediate, which is stabilized by the electron-withdrawing quinoline nitrogen and the remaining bromine atom. Subsequent elimination of a bromide ion restores aromaticity. This reaction typically yields a mixture of the 5-methoxy and 7-methoxy isomers, which must be separated.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, dissolve 5,7-dibromoquinoline in a suitable solvent such as N,N-dimethylformamide (DMF) or a mixture of methanol and DMF.
-
Reagent Addition: Add sodium methoxide (NaOMe) to the solution. The reaction may be performed at room temperature or with gentle heating to increase the rate. The use of a copper catalyst (e.g., CuI) may also facilitate the reaction.[7]
-
Reaction: Stir the mixture for several hours until TLC analysis indicates consumption of the starting material.
-
Quenching: Quench the reaction by adding water.
-
Extraction: Extract the product mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification and Isomer Separation: Concentrate the solvent under reduced pressure. The resulting crude mixture of 5-Bromo-7-methoxyquinoline and 7-Bromo-5-methoxyquinoline must be separated. This is typically achieved by column chromatography on silica gel, eluting with a solvent system such as a hexane/ethyl acetate gradient. The different polarities of the two isomers should allow for their separation.
Spectroscopic Characterization (Predicted)
Predicted ¹H NMR Spectrum (in CDCl₃):
-
δ ~ 8.8-9.0 ppm (dd, 1H): This signal corresponds to the proton at the C-2 position (H-2). It is significantly deshielded due to its proximity to the electronegative nitrogen atom and will appear as a doublet of doublets.
-
δ ~ 8.4-8.6 ppm (d, 1H): This signal is assigned to the proton at the C-4 position (H-4). It is also deshielded by the nitrogen and will likely appear as a doublet.
-
δ ~ 7.4-7.6 ppm (dd, 1H): This signal corresponds to the proton at the C-3 position (H-3).
-
δ ~ 7.3-7.5 ppm (d, 1H): This signal is predicted for the proton at the C-8 position (H-8).
-
δ ~ 7.0-7.2 ppm (d, 1H): This signal corresponds to the proton at the C-6 position (H-6), which is shielded by the adjacent methoxy group.
-
δ ~ 3.9-4.1 ppm (s, 3H): This characteristic singlet is assigned to the protons of the methoxy (-OCH₃) group.
Note: The exact chemical shifts and coupling constants would need to be confirmed by experimental analysis.
Chemical Reactivity and Synthetic Utility
The primary synthetic value of 5-Bromo-7-methoxyquinoline lies in the reactivity of its C-Br bond, making it an ideal substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds in modern organic synthesis.[10][11]
Suzuki-Miyaura Cross-Coupling
This reaction enables the coupling of the quinoline core at the C-5 position with a wide variety of aryl or heteroaryl boronic acids (or their corresponding esters), providing access to a large library of novel biaryl compounds.[12]
Sources
- 1. researchgate.net [researchgate.net]
- 2. iipseries.org [iipseries.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US6103904A - Skraup reaction process for synthesizing quinolones - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Skraup reaction - Wikipedia [en.wikipedia.org]
- 7. pure.tue.nl [pure.tue.nl]
- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
5-Bromo-7-methoxyquinoline: A Core Scaffold for Innovations in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities, including antimalarial, antimicrobial, and anticancer properties.[1] The strategic functionalization of the quinoline nucleus is a cornerstone of drug design, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. 5-Bromo-7-methoxyquinoline emerges as a particularly valuable intermediate in this context. The presence of a bromine atom at the 5-position provides a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments. Concurrently, the methoxy group at the 7-position can influence the molecule's electronic properties and metabolic stability, potentially enhancing its drug-like characteristics.
This guide will illuminate the path from the synthesis of this key intermediate to its potential application in the generation of novel, biologically active compounds.
Physicochemical Properties
A clear understanding of the physicochemical properties of 5-Bromo-7-methoxyquinoline is fundamental to its application in synthetic chemistry and drug design. These properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1126824-44-9 | [2][3] |
| Molecular Formula | C₁₀H₈BrNO | [2][3] |
| Molecular Weight | 238.08 g/mol | [2][3] |
| Appearance | White solid | [3] |
| Purity | ≥99% (typical) | [3] |
| Storage | Store at -4°C for short term (1-2 weeks), -20°C for long term (1-2 years) | [4] |
Synthesis and Purification: A Validated Protocol
The synthesis of 5-Bromo-7-methoxyquinoline can be efficiently achieved through a multi-step process starting from 3,5-dibromoaniline. The following protocol is adapted from established methodologies and is designed for scalability and high purity of the final product.[3]
Synthetic Workflow
The overall synthetic strategy involves a Skraup condensation to form the quinoline core, followed by a nucleophilic aromatic substitution to introduce the methoxy group.
Caption: Synthetic workflow for 5-Bromo-7-methoxyquinoline.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 5,7-Dibromoquinoline
-
Reaction Setup: In a reaction vessel, combine 3,5-dibromoaniline, glycerol, and 70% sulfuric acid.
-
Addition of Oxidizing Agent: Add sodium m-nitrobenzenesulfonate as the oxidizing agent.
-
Heating: Heat the mixture to 100°C.
-
Reaction Progression: Slowly add glycerol to the heated mixture and continue heating at 140-150°C for 3 hours.
-
Work-up: After cooling, pour the reaction mixture into water and neutralize with a suitable base (e.g., sodium hydroxide solution).
-
Extraction: Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Dry the combined organic phases over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product to obtain 5,7-dibromoquinoline.
Step 2: Synthesis of 5-Bromo-7-methoxyquinoline
-
Reaction Setup: In a 1L reaction flask, dissolve 5,7-dibromoquinoline (40.0 g, 0.139 mol) in a mixture of methanol (300 mL) and DMF (200 mL).
-
Heating: Heat the solution to 60°C.
-
Addition of Base: Add sodium methoxide (65.5 g, 1.21 mol) to the heated solution.
-
Reaction Time: Maintain the reaction at 60°C for 2 hours.
-
Quenching: Pour the reaction mixture into water.
-
Extraction: Perform a thorough extraction with ethyl acetate.
-
Drying and Concentration: Combine the organic phases, dry with anhydrous sodium sulfate, and concentrate by rotary evaporation.
-
Purification: Purify the resulting mixture by column chromatography using a petroleum ether:ethyl acetate (20:1) eluent system to separate 5-Bromo-7-methoxyquinoline from its isomer, 7-bromo-5-methoxyquinoline.[3]
Application in Drug Discovery: A Versatile Scaffolding Approach
The true utility of 5-Bromo-7-methoxyquinoline lies in its potential as a versatile building block for the synthesis of novel, biologically active molecules. The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which allows for the formation of carbon-carbon bonds with a wide array of boronic acids and esters.[5][6] This opens up a vast chemical space for the exploration of structure-activity relationships (SAR).
Exemplary Workflow: From Building Block to Biological Screening
The following workflow outlines a logical and efficient process for leveraging 5-Bromo-7-methoxyquinoline in a drug discovery campaign, for instance, in the search for new anticancer agents.
Caption: A typical drug discovery workflow utilizing 5-Bromo-7-methoxyquinoline.
Detailed Protocol: Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura cross-coupling of 5-Bromo-7-methoxyquinoline with a variety of boronic acids.
-
Reagent Preparation: In a microwave vial, combine 5-Bromo-7-methoxyquinoline (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base like potassium carbonate (2.0 equiv).
-
Solvent Addition: Add a suitable solvent system, for example, a mixture of dioxane and water (4:1).
-
Inert Atmosphere: Purge the vial with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Reaction Conditions: Seal the vial and heat the reaction mixture in a microwave reactor to 100-120°C for 30-60 minutes, or alternatively, heat at 80-90°C under conventional heating for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
Potential Biological Activities and Mechanism of Action
While direct biological studies on 5-Bromo-7-methoxyquinoline are not extensively reported in the literature, the broader family of quinoline derivatives has demonstrated significant therapeutic potential, particularly as anticancer agents. Many quinoline-based compounds exert their effects by targeting key cellular processes involved in cancer progression.
For instance, certain brominated quinoline derivatives have shown potent antiproliferative activity against various cancer cell lines and have been identified as inhibitors of topoisomerase I, a critical enzyme for DNA replication and repair.[2] Furthermore, other substituted quinolines have been found to act as tubulin polymerization inhibitors, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7]
Derivatives synthesized from 5-Bromo-7-methoxyquinoline could potentially exhibit similar mechanisms of action. A plausible, yet hypothetical, signaling pathway that could be targeted by such derivatives is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.
Sources
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. CN112457243B - Synthesis method of 7-bromo-5-methoxyquinoline - Google Patents [patents.google.com]
- 4. 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 7. Design, synthesis, and biological evaluation of novel 5,6,7-trimethoxy quinolines as potential anticancer agents and tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 5-Bromo-7-methoxyquinoline: An In-depth Technical Guide for Chemical Researchers
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for obtaining 5-Bromo-7-methoxyquinoline, a valuable heterocyclic compound with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of viable synthetic routes, step-by-step experimental protocols, and critical safety considerations. The guide emphasizes the causality behind experimental choices, ensuring a deep understanding of the chemical principles at play. All protocols are designed to be self-validating systems, and all claims are supported by authoritative references.
Introduction and Strategic Overview
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The targeted substitution with a bromine atom and a methoxy group, as in 5-Bromo-7-methoxyquinoline, offers synthetic handles for further functionalization and can significantly modulate the physicochemical and pharmacological properties of the molecule. This guide will explore two primary, logically sound synthetic pathways for the preparation of this target compound.
Strategic Decision-Making in Synthetic Route Selection:
The selection of an optimal synthetic route is contingent on several factors including the availability and cost of starting materials, scalability, and the desired purity of the final product. This guide presents two distinct and viable approaches:
-
Route B: Electrophilic Bromination of a Pre-formed Methoxyquinoline. This route prioritizes the early introduction of the methoxy group, followed by a regioselective bromination. This can be a more direct approach if the starting methoxyquinoline is accessible.
The following sections will provide a detailed technical analysis of each route, including mechanistic insights, detailed experimental protocols, and data interpretation.
Synthetic Route A: Skraup Condensation and Subsequent Methoxylation
This synthetic pathway is a two-step process commencing with the synthesis of a dibrominated quinoline intermediate, followed by a selective nucleophilic aromatic substitution to introduce the methoxy group.
Step 1: Synthesis of 5,7-Dibromoquinoline via Skraup Reaction
The Skraup reaction is a powerful method for the synthesis of quinolines, involving the reaction of an aniline with glycerol, an oxidizing agent, and a dehydrating agent, typically sulfuric acid.[1] In this step, 3,5-dibromoaniline is used as the starting material.
Mechanism of the Skraup Reaction:
The reaction proceeds through a series of steps:
-
Dehydration of glycerol by concentrated sulfuric acid to form acrolein.[2]
-
Michael addition of the aniline to acrolein.
-
Acid-catalyzed cyclization of the resulting aldehyde.
-
Dehydration to form a dihydroquinoline intermediate.
-
Oxidation of the dihydroquinoline to the aromatic quinoline.[1]
Experimental Protocol: Skraup Synthesis of 5,7-Dibromoquinoline
-
Materials:
-
3,5-Dibromoaniline
-
Glycerol
-
Concentrated Sulfuric Acid (98%)
-
Sodium m-nitrobenzenesulfonate (oxidizing agent)
-
Ammonia solution
-
Ethyl acetate
-
Crushed ice
-
Anhydrous sodium sulfate
-
-
Safety Precautions:
-
The Skraup reaction is notoriously exothermic and can be violent if not properly controlled.[3] Conduct the reaction in a well-ventilated fume hood behind a safety shield.
-
Concentrated sulfuric acid is highly corrosive.[1] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
3,5-Dibromoaniline is harmful if swallowed or in contact with skin and causes skin and eye irritation.[4][5]
-
Handle glycerol with care, avoiding contact with skin and eyes.[6]
-
-
Procedure: [7]
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 3,5-dibromoaniline and sodium m-nitrobenzenesulfonate.
-
Slowly add 70% sulfuric acid while stirring.
-
Heat the mixture to 100 °C.
-
Carefully add glycerol dropwise to the heated mixture.
-
Increase the temperature to 135 °C and maintain for 3 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled reaction mixture into a large beaker containing a large amount of crushed ice to quench the reaction.
-
Neutralize the acidic solution by the slow addition of concentrated ammonia solution until the pH reaches approximately 7.
-
Filter the resulting precipitate and wash thoroughly with water.
-
Extract the filtrate with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Step 2: Synthesis of 5-Bromo-7-methoxyquinoline via Nucleophilic Aromatic Substitution
In this step, the 5,7-dibromoquinoline is reacted with sodium methoxide. The methoxide ion acts as a nucleophile, displacing one of the bromine atoms. The regioselectivity of this substitution is influenced by the electronic properties of the quinoline ring system.
Experimental Protocol: Nucleophilic Aromatic Substitution
-
Materials:
-
5,7-Dibromoquinoline
-
Sodium methoxide
-
Methanol
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
-
-
Safety Precautions:
-
Procedure: [12]
-
In a round-bottom flask, dissolve 5,7-dibromoquinoline in a mixture of methanol and DMF.
-
Heat the solution to 60 °C.
-
Add sodium methoxide portion-wise to the heated solution and allow the reaction to proceed for 2 hours.
-
After cooling to room temperature, pour the reaction mixture into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting mixture of 5-bromo-7-methoxyquinoline and 7-bromo-5-methoxyquinoline is then separated by column chromatography on silica gel using a petroleum ether/ethyl acetate eluent system (e.g., 20:1).[12]
-
Synthetic Route B: Direct Bromination of 7-Methoxyquinoline
This alternative route involves the initial synthesis of 7-methoxyquinoline, followed by a regioselective electrophilic bromination to introduce the bromine atom at the 5-position.
Step 1: Synthesis of 7-Methoxyquinoline
7-Methoxyquinoline can be synthesized via a Skraup reaction using m-anisidine (3-methoxyaniline) as the starting material. The principles and general procedure are similar to those described in Route A, Step 1.
Experimental Protocol: Skraup Synthesis of 7-Methoxyquinoline
-
Materials:
-
m-Anisidine (3-methoxyaniline)
-
Glycerol
-
Concentrated Sulfuric Acid (98%)
-
An oxidizing agent (e.g., nitrobenzene or sodium m-nitrobenzenesulfonate)
-
Sodium hydroxide solution
-
Toluene or other suitable extraction solvent
-
Anhydrous sodium sulfate
-
-
Safety Precautions:
-
Follow all safety precautions for the Skraup reaction as outlined in Route A.
-
m-Anisidine is toxic and should be handled with care.
-
Nitrobenzene is highly toxic and a potential carcinogen.[13][14][15] If used, extreme caution and appropriate containment measures are necessary. Safer alternatives like sodium m-nitrobenzenesulfonate are recommended.
-
-
Procedure:
-
Follow the general Skraup reaction procedure as detailed in Route A, Step 1, substituting 3,5-dibromoaniline with m-anisidine.
-
The work-up procedure may involve steam distillation to isolate the crude product.[1]
-
The crude 7-methoxyquinoline can be purified by distillation or column chromatography.
-
Step 2: Electrophilic Bromination of 7-Methoxyquinoline
The final step in this route is the regioselective bromination of 7-methoxyquinoline. The methoxy group is an activating, ortho-para directing group, while the quinoline nitrogen is deactivating. The interplay of these electronic effects will direct the incoming electrophile.
Mechanism of Electrophilic Aromatic Bromination:
-
Generation of the electrophile (Br+ or a polarized bromine species).
-
Attack of the aromatic ring on the electrophile to form a sigma complex (arenium ion).
-
Deprotonation to restore aromaticity.
Experimental Protocol: Electrophilic Bromination
-
Materials:
-
7-Methoxyquinoline
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
A suitable solvent (e.g., chloroform, acetic acid)
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
-
Safety Precautions:
-
Procedure:
-
Dissolve 7-methoxyquinoline in a suitable solvent in a round-bottom flask protected from light.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in the same solvent dropwise with stirring. Alternatively, N-bromosuccinimide can be used as a safer source of electrophilic bromine.[20]
-
Allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Product Characterization
The identity and purity of the synthesized 5-Bromo-7-methoxyquinoline should be confirmed by standard analytical techniques.
| Technique | Expected Data |
| ¹H NMR | Aromatic protons in the quinoline ring system and a singlet for the methoxy group protons. The provided data for a mixture containing 7-bromo-5-methoxyquinoline shows a singlet for the methoxy group at 4.025 ppm (in DMSO-d6).[12] The spectrum for 5-bromo-7-methoxyquinoline would be expected to show distinct signals for the aromatic protons. |
| ¹³C NMR | Resonances corresponding to the ten carbon atoms of the bromo-methoxyquinoline structure. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 5-Bromo-7-methoxyquinoline (238.08 g/mol ), with a characteristic isotopic pattern for a bromine-containing compound. |
Conclusion
This technical guide has detailed two robust synthetic strategies for the preparation of 5-Bromo-7-methoxyquinoline. Route A, employing a Skraup reaction followed by nucleophilic substitution, offers a reliable, albeit longer, pathway. Route B, involving direct bromination of 7-methoxyquinoline, presents a more direct approach, with success being highly dependent on the regiocontrol of the bromination step. The choice between these routes will depend on the specific needs and resources of the research laboratory. The provided protocols, coupled with the outlined safety precautions and characterization guidelines, should serve as a valuable resource for chemists undertaking the synthesis of this and related quinoline derivatives.
References
- Alkali Metals Limited.
- ChemicalBook. (2025).
- Chemos GmbH&Co.KG. (2014).
- PubChem. 5,7-Dibromoquinoline.
- PubChem. 3,5-Dibromoaniline.
- Sigma-Aldrich. 3,5-Dibromoaniline | 626-40-4.
- ChemScene. 5,7-Dibromoquinoline | 34522-69-5.
- U.S. Department of Health and Human Services.
- HIL. (2022). Safety Data Sheet Product name: Sodium Methoxide 30%.
- RSC Education.
- Google Patents. CN112457243B - Synthesis method of 7-bromo-5-methoxyquinoline.
- PubChem. 7-Methoxyquinoline.
- The Royal Society of Chemistry. (2021).
- Wikipedia. Skraup reaction.
- ResearchGate. 1 H-NMR (400 MHz) and 13 C-NMR (100 MHz)
- Indian Chemical Council (ICC). (2019). Bromine Safety Handbook.
- GOV.UK. Nitrobenzene - Incident management.
- Curly Arrow. (2009). The Skraup Reaction - How to Make a Quinoline.
- PMC. (2019).
- Organic Syntheses. The 12-l.
- ResearchG
- ResearchGate. (2025). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION.
- New Jersey Department of Health. Nitrobenzene - HAZARD SUMMARY.
- Wikipedia. Skraup reaction.
- EPA. Nitrobenzene.
- YouTube. (2024). Electrophilic bromination, preferably with NBS- Insights in Advanced Organic Chemistry 12.
- IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Benchchem. Technical Support Center: Purification of 5-Bromo-6-methoxy-8-nitroquinoline.
- Scribd. Nucleophilic Substitution | PDF | Chemical Substances | Organic Chemistry.
- Google Patents. CN112457243B - Synthesis method of 7-bromo-5-methoxyquinoline.
- Benchchem. An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline.
- ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- Benchchem. Application Notes and Protocols: Nucleophilic Substitution Reactions on 5-Bromo-6-methoxy-8-nitroquinoline.
- IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sciencemadness Discussion Board - Alternative Oxidisers in Skraup reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rsc.org [rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. louisville.edu [louisville.edu]
- 7. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 8. Sciencemadness Discussion Board - Skraup Reaction- Preferred Workup? - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN112457243B - Synthesis method of 7-bromo-5-methoxyquinoline - Google Patents [patents.google.com]
- 13. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 14. nj.gov [nj.gov]
- 15. epa.gov [epa.gov]
- 16. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 17. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 18. indianchemicalcouncil.com [indianchemicalcouncil.com]
- 19. rsc.org [rsc.org]
- 20. youtube.com [youtube.com]
5-Bromo-7-methoxyquinoline molecular weight and formula
An In-depth Technical Guide to 5-Bromo-7-methoxyquinoline for Advanced Research and Development
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development and advanced chemical synthesis. It delves into the core physicochemical properties, synthesis, and strategic applications of 5-Bromo-7-methoxyquinoline, emphasizing the rationale behind its use and the methodologies for its effective implementation in a laboratory setting.
Core Molecular Profile and Physicochemical Properties
5-Bromo-7-methoxyquinoline is a halogenated aromatic heterocyclic compound. Its structure, featuring a quinoline core with a bromine atom and a methoxy group at positions 5 and 7 respectively, makes it a valuable and versatile intermediate in organic synthesis.
Molecular Formula and Weight
The fundamental identity of this compound is established by its molecular formula and weight, which are critical for stoichiometric calculations in synthesis and for mass spectrometry analysis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrNO | [1] |
| Molecular Weight | 238.08 g/mol | [1] |
| CAS Number | 1126824-44-9 | [1] |
| PubChem CID | 71238226 | [1] |
Structural Representation and Key Features
The arrangement of functional groups on the quinoline scaffold dictates the molecule's reactivity and potential applications.
-
Quinoline Core: A bicyclic aromatic heterocycle that is a common motif in pharmacologically active compounds.
-
Bromo Group (C5): A versatile functional group that can participate in a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of carbon-carbon and carbon-heteroatom bonds. This is a primary site for molecular elaboration.
-
Methoxy Group (C7): An electron-donating group that can influence the electronic properties of the quinoline ring system, potentially modulating the reactivity of the molecule and the biological activity of its derivatives. It can also serve as a handle for demethylation to reveal a hydroxyl group, offering another point for derivatization.
Caption: Molecular structure of 5-Bromo-7-methoxyquinoline.
Synthesis and Purification
The synthesis of 5-Bromo-7-methoxyquinoline is a multi-step process that requires careful control of reaction conditions to achieve a good yield and purity. A common synthetic route is outlined below, based on established chemical principles.
Synthetic Pathway
A validated approach to synthesizing 5-Bromo-7-methoxyquinoline involves a two-step process starting from 3,5-dibromoaniline.[2]
Caption: Synthetic workflow for 5-Bromo-7-methoxyquinoline.
Detailed Experimental Protocol
Step 1: Synthesis of 5,7-Dibromoquinoline
-
Reaction Setup: In a reaction vessel equipped with a reflux condenser and mechanical stirrer, cautiously add 3,5-dibromoaniline and glycerol to a solution of concentrated sulfuric acid.
-
Reagents: An oxidizing agent, such as nitrobenzene or arsenic acid, is typically used in the Skraup synthesis.
-
Reaction: Heat the mixture. The reaction is exothermic and requires careful temperature control.
-
Work-up: After the reaction is complete, cool the mixture and pour it onto ice. Neutralize with a base (e.g., NaOH) to precipitate the crude 5,7-dibromoquinoline.
-
Purification: The crude product is then filtered, washed with water, and can be purified by recrystallization.
Step 2: Synthesis of 5-Bromo-7-methoxyquinoline
-
Reaction Setup: In a round-bottom flask, dissolve 5,7-dibromoquinoline in a suitable solvent such as dimethylformamide (DMF).[2]
-
Reagents: Add sodium methoxide to the solution.
-
Reaction: Heat the mixture to approximately 60°C and allow it to react for several hours.[2] Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.[2] Combine the organic layers.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product, a mixture of 5-bromo-7-methoxyquinoline and 7-bromo-5-methoxyquinoline, is then purified by column chromatography.[2]
Purification and Characterization
-
Column Chromatography: A silica gel column using an eluent system of petroleum ether and ethyl acetate (e.g., a 20:1 ratio) is effective for separating the desired 5-bromo-7-methoxyquinoline isomer from the reaction mixture.[2]
-
Expected Analytical Profile:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring and a singlet for the methoxy group protons. The coupling patterns of the aromatic protons are crucial for confirming the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the ten carbon atoms in the molecule, with the carbon attached to the bromine atom and the methoxy-bearing carbon having characteristic chemical shifts.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the calculated molecular weight, with a characteristic isotopic pattern for the presence of one bromine atom.
-
Reactivity and Applications in Drug Discovery
The utility of 5-Bromo-7-methoxyquinoline in research and development stems from its capacity to serve as a versatile building block for the synthesis of more complex molecules.
Key Reactions
The bromine atom at the C5 position is the primary site for synthetic transformations.
-
Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form a new carbon-carbon bond. This is a powerful method for introducing aryl or alkyl substituents.
-
Heck Coupling: Palladium-catalyzed reaction with alkenes to form substituted alkenes.
-
Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes to introduce alkynyl groups.
-
Buchwald-Hartwig Amination: Palladium-catalyzed reaction with amines to form carbon-nitrogen bonds, introducing amino substituents.
-
Nucleophilic Aromatic Substitution: While the bromine at C5 is the primary site for cross-coupling, the quinoline ring itself can be subject to other transformations, and the methoxy group can be cleaved to a hydroxyl group under appropriate conditions.
Role in Drug Discovery and Medicinal Chemistry
Bromo- and methoxy-substituted quinolines are important scaffolds in medicinal chemistry. While specific applications of 5-Bromo-7-methoxyquinoline are proprietary or in early-stage research, its structural motifs are found in compounds with a range of biological activities. Related brominated quinoline derivatives are used as key intermediates in the synthesis of metal coordination complexes that have been investigated for their antineoplastic activity.
The strategic value of 5-Bromo-7-methoxyquinoline lies in its ability to be readily incorporated into a drug discovery workflow:
-
Scaffold Hopping and Analogue Synthesis: It can be used to create a library of analogues of a lead compound by varying the substituent introduced at the C5 position.
-
Fragment-Based Drug Design: As a substituted quinoline, it can serve as a starting point or a fragment for building more complex molecules that target specific biological macromolecules.
-
Probing Structure-Activity Relationships (SAR): The ease of derivatization allows for a systematic exploration of how different substituents at the C5 position affect the biological activity of a molecule.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 5-Bromo-7-methoxyquinoline is not widely available, data from structurally similar compounds, such as 5-bromo-3-methoxyquinoline, can provide guidance on appropriate safety measures.[3]
Hazard Identification
Based on related compounds, 5-Bromo-7-methoxyquinoline should be handled as a potentially hazardous substance with the following potential hazards:
-
Skin Irritation: May cause skin irritation.[3]
-
Eye Irritation: May cause serious eye irritation.[3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[3]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[3]
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[3]
-
Avoid Contact: Do not get in eyes, on skin, or on clothing.[3]
-
Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling.[3]
Storage
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Incompatibilities: Keep away from strong oxidizing agents.
First Aid Measures
-
If on Skin: Wash with plenty of soap and water.[3]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.
-
If Swallowed: Clean mouth with water and drink plenty of water afterwards.
Conclusion
5-Bromo-7-methoxyquinoline is a chemical intermediate with significant potential for application in drug discovery and materials science. Its synthesis is achievable through established methods, and its reactivity, centered on the versatile bromine handle, allows for extensive molecular elaboration. Proper handling and safety precautions are essential when working with this compound. This guide provides the foundational knowledge for researchers and scientists to effectively and safely utilize 5-Bromo-7-methoxyquinoline in their research and development endeavors.
References
- CN112457243B - Synthesis method of 7-bromo-5-methoxyquinoline - Google Patents.
-
5-Bromo-7-methoxyquinoline | CAS 1126824-44-9 | AMERICAN ELEMENTS ®. Available at: [Link]
Sources
An In-Depth Technical Guide to the Spectral Characterization of 5-Bromo-7-methoxyquinoline
Abstract
5-Bromo-7-methoxyquinoline is a substituted heterocyclic compound of significant interest in medicinal chemistry and materials science, often serving as a key building block in the synthesis of more complex molecular architectures. Unambiguous structural confirmation and purity assessment are paramount for its effective use in research and development. This technical guide provides a comprehensive overview of the principal analytical techniques used for its characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of these methods, present an analysis of the expected spectral data, and provide field-proven, step-by-step protocols for data acquisition. This document is intended for researchers, chemists, and quality control specialists engaged in the synthesis and application of quinoline derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, to map out the connectivity and chemical environment of each atom.
Foundational Principles of NMR for Structural Analysis
The chemical shift (δ) of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment. Electronegative atoms (like N, O, Br) and aromatic rings create distinct magnetic fields that shield or deshield adjacent nuclei, causing their resonance frequencies to shift. Furthermore, spin-spin coupling between non-equivalent neighboring protons results in signal splitting (e.g., doublets, triplets), providing direct evidence of atomic connectivity. For quinoline derivatives, these principles allow for the precise assignment of each proton and carbon in the molecule.[1][2]
¹H NMR Spectral Analysis of 5-Bromo-7-methoxyquinoline
The ¹H NMR spectrum provides a direct count and connectivity map of the hydrogen atoms. For 5-Bromo-7-methoxyquinoline, we expect six distinct signals: five in the aromatic region corresponding to the quinoline ring protons and one singlet in the aliphatic region for the methoxy group protons.
Expert Interpretation:
-
Methoxy Protons (-OCH₃): This will appear as a sharp singlet, typically around δ 3.9-4.1 ppm, as it has no adjacent protons to couple with.
-
Aromatic Protons (H6, H8): The H6 and H8 protons are singlets (or very narrow doublets due to long-range coupling) because they lack adjacent protons. H8 is expected to be further downfield than H6 due to its proximity to the deshielding influence of the heterocyclic nitrogen atom.
-
Pyridine Ring Protons (H2, H3, H4): These protons form a coupled system. H2, being adjacent to the nitrogen, will be the most downfield of this group. H3 and H4 will show coupling to each other.
Table 1: Predicted ¹H NMR Spectral Data for 5-Bromo-7-methoxyquinoline in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H2 | 8.8 - 9.0 | Doublet of doublets (dd) | ~4.2, 1.6 | 1H |
| H4 | 8.4 - 8.6 | Doublet of doublets (dd) | ~8.5, 1.6 | 1H |
| H3 | 7.5 - 7.7 | Doublet of doublets (dd) | ~8.5, 4.2 | 1H |
| H8 | 7.7 - 7.9 | Singlet (s) | - | 1H |
| H6 | 7.1 - 7.3 | Singlet (s) | - | 1H |
| -OCH₃ | 3.9 - 4.1 | Singlet (s) | - | 3H |
Note: These are predicted values based on analysis of similar quinoline structures. Actual values may vary slightly based on experimental conditions.[3][4]
¹³C NMR Spectral Analysis of 5-Bromo-7-methoxyquinoline
The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. With ten carbon atoms in unique electronic environments, ten distinct signals are expected.
Expert Interpretation:
-
Methoxy Carbon (-OCH₃): This carbon will appear as a sharp signal in the aliphatic region, typically around δ 55-60 ppm.[5]
-
Aromatic Carbons: The ten carbons of the quinoline ring will resonate in the δ 100-160 ppm range.
-
C-Br (C5) and C-O (C7): These carbons are directly attached to electronegative atoms, which significantly influences their chemical shifts. The C-Br signal is often found further upfield than expected due to the "heavy atom effect."
-
Quaternary Carbons: Carbons that do not bear any protons (C4a, C5, C7, C8a) will typically show signals of lower intensity.
-
Carbons adjacent to Nitrogen (C2, C8a): These carbons are deshielded and will appear at the lower end of the aromatic region.
-
Table 2: Predicted ¹³C NMR Spectral Data for 5-Bromo-7-methoxyquinoline in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 | ~150 |
| C3 | ~122 |
| C4 | ~135 |
| C4a | ~148 |
| C5 | ~115 |
| C6 | ~110 |
| C7 | ~158 |
| C8 | ~125 |
| C8a | ~141 |
| -OCH₃ | ~56 |
Note: Assignments are predictive and based on established substituent effects on aromatic systems.[6][7]
Mass Spectrometry (MS): Confirming Molecular Weight and Integrity
Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For 5-Bromo-7-methoxyquinoline, it serves two primary purposes: confirming the molecular weight and providing a characteristic isotopic signature that validates the presence of bromine.
Principles of Electron Ionization (EI-MS)
Electron Ionization (EI) is a "hard" ionization technique commonly used for stable, relatively small organic molecules.[8] In the EI source, the sample is bombarded with high-energy electrons (typically 70 eV), causing an electron to be ejected from the molecule, forming a positively charged radical cation known as the molecular ion (M⁺˙).[9][10] This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. The resulting mass spectrum is a fingerprint of the molecule's structure.[11]
Interpreting the Mass Spectrum of 5-Bromo-7-methoxyquinoline
The molecular formula is C₁₀H₈BrNO, with a monoisotopic mass of approximately 236.979 g/mol .[12]
The Bromine Isotopic Signature: A Critical Diagnostic Tool A key feature in the mass spectrum of any bromine-containing compound is its distinct isotopic pattern. Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio.[13] Consequently, the molecular ion will appear not as a single peak, but as a pair of peaks of nearly equal intensity, separated by 2 m/z units.
-
M⁺ peak: Corresponds to molecules containing the ⁷⁹Br isotope.
-
[M+2]⁺ peak: Corresponds to molecules containing the ⁸¹Br isotope.
The presence of this 1:1 doublet at the highest m/z region is unambiguous proof of a molecule containing a single bromine atom.[9][13]
Expected Fragmentation: The high energy of EI can cause the molecular ion to fragment. Likely fragmentation pathways for 5-Bromo-7-methoxyquinoline include:
-
Loss of a methyl radical (•CH₃): [M - 15]⁺
-
Loss of a methoxy radical (•OCH₃): [M - 31]⁺
-
Loss of carbon monoxide (CO): [M - 28]⁺
Integrated Analytical Workflow and Protocols
A self-validating analytical workflow ensures the highest confidence in structural assignment. This involves a logical progression from sample preparation to orthogonal data analysis, where NMR and MS results corroborate each other.
Logical Workflow for Structural Confirmation
Caption: Integrated workflow for unambiguous structural confirmation.
Experimental Protocol: NMR Data Acquisition
This protocol describes a standard method for acquiring high-quality NMR spectra for quinoline derivatives.[1][2]
-
Sample Preparation: Accurately weigh 5-10 mg of 5-Bromo-7-methoxyquinoline for ¹H NMR (20-30 mg for ¹³C NMR) into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard.
-
Transfer: Vortex the vial until the sample is fully dissolved, then transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.
-
Acquisition:
-
Tune and shim the probe to the sample.
-
Acquire a ¹H spectrum using a standard pulse program (e.g., zg30), typically with 16-32 scans.
-
Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30), acquiring a sufficient number of scans for adequate signal-to-noise (typically 1024 or more).
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Analyze chemical shifts, coupling constants, and integrations.
Experimental Protocol: MS Data Acquisition
This protocol outlines a general procedure for EI-MS analysis, often coupled with Gas Chromatography (GC-MS).[14]
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as methanol, acetonitrile, or ethyl acetate.
-
Instrumentation:
-
If using GC-MS, inject 1 µL of the solution into the GC inlet. The GC will separate the sample from any impurities before it enters the MS source. Use a temperature program appropriate for the analyte's volatility.
-
If using a direct insertion probe, apply a small amount of the sample solution to the probe tip, allow the solvent to evaporate, and insert the probe into the MS vacuum chamber.
-
-
Ionization: Utilize a standard EI source with an electron energy of 70 eV.
-
Mass Analysis: Scan a suitable m/z range (e.g., 50-350 amu) to ensure detection of the molecular ion and key fragments.
-
Data Analysis:
-
Identify the molecular ion peak cluster (M⁺ and [M+2]⁺).
-
Confirm that the m/z values correspond to the calculated molecular weight and that the isotopic pattern matches the 1:1 ratio expected for bromine.
-
Identify major fragment ions and propose logical fragmentation pathways.
-
Conclusion
The structural characterization of 5-Bromo-7-methoxyquinoline is definitively achieved through the synergistic application of NMR spectroscopy and Mass Spectrometry. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework and the specific chemical environments of each nucleus. Concurrently, EI-MS confirms the compound's molecular weight and provides an unmistakable isotopic signature verifying the presence of the bromine atom. The combined use of these powerful analytical techniques, guided by the robust protocols outlined herein, provides a self-validating system for ensuring the identity, purity, and structural integrity of this important chemical entity.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 10. rroij.com [rroij.com]
- 11. chempap.org [chempap.org]
- 12. PubChemLite - 5-bromo-7-methoxyquinoline (C10H8BrNO) [pubchemlite.lcsb.uni.lu]
- 13. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]
- 14. Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Appearance and Stability of 5-Bromo-7-methoxyquinoline
Introduction
5-Bromo-7-methoxyquinoline is a substituted quinoline derivative of significant interest in medicinal chemistry and materials science. The quinoline scaffold is a foundational structure in numerous pharmacologically active compounds, exhibiting a wide range of biological activities including antimalarial, antibacterial, and anticancer properties.[1] The specific substitutions of a bromine atom at the 5-position and a methoxy group at the 7-position modulate the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in drug discovery and a target for synthetic chemists.
This guide provides a comprehensive overview of the known physical and chemical properties of 5-Bromo-7-methoxyquinoline. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's characteristics for handling, formulation, and stability assessment. We will delve into its physical appearance, solubility, and thermal properties, and provide detailed, field-proven protocols for evaluating its stability under various stress conditions. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data crucial for regulatory submissions and further research.
Physicochemical Characterization
A precise understanding of a compound's fundamental physicochemical properties is the cornerstone of its development. While extensive experimental data for 5-Bromo-7-methoxyquinoline is not widely published in commercial catalogs, we can consolidate the available information and draw logical inferences from closely related analogs.
Physical Appearance and Properties
The appearance of a chemical compound is its first-line quality control indicator. Impurities or degradation can often manifest as a change in color or physical state. While some suppliers do not specify the appearance of 5-Bromo-7-methoxyquinoline[2], related compounds like 6-Bromo-7-methoxyquinoline are described as a tan solid[3]. It is crucial for researchers to record the appearance of the batch they are working with as a baseline for future stability studies.
The following table summarizes the key identifying and physical properties of 5-Bromo-7-methoxyquinoline.
| Property | Value | Source(s) |
| Chemical Name | 5-bromo-7-methoxyquinoline | [2][4] |
| CAS Number | 1126824-44-9 | [2][5] |
| Molecular Formula | C₁₀H₈BrNO | [2][4] |
| Molecular Weight | 238.08 g/mol | [2][5] |
| Appearance | Data not consistently available; may be an off-white to tan solid. | [2][3] |
| Melting Point | Not available (N/A) | [2] |
| Boiling Point | Not available (N/A) | [2] |
| Solubility | Not available (N/A) | [3][5] |
Note: The lack of available public data for melting point, boiling point, and specific solubility underscores the need for empirical characterization upon synthesis or acquisition. For comparison, the related compound 6-Bromo-2-methoxyquinoline has a reported melting point of 87-89°C.[6]
Chemical Stability and Recommended Storage
The intrinsic stability of an active pharmaceutical ingredient (API) or key intermediate is a critical quality attribute. Based on safety data for 5-Bromo-7-methoxyquinoline and related halo-quinoline structures, a clear picture of its reactivity and optimal storage conditions emerges.
Storage and Handling
To maintain its integrity, 5-Bromo-7-methoxyquinoline should be stored in tightly sealed containers in a dry, cool, and well-ventilated area.[7][8] Some suppliers recommend room temperature (20-22°C) for general storage, with options for refrigeration at -4°C for short periods (1-2 weeks) or freezing at -20°C for long-term storage (1-2 years).[3][5]
Chemical Incompatibilities and Decomposition
The molecule is incompatible with strong oxidizing agents and strong acids.[7][8] Contact with these materials can lead to vigorous reactions and degradation. Thermal decomposition is a significant hazard, and at elevated temperatures, the compound can release toxic and irritating vapors, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen halides (specifically hydrogen bromide).[7] Therefore, it is essential to keep the product and its container away from heat and sources of ignition.[7]
Methodologies for Stability Assessment
To robustly characterize the stability profile of 5-Bromo-7-methoxyquinoline, a forced degradation study is the industry-standard approach. This involves subjecting the compound to a range of exaggerated stress conditions to identify potential degradation pathways and to develop a stability-indicating analytical method. The goal is to achieve a modest level of degradation (typically 5-20%) to ensure that the primary degradation products can be observed without being obscured by secondary or tertiary breakdown products.[9]
Experimental Workflow for Forced Degradation
The overall process involves preparing a stock solution, subjecting aliquots to various stressors, and analyzing the resulting samples against a control using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).
Caption: Experimental workflow for a forced degradation study.
Protocol 1: Forced Degradation Study
This protocol details the steps for subjecting 5-Bromo-7-methoxyquinoline to hydrolytic, oxidative, and thermal stress.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve 5-Bromo-7-methoxyquinoline in a suitable solvent (e.g., acetonitrile or a 50:50 mixture of acetonitrile:water) to a final concentration of 1 mg/mL.
-
Rationale: Acetonitrile is a common organic solvent that is compatible with reverse-phase HPLC and can solubilize a wide range of organic compounds. A 1 mg/mL concentration provides a strong analytical signal.
2. Stress Conditions: [9]
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate the mixture at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate the mixture at 60°C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature, protected from light.
-
Thermal Degradation:
-
For the solution, place a sealed vial of the stock solution in a temperature-controlled oven at 80°C.
-
For the solid, place a few milligrams of the solid compound in an open vial in the oven at 80°C.
-
3. Sampling and Analysis:
-
Withdraw aliquots from each stress condition at predetermined time points (e.g., 0, 2, 6, 12, and 24 hours).
-
Before analysis, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively (e.g., 0.1 M NaOH for the acid sample).[9]
-
Analyze all stressed samples, alongside an unstressed control sample, using the stability-indicating HPLC method described in Protocol 2.
Protocol 2: Stability-Indicating HPLC Method Development
A stability-indicating method is one that can accurately quantify the decrease in the active substance due to degradation and separate its degradation products from the parent peak and from each other.
1. Chromatographic Conditions (Starting Point):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.[9]
-
Detector: Photodiode Array (PDA) at a wavelength determined by the UV max of the parent compound.
-
Rationale: A C18 column is a versatile, non-polar stationary phase suitable for many aromatic compounds. A gradient elution is necessary to resolve the parent compound from potentially more polar or non-polar degradants. A PDA detector is critical for assessing peak purity.
2. Method Validation:
-
Specificity: Analyze all stressed samples. The method is deemed specific if the degradation product peaks are well-resolved from the parent compound peak (resolution > 1.5). Peak purity analysis using the PDA detector should be performed to confirm that the parent peak is spectrally pure in the presence of its degradants.[9]
-
Linearity, Accuracy, and Precision: These parameters should be validated according to standard ICH guidelines once the separation is optimized.
Anticipated Degradation Pathways
The chemical structure of 5-Bromo-7-methoxyquinoline contains several sites susceptible to chemical degradation under stress conditions. Understanding these provides a framework for identifying unknown peaks in a chromatogram.
Caption: Potential sites of instability and resulting degradation pathways.
-
Cleavage of the Methoxy Ether: Under strong acidic conditions, the methoxy group (an ether) can undergo cleavage to form the corresponding 7-hydroxy-5-bromoquinoline.
-
Hydrolysis/Displacement of Bromine: The carbon-bromine bond can be susceptible to nucleophilic substitution, particularly under basic or photolytic conditions, potentially yielding 7-methoxyquinoline.
-
N-Oxidation: The nitrogen atom in the quinoline ring possesses a lone pair of electrons and can be oxidized, especially by agents like H₂O₂, to form the corresponding N-oxide derivative.[9]
-
Ring Opening: Under harsh oxidative or hydrolytic conditions, the aromatic quinoline ring system itself can be cleaved, leading to more complex degradation profiles.[9][10]
Conclusion
5-Bromo-7-methoxyquinoline is a compound with significant potential, but like any specialized chemical, it requires careful handling and a thorough understanding of its stability. While publicly available data on its physical properties are sparse, its stability can be systematically and robustly profiled using the forced degradation methodologies outlined in this guide. By employing a stability-indicating HPLC method, researchers can ensure the integrity of their starting material, identify potential liabilities in its chemical structure, and generate the critical data needed to advance their research and development programs. The key to success lies in meticulous execution, careful observation, and the application of sound analytical principles to interpret the results.
References
- Benchchem. (n.d.). Stability of Quinoline Compounds in Aqueous Solutions. Technical Support Center.
- American Elements. (n.d.). 5-Bromo-7-methoxyquinoline.
- Fisher Scientific. (2025). Safety Data Sheet: 5-Bromo-1H-pyrrolo[2,3-b]pyridine.
- Benchchem. (n.d.). Cross-Validation of Analytical Data for Quinoline Derivatives: A Comparative Guide.
- Fisher Scientific. (2024). Safety Data Sheet: 5-Bromo-3-methoxyquinoline.
- Fisher Scientific. (2025). Safety Data Sheet: 7-Bromoquinoline.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: Methyl 4-bromo-7-methoxyquinoline-6-carboxylate.
- Fisher Scientific. (2021). Safety Data Sheet: 5-Bromo-7-azaindole.
- PubChemLite. (n.d.). 5-bromo-7-methoxyquinoline (C10H8BrNO).
- BIOFOUNT. (n.d.). 5-Bromo-7-methoxyquinoline.
- ResearchGate. (2017). 5,7-Dibromo-8-methoxyquinoline.
- Götze, S., & Schwarz, G. (1998). Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts. Angewandte Chemie International Edition, 37(5), 576-597.
- International Journal of Fundamental and Molecular Research. (n.d.). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives.
- BLD Pharm. (n.d.). 6-Bromo-7-methoxyquinoline.
- Aislabie, J., et al. (1990). Microbial degradation of quinoline and methylquinolines. Applied and Environmental Microbiology, 56(2), 345-351.
- de Gonzalo, G., et al. (2006). Xenobiotic reductase A in the degradation of quinoline by Pseudomonas putida 86: physiological function, structure and mechanism of 8-hydroxycoumarin reduction. Journal of Molecular Biology, 361(1), 126-140.
- Fisher Scientific. (n.d.). 6-Bromo-2-methoxyquinoline, 96%.
Sources
- 1. ijfmr.com [ijfmr.com]
- 2. americanelements.com [americanelements.com]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. PubChemLite - 5-bromo-7-methoxyquinoline (C10H8BrNO) [pubchemlite.lcsb.uni.lu]
- 5. 1126824-44-9|5-Bromo-7-methoxyquinoline|5-Bromo-7-methoxyquinoline|-范德生物科技公司 [bio-fount.com]
- 6. 6-Bromo-2-methoxyquinoline, 96% | Fisher Scientific [fishersci.ca]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Proactive Safety Framework for Handling 5-Bromo-7-methoxyquinoline in Research and Development
An In-depth Technical Guide for Researchers
As a Senior Application Scientist, this guide moves beyond mere compliance, embedding a culture of safety and scientific integrity into every procedure involving 5-Bromo-7-methoxyquinoline (CAS No. 1126824-44-9). This document is structured to provide drug development professionals and laboratory researchers with not only the necessary safety protocols but also the scientific rationale behind them, ensuring that safety becomes an intuitive and integral part of the experimental workflow.
5-Bromo-7-methoxyquinoline is a substituted quinoline, a heterocyclic scaffold of significant interest in medicinal chemistry. While its specific toxicological profile is not exhaustively documented, the available data for closely related bromo-methoxy-substituted quinolines indicates clear hazard classifications that demand rigorous handling protocols. This guide is built upon a synthesis of available safety data for compounds sharing identical hazard warnings, establishing a robust framework for risk mitigation.
Core Hazard Profile and Risk Assessment
Understanding the intrinsic hazards of a chemical is the foundation of a proactive safety assessment. The Globally Harmonized System (GHS) provides a clear, standardized classification of these hazards.
GHS Hazard Classification
5-Bromo-7-methoxyquinoline and its analogs are consistently classified with the following hazards:
| Hazard Class | Hazard Statement | GHS Code | Signal Word |
| Skin Corrosion/Irritation | Causes skin irritation | H315 | Warning |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | Warning |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | H335 | Warning |
Source: Synthesized from multiple supplier Safety Data Sheets for analogous compounds.[1][2][3]
The causality behind these classifications stems from the chemical nature of halogenated aromatic heterocycles. These molecules can interact with and disrupt biological membranes and proteins upon contact. This reactivity leads to the observed irritation of the skin, eyes, and respiratory tract—the primary routes of occupational exposure. A comprehensive risk assessment, therefore, must focus on preventing this contact.
Physicochemical Properties for Safety Management
| Property | Value | Significance for Handling |
| Molecular Formula | C₁₀H₈BrNO | Provides basic chemical identity.[2][4][5] |
| Molecular Weight | 238.08 g/mol | Essential for accurate weighing and solution preparation.[2][4][5] |
| Physical State | Solid | As a solid, the primary inhalation risk is from dust generation.[1] |
A Hierarchy of Controls: From System to Individual
The most effective safety strategies prioritize systemic controls over individual actions. This "Hierarchy of Controls" is a self-validating system that builds safety into the environment and procedures, reducing the reliance on personal diligence alone.
Caption: The Hierarchy of Controls prioritizes systemic safety measures.
Engineering Controls: The First Line of Defense
Engineering controls are designed to isolate the researcher from the chemical hazard.
-
Chemical Fume Hood: All handling of solid 5-Bromo-7-methoxyquinoline and its solutions must be performed inside a certified chemical fume hood.[6][7][8] This is non-negotiable. The hood's constant airflow contains dust and vapors, preventing respiratory exposure (mitigating H335).
-
Ventilation: The laboratory must be equipped with general ventilation that ensures multiple air changes per hour, preventing the accumulation of fugitive emissions.[3][9]
-
Emergency Equipment: An eyewash station and a safety shower must be readily accessible and tested regularly.[3][6][9] Their immediate availability is critical to the first aid protocols for eye and skin contact.
Administrative Controls: Standardizing Safe Practices
These are the procedures and policies that support a safe working environment.
-
Standard Operating Procedures (SOPs): A detailed, chemical-specific SOP for handling 5-Bromo-7-methoxyquinoline must be written and approved. All personnel must be trained on this SOP before beginning work.
-
Designated Area: Clearly demarcate the area within the fume hood where the compound is handled to prevent cross-contamination.
-
Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[6] Wash hands thoroughly with soap and water after handling the chemical, before leaving the lab, and before breaks.[1][9]
Personal Protective Equipment (PPE): The Final Barrier
PPE is essential but should never be the sole means of protection. It is the last line of defense when engineering and administrative controls are already in place.
| Protection Type | Specification | Rationale and Causality |
| Eye Protection | Chemical safety goggles conforming to EU EN166 or ANSI Z87.1 standards.[2][10] | Protects against airborne dust particles and accidental splashes, directly preventing serious eye irritation (H319). |
| Hand Protection | Nitrile rubber gloves. | Provides a chemical-resistant barrier to prevent skin contact and subsequent irritation (H315).[2][9] Contaminated gloves must be removed and disposed of properly. |
| Body Protection | Long-sleeved laboratory coat. | Protects skin on the arms and torso from contamination.[2][7] |
| Respiratory | Generally not required if work is performed in a fume hood. If dust generation is unavoidable or a hood is unavailable, a NIOSH/MSHA approved respirator with a particulate filter is necessary.[2][10] | Prevents the inhalation of dust, which can cause respiratory tract irritation (H335). |
Experimental Protocols: Step-by-Step Methodologies
Adherence to validated protocols is crucial for both experimental success and personal safety.
Protocol for Weighing Solid Compound
-
Preparation: Don all required PPE (goggles, lab coat, gloves). Ensure the chemical fume hood sash is at the appropriate working height.
-
Decontamination: Wipe down the analytical balance and the surrounding area inside the fume hood with 70% ethanol.
-
Tare: Place a clean weigh boat on the balance and tare it.
-
Dispensing: Using a dedicated spatula, carefully transfer the desired amount of 5-Bromo-7-methoxyquinoline to the weigh boat. Perform this action slowly and close to the surface to minimize dust generation.[9]
-
Closure: Immediately and tightly close the main stock container.[1][3][9]
-
Cleanup: Carefully clean the spatula. Dispose of the weigh boat in the designated solid hazardous waste container.
Protocol for Preparing a Stock Solution
-
Preparation: Weigh the required amount of solid compound following the protocol above.
-
Dissolution: Place the weigh boat containing the compound into the appropriate glassware (e.g., a beaker or flask) inside the fume hood.
-
Solvent Addition: Using a pipette or graduated cylinder, add the desired solvent to the vessel, rinsing the weigh boat to ensure a quantitative transfer.
-
Mixing: Mix the solution using a magnetic stir bar or gentle swirling until the solid is fully dissolved. Keep the container covered with a watch glass or cap to the extent possible.
-
Storage: Transfer the solution to a clearly labeled, sealed storage vessel. The label must include the chemical name, concentration, solvent, date, and your initials.
Emergency Management: A Validating System of Response
A trustworthy safety program includes clear, practiced responses to emergencies.
Spill Response Workflow
Caption: A systematic workflow for managing a chemical spill.
For a small spill (<100 mg), trained personnel should:
-
Ensure the area is well-ventilated (fume hood is on).
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like sand or vermiculite.[9]
-
Carefully sweep or scoop the material into a designated hazardous waste container.[1]
-
Wash the spill area with soap and water, followed by a final wipe with 70% ethanol.[11]
First Aid and Exposure Response
Immediate and correct first aid is critical to minimizing harm from exposure.[12]
| Exposure Route | First Aid Protocol | Rationale |
| Inhalation | Move the person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[1][9][13] | Removes the individual from the source of exposure and ensures oxygenation. |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected skin with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][9][13] | Prolonged flushing is necessary to physically remove the chemical from the skin surface and pores, mitigating irritation. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][9][13] | The most critical action to prevent serious eye damage. The 15-minute duration ensures the chemical is diluted and washed away from the sensitive corneal surface. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][9] | Inducing vomiting can cause further damage to the esophagus. Rinsing helps dilute the chemical in the oral cavity. |
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂).[2][14]
-
Specific Hazards: Thermal decomposition can release toxic and irritating gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide (HBr).[2][10]
-
Advice for Firefighters: Wear full protective gear and a self-contained breathing apparatus (SCBA) to prevent inhalation of hazardous combustion products.[1][10][15]
Waste Disposal and Decontamination
All waste containing 5-Bromo-7-methoxyquinoline, whether solid or in solution, must be treated as hazardous waste.
-
Containers: Use clearly labeled, sealed containers for waste. The label must read "Hazardous Waste" and list the chemical constituents.[7]
-
Disposal: Waste must be disposed of through a licensed chemical waste disposal company, in accordance with all local, state, and federal regulations.[1][2][9] Do not discharge to sewer systems.[16]
References
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 5-Bromo-6-methoxyquinoline.
- Thermo Fisher Scientific. (2025, October 30). Safety Data Sheet: 5-Bromoquinoline.
- Fisher Scientific. (2024, March 8). Safety Data Sheet: 5-Bromo-3-methoxyquinoline.
- Fisher Scientific. (2025, December 22). Safety Data Sheet: 5-Bromo-1H-pyrrolo[2,3-b]pyridine.
- Fisher Scientific. (2010, October 8). Safety Data Sheet: 2,4(1H,3H)-Pyrimidinedione, 5-bromo-.
-
Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]
-
American Elements. (n.d.). 5-Bromo-7-methoxyquinoline. Retrieved from [Link]
- AK Scientific, Inc. (n.d.). Safety Data Sheet: Methyl 4-bromo-7-methoxyquinoline-6-carboxylate.
- Fisher Scientific. (2025, December 19). Safety Data Sheet: 5-Bromo-1-pentene.
- Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication: Section 5, Firefighting Measures.
-
LookChem. (n.d.). 5,7-DIBROMO-8-HYDROXYQUINOLINE Safety Data Sheets(SDS). Retrieved from [Link]
- ChemicalBook. (2022, December 31). Safety Data Sheet: 5-BROMO-7-METHOXYBENZOFURAN.
-
Society for Chemical Hazard Communication. (2025, May 1). SDS Section 5 – Firefighting Measures. Retrieved from [Link]
-
TRADESAFE. (2024, August 8). First Aid Treatment Steps for Chemical Safety. Retrieved from [Link]
-
REACH Online. (n.d.). SECTION 5: Firefighting measures. Retrieved from [Link]
- BIOFOUNT. (n.d.). 5-Bromo-7-methoxyquinoline.
- Jubilant Ingrevia Limited. (n.d.). 5-Bromo-7-Azaindole Safety Data Sheet.
- BenchChem. (2025). Safety Operating Guide: 5-Bromoindole.
- Alfa Aesar. (2021, March 8). Safety Data Sheet: 5-Bromo-8-Methoxyquinoline.
- Carl ROTH. (n.d.). Safety Data Sheet: 5-Bromoindole.
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. aksci.com [aksci.com]
- 4. americanelements.com [americanelements.com]
- 5. 1126824-44-9|5-Bromo-7-methoxyquinoline|5-Bromo-7-methoxyquinoline|-范德生物科技公司 [bio-fount.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. carlroth.com [carlroth.com]
- 9. aksci.com [aksci.com]
- 10. fishersci.com [fishersci.com]
- 11. 5-BROMOURACIL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. trdsf.com [trdsf.com]
- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 14. SDS Section 5 – Firefighting Measures | Safety Data Sheet Preparation [sds-create.pl]
- 15. cdp.dhs.gov [cdp.dhs.gov]
- 16. chemicalbook.com [chemicalbook.com]
Introduction: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry
An In-depth Technical Guide to the Known Biological Activities of Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold, a bicyclic aromatic heterocycle, represents one of medicinal chemistry's most versatile and privileged structures. Its derivatives have yielded a remarkable breadth of biological activities, leading to the development of cornerstone drugs for a multitude of diseases. This technical guide provides an in-depth exploration of the significant pharmacological activities of quinoline derivatives, intended for professionals in drug discovery and development. We will dissect the core mechanisms of action, present detailed experimental protocols for activity validation, and summarize key structure-activity relationship insights. This document moves beyond a simple listing of activities to explain the causal relationships behind experimental designs and the molecular logic that underpins the therapeutic potential of this remarkable chemical class. The activities covered include the historical antimalarial effects, multifaceted anticancer properties, broad-spectrum antibacterial and antiviral action, and the emerging roles in combating inflammation and neurodegenerative diseases.[1][2][3][4]
Quinoline, a fused bicyclic system comprising a benzene ring and a pyridine ring, is a fundamental building block in both natural products and synthetic pharmaceuticals.[5][6] Its discovery is rooted in the history of medicine with the isolation of quinine from Cinchona bark, an event that marked a turning point in the treatment of malaria.[7][8] The quinoline nucleus is considered a "privileged scaffold" because its structure allows for diverse modifications at multiple positions, enabling the fine-tuning of steric, electronic, and physicochemical properties.[9][10] This versatility allows quinoline derivatives to interact with a wide array of biological targets, including enzymes, receptors, and nucleic acids, leading to a vast spectrum of pharmacological effects.[3][11] Its structural rigidity, combined with its ability to engage in hydrogen bonding and π-π stacking interactions, makes it an ideal framework for designing potent and selective therapeutic agents.[6] This guide will explore the key biological activities that make quinoline a continued focus of intensive research.
Antimalarial Activity: The Historical Cornerstone
The fight against malaria is intrinsically linked to quinoline-based drugs, which have been a mainstay of chemotherapy for decades.[1][8] These agents are particularly effective against the blood stages of the Plasmodium falciparum parasite's life cycle.[12]
Mechanism of Action: Inhibition of Heme Detoxification
The primary mechanism of action for many quinoline antimalarials, like chloroquine, involves disrupting the parasite's detoxification of heme.[6][12] Inside its acidic digestive vacuole, the parasite digests host hemoglobin to obtain amino acids.[13] This process releases large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin (also known as malaria pigment).[8][13]
Quinoline antimalarials, being weak bases, accumulate to high concentrations within the acidic digestive vacuole.[12] Here, they interfere with hemozoin formation. It is believed they cap the growing faces of the hemozoin crystal, preventing further polymerization.[13] The resulting buildup of free heme is highly toxic to the parasite, leading to oxidative stress, membrane damage, and ultimately, cell death.[8][12]
Caption: Mechanism of quinoline antimalarials in the parasite's digestive vacuole.
Table 1: Prominent Quinoline-Based Antimalarial Drugs
| Drug | Class | Key Features |
| Quinine | Quinoline Methanol | First effective treatment for malaria, isolated from Cinchona bark.[7] |
| Chloroquine | 4-Aminoquinoline | Highly effective and widely used for decades, but resistance is now widespread.[1][8] |
| Mefloquine | Quinoline Methanol | Used for both treatment and prophylaxis of chloroquine-resistant malaria.[12] |
| Primaquine | 8-Aminoquinoline | Active against the dormant liver stages (hypnozoites) of P. vivax and P. ovale.[14] |
| Amodiaquine | 4-Aminoquinoline | Often used in combination therapies to combat resistance. |
Experimental Protocol: In Vitro Antiplasmodial Activity Assay (SYBR Green I)
This protocol is a standard method for assessing the efficacy of compounds against the erythrocytic stages of P. falciparum. The causality for its design rests on the principle that the SYBR Green I dye intercalates with DNA, and its fluorescence is proportional to the amount of parasitic genetic material, thus serving as a proxy for parasite proliferation.
-
Parasite Culture: Culture chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1) strains of P. falciparum in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum and 25 mM HEPES. Maintain the culture at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).
-
Compound Preparation: Dissolve test quinoline derivatives in DMSO to create stock solutions (e.g., 10 mM). Prepare serial dilutions in culture medium to achieve the desired final concentrations.
-
Assay Plate Setup: Add 100 µL of parasite culture (2% parasitemia, 2% hematocrit) to each well of a 96-well microtiter plate. Add 100 µL of the diluted compounds to the respective wells. Include wells for positive (e.g., chloroquine) and negative (DMSO vehicle) controls.
-
Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I dye. Add 100 µL of this buffer to each well.
-
Fluorescence Reading: Incubate the plates in the dark at room temperature for 1 hour. Measure the fluorescence using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Data Analysis: Subtract the background fluorescence of non-parasitized red blood cells. Calculate the 50% inhibitory concentration (IC₅₀) by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
Anticancer Activity: A Multifaceted Approach
Quinoline derivatives have emerged as powerful scaffolds for anticancer drug development, exhibiting a wide range of mechanisms to combat cancer cell proliferation and survival.[5] Their planar structure allows them to intercalate into DNA, while various substitutions enable them to bind to the active sites of critical enzymes.[5][6]
Mechanisms of Action:
-
Inhibition of Topoisomerases: Compounds like Camptothecin and its derivatives (e.g., Topotecan, Irinotecan) are classic examples.[6] They stabilize the covalent complex between DNA and topoisomerase I, leading to DNA strand breaks during replication and triggering apoptosis.[6]
-
Kinase Inhibition: Many cancers are driven by aberrant kinase signaling. Quinoline derivatives have been designed to inhibit various kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Src/Abl nonreceptor tyrosine kinases.[15][16] This inhibition blocks downstream signaling pathways responsible for cell growth, proliferation, and angiogenesis.
-
Induction of Apoptosis and Cell Cycle Arrest: Quinoline compounds can trigger programmed cell death (apoptosis) through multiple routes, such as generating reactive oxygen species (ROS), disrupting mitochondrial function, or modulating the expression of Bcl-2 family proteins.[5][6][15] They can also cause cell cycle arrest, often at the G2/M phase, preventing cancer cells from dividing.[5][15]
-
Inhibition of Tubulin Polymerization: Similar to vinca alkaloids, some quinoline derivatives can inhibit the polymerization of tubulin into microtubules. This disrupts the formation of the mitotic spindle, arresting cells in mitosis and leading to apoptosis.[15]
Caption: Multifaceted anticancer mechanisms of quinoline derivatives.
Table 2: Selected Quinoline-Based Anticancer Agents and Their Targets
| Agent | Target(s) | Mechanism of Action |
| Camptothecin | Topoisomerase I | DNA replication disruption, leading to apoptosis.[6] |
| Lapatinib | EGFR, HER2 | Dual tyrosine kinase inhibitor, blocking downstream signaling. |
| Cabozantinib | VEGFR, MET, RET | Multi-tyrosine kinase inhibitor, anti-angiogenic effects. |
| Bosutinib | Src/Abl Kinases | Inhibition of kinases involved in cell proliferation and survival.[16] |
| Various Hybrids | PI3K/Akt/mTOR | Inhibition of a key survival pathway in many cancers.[3][15] |
Experimental Protocol: MTT Cytotoxicity Assay
This is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. The choice of this protocol is based on its reliability and high-throughput nature. The underlying principle is the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells, specifically by mitochondrial dehydrogenases.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Add 100 µL of medium containing various concentrations of the quinoline test compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). Add 20 µL of this solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as DMSO or a solution of 0.01 M HCl in 10% SDS, to dissolve the purple formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.
Antibacterial Activity: Combating Drug Resistance
Quinoline derivatives are crucial in the fight against bacterial infections. The most famous examples are the fluoroquinolones, a class of broad-spectrum antibiotics.[17] Research continues to explore novel quinoline scaffolds to overcome the challenge of growing antibiotic resistance.[17][18]
Mechanisms of Action:
-
Inhibition of DNA Gyrase and Topoisomerase IV: This is the classic mechanism of fluoroquinolones. These enzymes are essential for bacterial DNA replication, recombination, and repair. By inhibiting their function, quinolones prevent the bacterial cell from dividing and lead to rapid cell death.[19]
-
Dihydrofolate Reductase (DHFR) Inhibition: Some quinoline-2-one derivatives have shown the ability to inhibit DHFR.[20] This enzyme is critical for the synthesis of tetrahydrofolate, a cofactor required for the production of nucleotides and amino acids. Its inhibition halts bacterial growth.
-
Disruption of Lipopolysaccharide (LPS) Transport: In Gram-negative bacteria, some novel quinoline derivatives have been found to block the transport of LPS to the outer membrane by targeting the LptA protein.[21] A compromised outer membrane makes the bacteria more susceptible to other agents and environmental stresses.[21]
Table 3: Representative Antibacterial Quinoline Derivatives
| Compound Class | Target(s) | Spectrum of Activity |
| Fluoroquinolones (e.g., Ciprofloxacin) | DNA Gyrase, Topoisomerase IV | Broad-spectrum (Gram-positive and Gram-negative).[19] |
| Quinoline-2-ones | Dihydrofolate Reductase (DHFR) | Primarily active against multidrug-resistant Gram-positive strains (e.g., MRSA).[20] |
| Oxazino-quinolines | LptA (LPS Transport) | Targeted against Gram-negative bacteria.[21] |
| Bedaquiline | Mycobacterial ATP synthase | Specifically used for multi-drug resistant tuberculosis.[19] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Its selection is based on standards set by organizations like the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and comparability of results.
-
Bacterial Inoculum Preparation: Culture bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the assay wells.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test quinoline compounds in MHB. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Controls: Include a positive control well (bacteria in MHB without any compound) and a negative control well (MHB only, to check for sterility).
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours in ambient air.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
-
(Optional) Minimum Bactericidal Concentration (MBC): To determine if the compound is bactericidal, subculture 10 µL from each clear well onto an agar plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count after overnight incubation.
Anti-inflammatory Activity: Modulating Immune Responses
Chronic inflammation is a key driver of numerous diseases. Quinoline derivatives have been developed as anti-inflammatory agents by targeting several key pharmacological targets in the inflammatory cascade.[22][23][24] The nature and position of substituents on the quinoline ring are critical for determining target specificity and potency.[22][23]
Mechanisms of Action:
-
Cyclooxygenase (COX) Inhibition: Some quinolines containing a carboxylic acid moiety can inhibit COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.[22][23]
-
Phosphodiesterase 4 (PDE4) Inhibition: PDE4 is an enzyme that degrades cyclic AMP (cAMP), a molecule that suppresses the activity of many inflammatory cells. By inhibiting PDE4, certain quinoline derivatives increase intracellular cAMP levels, leading to a broad anti-inflammatory effect.[22][23]
-
TNF-α Converting Enzyme (TACE) Inhibition: TACE is responsible for releasing tumor necrosis factor-alpha (TNF-α), a potent pro-inflammatory cytokine. Quinoline-based TACE inhibitors can reduce levels of active TNF-α.[23]
Caption: Key anti-inflammatory targets of quinoline derivatives.
Neuroprotective Activity: A New Frontier
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Quinoline derivatives are being investigated as multifunctional agents to combat these conditions, often acting on multiple targets simultaneously.[9][25][26]
Mechanisms of Action:
-
Cholinesterase Inhibition: In Alzheimer's disease, there is a deficit of the neurotransmitter acetylcholine. Quinoline derivatives can inhibit acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine, thereby increasing its levels in the brain.[10][25]
-
Monoamine Oxidase B (MAO-B) Inhibition: MAO-B is involved in the breakdown of dopamine. Its inhibition can increase dopamine levels, which is beneficial in Parkinson's disease. MAO-B inhibition also reduces the production of neurotoxic byproducts.[10][25]
-
Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage. Many quinoline derivatives can scavenge free radicals through mechanisms like hydrogen atom transfer or single electron transfer, protecting neurons from oxidative damage.[9][10][27]
Table 4: Neuroprotective Activities of Quinoline Derivatives
| Activity | Target Enzyme / Process | Therapeutic Relevance |
| Cholinesterase Inhibition | Acetylcholinesterase (AChE) | Alzheimer's Disease[25][27] |
| MAO-B Inhibition | Monoamine Oxidase B (MAO-B) | Parkinson's Disease[25][27] |
| Antioxidant | Radical Scavenging | General Neuroprotection in AD & PD[9][10] |
| COMT Inhibition | Catechol-O-methyltransferase | Parkinson's Disease[10][25] |
Experimental Protocol: Ellman's Assay for Acetylcholinesterase (AChE) Inhibition
This colorimetric assay is the gold standard for measuring AChE activity. Its rationale is based on the enzymatic cleavage of acetylthiocholine by AChE to produce thiocholine. Thiocholine then reacts with Ellman's reagent (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, whose absorbance can be measured spectrophotometrically.
-
Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 8.0).
-
DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) solution: 10 mM in buffer.
-
Acetylthiocholine iodide (ATCI) solution: 10 mM in buffer.
-
AChE enzyme solution (e.g., from electric eel) prepared in buffer.
-
Test compounds and a positive control (e.g., Donepezil) dissolved in DMSO and diluted with buffer.
-
-
Assay Procedure: In a 96-well plate, add:
-
25 µL of the test compound solution at various concentrations.
-
50 µL of phosphate buffer (pH 8.0).
-
25 µL of AChE solution.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 25 µL of DTNB solution followed by 25 µL of the ATCI substrate solution to start the reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 15-20 minutes using a microplate reader.
-
Data Analysis: Determine the rate of reaction (V) for each concentration. Calculate the percentage of inhibition using the formula: [(V_control - V_inhibitor) / V_control] * 100. Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
Antiviral Activity: A Broad-Spectrum Response
The quinoline scaffold is present in several molecules with proven antiviral activity against a wide range of viruses, including Dengue virus, Zika virus, Hepatitis C, HIV, and coronaviruses.[28][29][30]
Mechanisms of Action:
The antiviral mechanisms of quinolines are diverse and can be virus-specific.
-
Inhibition of Viral Entry: Chloroquine, an antimalarial, is thought to inhibit some viral infections by increasing the pH of endosomes, which prevents the pH-dependent fusion of the virus with the host cell membrane.[29]
-
Inhibition of Viral Enzymes: Derivatives have been designed to inhibit critical viral enzymes. For example, some compounds inhibit the NS5B polymerase of the Hepatitis C virus, while others, like saquinavir, are HIV protease inhibitors containing a quinoline moiety.[29][31]
-
Impairing Viral Protein Accumulation: Some novel quinoline derivatives have been shown to inhibit Dengue virus by impairing the accumulation of the viral envelope glycoprotein.[28][29]
Experimental Protocol: Plaque Reduction Assay
This is a functional assay to quantify the effect of a compound on infectious virus particles. The rationale is that a single infectious viral particle will infect a cell, which will then lyse and infect neighboring cells, creating a localized area of cell death (a "plaque") in a monolayer of host cells. The number of plaques is a direct measure of the number of infectious virus particles.
-
Cell Seeding: Seed a suitable host cell line (e.g., Vero cells for Dengue virus) in 6-well or 12-well plates to form a confluent monolayer.
-
Virus Infection: Prepare serial dilutions of the virus stock. Remove the growth medium from the cells and infect the monolayer with a low multiplicity of infection (MOI) calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.
-
Compound Treatment: During the adsorption period, prepare various concentrations of the quinoline test compound in an overlay medium (e.g., DMEM with 2% FBS and 1% methylcellulose). The semi-solid overlay prevents the virus from spreading indiscriminately through the medium, ensuring localized plaque formation.
-
Overlay Application: After adsorption, remove the virus inoculum and add the compound-containing overlay medium to each well.
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for a period sufficient for plaques to develop (typically 3-7 days, depending on the virus).
-
Plaque Visualization: Remove the overlay. Fix the cells with 4% paraformaldehyde. Stain the cell monolayer with a solution of 0.1% crystal violet, which stains living cells purple. Plaques will appear as clear, unstained areas.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the untreated virus control. Determine the EC₅₀ (50% effective concentration) from the dose-response curve.
Conclusion and Future Perspectives
The quinoline nucleus is undeniably a cornerstone of medicinal chemistry, with a rich history and an even more promising future.[32] Its derivatives have provided humanity with essential treatments for malaria, cancer, and bacterial infections.[2][4] The ongoing exploration of this scaffold continues to unveil new therapeutic possibilities in areas like neuroprotection, anti-inflammatory, and antiviral therapies.[11][33] The true strength of the quinoline framework lies in its synthetic tractability and its ability to be tailored as a multi-target-directed ligand. Future research will likely focus on developing highly selective kinase inhibitors, creating novel hybrid molecules that combine the quinoline core with other pharmacophores to overcome drug resistance, and optimizing derivatives for complex diseases where multifunctional agents are required. As our understanding of disease biology deepens, the privileged quinoline scaffold will undoubtedly continue to be a source of innovative and life-saving medicines.
References
-
Hernández-Ayala, L. F., Guzmán-López, E. G., & Galano, A. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1853. [Link]
-
Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. [Link]
-
Hernández-Ayala, L. F., Guzmán-López, E. G., & Galano, A. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1853. [Link]
-
Kumar, S., Bawa, S., & Gupta, H. (2009). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry, 9(14), 1648–1654. [Link]
-
Pal, M. (2018). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Current medicinal chemistry. [Link]
-
Jain, S., Chandra, V., Jain, P. K., Pathak, D., & Vaidya, A. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920-4946. [Link]
-
Hernández-Ayala, L. F., Guzmán-López, E. G., & Galano, A. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1853. [Link]
-
Kotra, V., S, S., Ch, S., Ganivada, M. N., & S, S. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(51), 30589–30611. [Link]
-
Ingenta Connect. (n.d.). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. Retrieved from [Link]
-
Pal, M. (2018). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. Current Medicinal Chemistry. [Link]
-
Ali, M. R., Shrestha, S., Jha, A., & Adhikari, A. (2021). Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. Infectious disorders drug targets, 21(4), 633–643. [Link]
-
Egan, T. J. (2000). Quinoline antimalarials: mechanisms of action and resistance. South African journal of science, 96(3), 110–114. [Link]
-
Chavan, N. D., Sarveswari, S., & Vijayakumar, V. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC advances, 15(48), 30589-30611. [Link]
-
ResearchGate. (n.d.). Mechanism of action for anticancer efficacy of synthesized quinoline derivatives. Retrieved from [Link]
-
Chawla, R., & Vaidya, A. (2025). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences, 1(2), 65–79. [Link]
-
Chavan, N. D., Sarveswari, S., & Vijayakumar, V. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 15(48), 30589-30611. [Link]
-
ResearchGate. (2023). (PDF) Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. [Link]
-
ResearchGate. (2020). (PDF) A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. [Link]
-
Al-Ostath, R. A., Al-Wabli, R. I., Al-Ghorbani, M., & Sarheed, O. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. PloS one, 18(11), e0294109. [Link]
-
Villalobos-Acosta, D. A., Castro-Mussot, M. E., Ramsey, J. M., Ramos-Ligonio, A., & Gonzalez-Cardenas, G. (2018). Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. Molecules (Basel, Switzerland), 23(3), 689. [Link]
-
ResearchGate. (2025). (PDF) Biological Activities of Quinoline Derivatives. [Link]
-
Kumar, S., Bawa, S., & Gupta, H. (2009). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648-1654. [Link]
-
ResearchGate. (n.d.). Quinoline derivatives with potential anti-inflammatory activity. Retrieved from [Link]
-
Kapishnikov, S., Weiner, A., Shimoni, E., Guttmann, P., Schneider, G., Dahan-Pasternak, N., Leiserowitz, L., & Elbaum, M. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. Proceedings of the National Academy of Sciences of the United States of America, 116(46), 22946–22952. [Link]
-
Zhang, H., Wang, J., Li, M., Quan, Z., & Jiang, T. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. Molecules (Basel, Switzerland), 23(11), 2966. [Link]
-
Villalobos-Acosta, D. A., Castro-Mussot, M. E., Ramsey, J. M., Ramos-Ligonio, A., & Gonzalez-Cardenas, G. (2018). Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. Molecules (Basel, Switzerland), 23(3), 689. [Link]
-
Wang, C., Hao, X., Zhang, X., Liu, Y., Zhang, R., Liu, X., Liu, Z., & Feng, L. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules (Basel, Switzerland), 24(3), 539. [Link]
-
Kumar, A., & Singh, B. (2014). A Brief History of Quinoline as Antimalarial Agents. International Journal of Pharmaceutical Sciences Review and Research, 25(1), 163-174. [Link]
-
Slideshare. (n.d.). Quinolines- Antimalarial drugs.pptx. Retrieved from [Link]
-
Sharma, K., Singh, R., & Sharma, A. (2025). Design, synthesis, molecular docking, dynamics simulations and antiviral activities of quinoline derivatives. Journal of Molecular Structure, 1311, 138134. [Link]
-
Ask This Paper. (2021). synthetic-and-medicinal-perspective-of-quinolines-as-antiviral-agents. [Link]
-
Sharma, K., Singh, R., & Sharma, A. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. European journal of medicinal chemistry, 223, 113632. [Link]
-
Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry. [Link]
-
Herrera-Espejo, S., Rojas-V, R., Oñate-Garzón, J., & Segura, C. (2021). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules (Basel, Switzerland), 26(23), 7119. [Link]
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 6. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. [PDF] Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential | Semantic Scholar [semanticscholar.org]
- 10. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Quinolines- Antimalarial drugs.pptx [slideshare.net]
- 15. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 16. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]
- 17. biointerfaceresearch.com [biointerfaceresearch.com]
- 18. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory A...: Ingenta Connect [ingentaconnect.com]
- 24. researchgate.net [researchgate.net]
- 25. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. researchgate.net [researchgate.net]
- 28. [PDF] Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 | Semantic Scholar [semanticscholar.org]
- 29. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Redirecting [linkinghub.elsevier.com]
- 32. researchgate.net [researchgate.net]
- 33. Synthetic and medicinal perspective of quinolines as antiviral agents: Full Paper PDF & Summary | Bohrium [bohrium.com]
5-Bromo-7-methoxyquinoline as a building block in organic synthesis
An In-depth Technical Guide: 5-Bromo-7-methoxyquinoline as a Strategic Building Block in Modern Organic Synthesis
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of a Privileged Scaffold
In the landscape of medicinal chemistry and materials science, the quinoline scaffold stands out as a "privileged structure."[1] This bicyclic aromatic heterocycle is a cornerstone in the design of a vast array of pharmacologically active agents, including anticancer, antimalarial, and antimicrobial compounds.[1][2] The synthetic versatility of the quinoline core allows for precise functionalization, enabling the creation of diverse molecular architectures with tailored biological activities.[3][4]
Within this important class of molecules, 5-Bromo-7-methoxyquinoline emerges as a particularly valuable building block. Its structure is strategically pre-functionalized for divergent synthesis. The bromine atom at the C5 position serves as a versatile handle for a suite of powerful cross-coupling reactions, while the electron-donating methoxy group at the C7 position modulates the electronic properties of the ring system. This guide provides an in-depth exploration of the synthesis, reactivity, and application of 5-Bromo-7-methoxyquinoline, offering field-proven insights and detailed protocols for researchers, chemists, and drug development professionals.
Physicochemical Properties and Characterization
A thorough understanding of a building block's fundamental properties is critical for its effective use in synthesis. The key identifiers and properties of 5-Bromo-7-methoxyquinoline are summarized below.
| Property | Value | Source |
| Chemical Formula | C₁₀H₈BrNO | [5] |
| Molecular Weight | 238.08 g/mol | [5] |
| CAS Number | 1126824-44-9 | [5][6] |
| IUPAC Name | 5-bromo-7-methoxyquinoline | [5] |
| SMILES | COC1=CC2=C(C=CC=N2)C(=C1)Br | [7] |
| InChI Key | OXTZDFDSYUFWNS-UHFFFAOYSA-N | [5] |
| Appearance | Pale yellow to brownish solid | [8] |
The Synthetic Cornerstone: Palladium-Catalyzed Cross-Coupling Reactions
The primary synthetic utility of 5-Bromo-7-methoxyquinoline lies in its capacity to undergo palladium-catalyzed cross-coupling reactions at the C5 position. The carbon-bromine bond provides a reliable reaction site for the formation of new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in drug discovery.[9][10][11]
Caption: Synthetic pathways from 5-Bromo-7-methoxyquinoline.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, making it indispensable for synthesizing biaryl structures commonly found in kinase inhibitors.[10][12] The reaction couples the aryl bromide with an organoboron species, typically a boronic acid or its ester, using a palladium catalyst and a base.[10]
Causality in Experimental Design:
-
Catalyst System: A palladium(0) species is the active catalyst. Often, a stable palladium(II) precursor like Pd(OAc)₂ is used, which is reduced in situ.
-
Ligand: Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) are crucial. They stabilize the palladium center, promote the oxidative addition of the aryl bromide, and facilitate the rate-limiting reductive elimination step to release the product.[13]
-
Base: A base, such as K₃PO₄ or K₂CO₃, is required for the transmetalation step, where the organic group is transferred from boron to the palladium center.[12][13]
-
Solvent: Aprotic polar solvents like dioxane or DMF, often with water, are commonly used to dissolve the various components of the reaction.[13]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
To a microwave vial, add 5-Bromo-7-methoxyquinoline (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).[14]
-
Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., XPhos, 3 mol%).[14]
-
Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed solvent (e.g., dioxane/water mixture).
-
Seal the vial and heat the reaction mixture at 80-110 °C until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 5-aryl-7-methoxyquinoline derivative.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds from aryl halides and amines.[9][15] This reaction has revolutionized the synthesis of anilines and related compounds, which are prevalent in pharmaceuticals.[16] For 5-Bromo-7-methoxyquinoline, this provides direct access to a library of 5-aminoquinoline derivatives.
Causality in Experimental Design:
-
Catalyst System: Similar to the Suzuki coupling, a Pd(0)/phosphine ligand system is employed. The choice of ligand is critical and often depends on the nature of the amine (primary, secondary, etc.).[9][17]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) is a common choice.[18]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent unwanted side reactions.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
-
In an oven-dried flask under an inert atmosphere (Argon or Nitrogen), combine 5-Bromo-7-methoxyquinoline (1.0 equiv), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., BINAP, 4 mol%).
-
Add sodium tert-butoxide (NaOt-Bu, 1.4 equiv).
-
Add anhydrous toluene, followed by the amine coupling partner (1.2 equiv).
-
Heat the mixture to 80-100 °C and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the desired 5-(substituted)-amino-7-methoxyquinoline.
Caption: The catalytic cycle of Buchwald-Hartwig amination.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling reaction forms a C-C bond between an aryl halide and a terminal alkyne.[11] This reaction is unique in its use of a dual-catalyst system, typically palladium and a copper(I) salt.[19] It is an efficient method for synthesizing aryl alkynes, which are versatile intermediates that can undergo further transformations like click chemistry or cyclization reactions.[20][21]
Causality in Experimental Design:
-
Palladium Catalyst: The palladium catalyst functions similarly to the other cross-coupling reactions, undergoing oxidative addition with the 5-Bromo-7-methoxyquinoline.[11]
-
Copper(I) Co-catalyst: The role of the copper(I) salt (e.g., CuI) is to react with the terminal alkyne to form a copper(I) acetylide intermediate. This species is more reactive and readily undergoes transmetalation with the palladium center.[22]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves both as the base to deprotonate the alkyne and as a solvent.
Detailed Experimental Protocol: Sonogashira Coupling
-
To a flask, add 5-Bromo-7-methoxyquinoline (1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (CuI, 1-3 mol%).[19]
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen).
-
Add an amine solvent such as triethylamine (Et₃N) or a mixture of DMF and an amine base.[19]
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise at room temperature.
-
Stir the reaction at room temperature or with gentle heating (e.g., 80 °C) and monitor its progress by TLC.[19]
-
Once the reaction is complete, filter the mixture through a pad of celite to remove catalyst residues and wash with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product via silica gel column chromatography to afford the 5-alkynyl-7-methoxyquinoline.
Applications in Drug Discovery and Beyond
The functionalized quinoline derivatives synthesized from 5-Bromo-7-methoxyquinoline are of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy.[23]
A Scaffold for Potent Kinase Inhibitors
Kinases are a class of enzymes that play a critical role in cell signaling pathways; their dysregulation is a hallmark of many cancers.[23][24] The quinoline scaffold is a key feature in several FDA-approved kinase inhibitors.[25][26] The ability to easily install aryl and amino groups at the C5 position of the 7-methoxyquinoline core via Suzuki and Buchwald-Hartwig reactions allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies.[27] These modifications can be tuned to optimize binding affinity and selectivity for specific kinase targets, such as VEGFR-2, EGFR, or c-Met.[23][24][28] The derivatives of 5-Bromo-7-methoxyquinoline serve as valuable intermediates in the synthesis of such targeted therapies.[27][28]
Conclusion
5-Bromo-7-methoxyquinoline is a powerful and versatile building block in organic synthesis. Its pre-defined substitution pattern allows for selective and high-yielding functionalization through a variety of modern synthetic methods. The strategic placement of the bromine atom facilitates access to diverse libraries of 5-substituted quinolines via robust palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These derivatives are crucial intermediates in the discovery of next-generation therapeutics, particularly in the field of oncology. This guide has provided the foundational knowledge and practical protocols necessary for researchers to effectively leverage the synthetic potential of this high-value chemical scaffold.
References
- Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry (RSC Publishing).
- Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI.
- A Technical Guide to the Synthetic Pathways for Functionalized Quinoline Scaffolds. Benchchem.
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.
- A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online.
- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. PubMed Central.
- 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. ProQuest.
- Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI.
- 5-Bromo-7-methoxyquinoline | CAS 1126824-44-9. American Elements.
- Quinoline-based multi-kinase inhibitors approved by FDA. ResearchGate.
- Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Thieme.
- Synthesis method of 7-bromo-5-methoxyquinoline. Google Patents.
- 5-bromo-7-methoxyquinoline (C10H8BrNO). PubChemLite.
- 5-bromo-7-methoxy-1,2,3,4-tetrahydroquinoline. PubChemLite.
- Buchwald–Hartwig amination. Wikipedia.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- 5-bromo-7-methoxyisoquinoline (C10H8BrNO). PubChemLite.
- 7-broMo-5-Methoxyquinoline | 1378860-76-4. ChemicalBook.
- Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). ResearchGate.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- The Buchwald-Hartwig Amination Reaction. YouTube.
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Sonogashira coupling. Wikipedia.
- Suzuki reaction. Wikipedia.
- 5,7-Dibromo-8-methoxyquinoline. ResearchGate.
- 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. NIH National Center for Biotechnology Information.
- Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry.
- 5-Bromo-7-methoxyisoquinoline. BLD Pharm.
- Synthesis and Pharmaceutical Applications of 5,7-Dibromoquinoline Derivatives. Benchchem.
- 7-Methoxyquinoline. PubChem.
- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry.
- Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. YouTube.
- First Synthesis of 5- and 7-Phenylethynyl-8-hydroxyquinolines by Sonogashira Reaction. MDPI.
- The Suzuki Reaction. Andrew G Myers Research Group.
- CAS 6931-19-7: 5-Methoxyquinoline. CymitQuimica.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Sonogashira cross-coupling reaction of 5-bromoindole 15 with... ResearchGate.
- Sonogashira Coupling. Chemistry LibreTexts.
- 5-Bromo-7-methoxy-1,2,3,4-tetrahydroquinoline. BLDpharm.
- 5-Bromo-7-methoxyquinoline | 1126824-44-9. Sigma-Aldrich.
- 5-Bromo-7-methoxyquinoline. Sigma-Aldrich.
- Application Notes and Protocols: Sonogashira Coupling of 5-Bromoindole with Terminal Alkynes. Benchchem.
- 5,7-Dibromo-8-methoxyquinoline|CAS 17012-49-6. Benchchem.
- Application Notes and Protocols for 3-Bromoquinoline in Medicinal Chemistry. Benchchem.
- Synthetic process of 5-bromo-7-azaindole. Patsnap.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. americanelements.com [americanelements.com]
- 6. 5-Bromo-7-methoxyquinoline | 1126824-44-9 [sigmaaldrich.com]
- 7. PubChemLite - 5-bromo-7-methoxyquinoline (C10H8BrNO) [pubchemlite.lcsb.uni.lu]
- 8. CAS 6931-19-7: 5-Methoxyquinoline | CymitQuimica [cymitquimica.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. youtube.com [youtube.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. benthamscience.com [benthamscience.com]
- 21. researchgate.net [researchgate.net]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 27. Item - 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 28. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
A Senior Application Scientist's In-Depth Guide to Sourcing and Qualifying 5-Bromo-7-methoxyquinoline for Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the integrity of starting materials is the bedrock of successful and reproducible outcomes. 5-Bromo-7-methoxyquinoline, a key heterocyclic building block, is no exception. Its utility as a scaffold in the synthesis of novel therapeutics, particularly in the realms of oncology and neurodegenerative diseases, necessitates a rigorous approach to sourcing and quality validation. This guide provides a comprehensive technical overview of commercial suppliers, essential quality control protocols, and the critical applications of this versatile compound.
The Strategic Importance of 5-Bromo-7-methoxyquinoline in Medicinal Chemistry
5-Bromo-7-methoxyquinoline is a substituted quinoline, a privileged scaffold in drug discovery due to its presence in numerous approved drugs.[1][2] The quinoline core itself imparts favorable pharmacokinetic properties and provides a rigid framework for the precise spatial orientation of functional groups. The bromine atom at the 5-position and the methoxy group at the 7-position offer distinct and valuable handles for synthetic diversification.
The bromine atom serves as a versatile anchor for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of a wide array of aryl, heteroaryl, and alkyl substituents. This synthetic tractability is paramount for constructing libraries of analogues to explore structure-activity relationships (SAR). The methoxy group, a common feature in bioactive molecules, can influence solubility, metabolic stability, and target engagement through hydrogen bonding interactions.
Navigating the Commercial Landscape: A Comparative Analysis of Suppliers
The selection of a commercial supplier for 5-Bromo-7-methoxyquinoline should be a data-driven decision, balancing cost with the more critical parameters of purity, consistency, and the quality of accompanying documentation. Below is a comparative table of representative suppliers. It is important to note that stock levels and pricing are subject to change, and direct inquiry is always recommended.
| Supplier | Product Number | Purity | Available Quantities | Certificate of Analysis (CoA) |
| American Elements | Varies | Up to 99.999% | Research and bulk quantities | Available upon request |
| AK Scientific, Inc. | 3775FK (for the tetrahydro- derivative) | Not specified | Gram to kilogram | Available |
| BLDpharm | BD01368949 | ≥97% | Gram to kilogram | Available |
| Biosynth | DFC86076 | Not specified | Milligram to gram | Available |
| ChemicalBook | Aggregates multiple suppliers | Varies | Varies | Varies by supplier |
| CHINA MIGO INDUSTRIAL CO., LIMITED | 1126824-44-9 | 99% | Negotiable | Not specified |
Key Supplier Selection Criteria:
-
Purity: For most drug discovery applications, a purity of ≥97% is a minimum requirement. For sensitive assays or late-stage development, higher purity grades (≥99%) are recommended to avoid the confounding effects of impurities.
-
Documentation: A comprehensive Certificate of Analysis (CoA) is non-negotiable. It should include, at a minimum, the compound's identity confirmed by ¹H NMR and/or mass spectrometry, and a purity assessment by HPLC or GC. A Safety Data Sheet (SDS) is also mandatory.
-
Scalability: For projects that may progress to preclinical or clinical development, it is crucial to select a supplier with a proven track record of producing the compound at a larger scale (kilogram to multi-kilogram).
-
Consistency: Batch-to-batch consistency is critical for the reproducibility of experimental results. Inquire about the supplier's quality management system and their ability to provide material from the same batch for a given set of experiments.
Uncompromising Quality: In-Depth Analytical Protocols
Independent verification of the purity and identity of incoming 5-Bromo-7-methoxyquinoline is a cornerstone of good laboratory practice. The following are detailed, step-by-step methodologies for the essential analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous confirmation of the chemical structure of 5-Bromo-7-methoxyquinoline.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the 5-Bromo-7-methoxyquinoline sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher field strength is recommended for optimal resolution.
-
Acquisition Parameters:
-
Pulse sequence: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of scans: 16 to 64, depending on the sample concentration.
-
Relaxation delay (d1): 1-2 seconds.
-
Acquisition time: 3-4 seconds.
-
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak as a reference (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the chemical shifts, coupling patterns, and integration values to confirm that the spectrum is consistent with the structure of 5-Bromo-7-methoxyquinoline.
-
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment
HPLC is the most common and reliable method for determining the purity of non-volatile organic compounds like 5-Bromo-7-methoxyquinoline.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Degas both mobile phases prior to use.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min.
-
Column temperature: 30 °C.
-
Detection wavelength: 254 nm.
-
Injection volume: 5-10 µL.
-
Gradient program:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-20 min: Hold at 5% A, 95% B
-
20-22 min: Linear gradient back to 95% A, 5% B
-
22-27 min: Re-equilibration at 95% A, 5% B
-
-
-
Sample Preparation:
-
Prepare a stock solution of the 5-Bromo-7-methoxyquinoline sample in acetonitrile or a mixture of acetonitrile and water at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
The purity is typically reported as the area percentage of the main peak relative to the total area of all observed peaks.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Detecting Volatile Impurities
GC-MS is a highly sensitive technique for the identification and quantification of volatile and semi-volatile impurities that may be present from the synthesis of 5-Bromo-7-methoxyquinoline.[3]
Experimental Protocol: GC-MS Analysis
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Column: A low- to mid-polarity capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is generally suitable.[4]
-
-
GC Conditions:
-
Inlet temperature: 250 °C.
-
Carrier gas: Helium at a constant flow of 1.0-1.5 mL/min.
-
Oven temperature program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5-10 minutes at 280 °C.
-
-
Injection mode: Split or splitless, depending on the expected concentration of impurities.
-
-
MS Conditions:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: Scan from m/z 40 to 450.
-
-
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
-
Data Analysis:
-
Identify peaks corresponding to impurities by comparing their mass spectra to spectral libraries (e.g., NIST, Wiley).
-
Quantify impurities using an internal or external standard method if required.
-
Applications in Drug Discovery: A Scaffold for Innovation
The strategic importance of 5-Bromo-7-methoxyquinoline is underscored by its application in the development of novel therapeutics, particularly in the areas of neurodegenerative diseases and oncology.
A Key Building Block for Kinase Inhibitors
The quinoline scaffold is a common feature in many approved kinase inhibitors.[5] 5-Bromo-7-methoxyquinoline serves as a valuable starting material for the synthesis of inhibitors targeting various kinases implicated in cancer and other diseases. The ability to readily modify the 5-position allows for the exploration of interactions within the ATP-binding pocket and surrounding regions of the kinase.
Targeting Neurodegenerative Diseases
There is growing interest in the development of quinoline-based compounds for the treatment of neurodegenerative disorders such as Alzheimer's disease.[6][7][8][9] These compounds can be designed to modulate various targets implicated in the disease pathology, including acetylcholinesterase (AChE) and glycogen synthase kinase 3β (GSK-3β). 5-Bromo-7-methoxyquinoline provides a versatile platform for the synthesis of focused libraries of compounds for screening against these targets.
Below is a conceptual signaling pathway diagram illustrating the role of GSK-3β in a neurodegenerative context, a target for which inhibitors derived from 5-Bromo-7-methoxyquinoline could be developed.
Caption: Role of GSK-3β in neurodegeneration and its inhibition.
A Self-Validating System: The Supplier Qualification Workflow
To ensure the consistent quality of 5-Bromo-7-methoxyquinoline, a robust supplier qualification workflow should be implemented. This self-validating system ensures that only high-quality material enters your research and development pipeline.
Caption: Supplier qualification workflow for 5-Bromo-7-methoxyquinoline.
Conclusion
5-Bromo-7-methoxyquinoline is a high-value chemical intermediate with significant potential in modern drug discovery. The success of research and development programs that utilize this scaffold is intrinsically linked to the quality and purity of the starting material. By implementing a rigorous supplier evaluation process, conducting thorough in-house analytical validation, and understanding the synthetic context in which this molecule is employed, researchers can mitigate risks, ensure the reproducibility of their results, and accelerate the discovery of novel therapeutics.
References
-
American Elements. 5-Bromo-7-methoxyquinoline. [Link]
-
CHINA MIGO INDUSTRIAL CO., LIMITED. 5-Bromo-7-methoxyquinoline. [Link]
-
National Center for Biotechnology Information. 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. [Link]
-
Thermo Fisher Scientific. Certificate of analysis. [Link]
-
Caledon Laboratory Chemicals. CERTIFICATE OF ANALYSIS. [Link]
-
Walsh Medical Media. Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. [Link]
-
National Center for Biotechnology Information. Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease. [Link]
-
National Center for Biotechnology Information. Quinoline: An Attractive Scaffold in Drug Design. [Link]
-
MDPI. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. [Link]
-
Agilent. Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. [Link]
-
National Center for Biotechnology Information. Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. [Link]
-
Walsh Medical Media. Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. [Link]
-
PubChem. 5-bromo-7-methoxyisoquinoline. [Link]
-
Bentham Science. Quinoline: An Attractive Scaffold in Drug Design. [Link]
-
National Center for Biotechnology Information. Synthesis and evaluation of 5-amino-5,6,7,8-tetrahydroquinolinones as potential agents for the treatment of Alzheimer's disease. [Link]
-
National Academic Digital Library of Ethiopia. hplc methods for recently approved pharmaceuticals. [Link]
-
MDPI. Recent Developments in New Therapeutic Agents against Alzheimer and Parkinson Diseases: In-Silico Approaches. [Link]
-
National Center for Biotechnology Information. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. [Link]
-
PubChem. 5-bromo-7-methoxy-1,2,3,4-tetrahydroquinoline. [Link]
-
SIELC Technologies. Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column. [Link]
Sources
- 1. Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. Synthesis and evaluation of 5-amino-5,6,7,8-tetrahydroquinolinones as potential agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromo-7-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1] Specifically, substituted 5-aryl-7-methoxyquinolines are key intermediates in the synthesis of compounds with a wide range of biological activities, including potential use as kinase inhibitors and anti-proliferative agents. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the construction of C-C bonds, offering a direct route to these valuable arylated quinolines from their halogenated precursors.[2][3]
This document provides a comprehensive guide to the Suzuki coupling of 5-Bromo-7-methoxyquinoline with various arylboronic acids. It is designed to equip researchers with a deep mechanistic understanding, a detailed and field-tested experimental protocol, and a framework for troubleshooting and optimization.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate in the presence of a base.[3] The catalytic cycle, which is central to understanding and optimizing the reaction, proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of 5-Bromo-7-methoxyquinoline. This step forms a Pd(II) intermediate and is often the rate-determining step of the reaction.
-
Transmetalation: In this step, the organic moiety from the boronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond between the quinoline and aryl groups, with the concomitant regeneration of the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Visualizing the Catalytic Cycle
References
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 5-Bromo-7-methoxyquinoline for Advanced Drug Discovery
Introduction: The Strategic Value of the Quinoline Scaffold
The quinoline moiety is a privileged heterocyclic scaffold, forming the core of numerous pharmaceuticals and biologically active compounds. Its derivatives are instrumental in medicinal chemistry, exhibiting a wide array of activities including antimalarial, anticancer, and anti-inflammatory properties.[1][2] The functionalization of the quinoline ring is a critical endeavor in drug discovery, allowing for the fine-tuning of a molecule's steric and electronic properties to optimize its interaction with biological targets.[3] 5-Bromo-7-methoxyquinoline, in particular, serves as a versatile and valuable building block. The methoxy group at the 7-position modulates the electronic character of the ring system, while the bromine atom at the 5-position provides a reactive handle for a suite of palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools for constructing carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds in modern organic synthesis.[4][5][6]
This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing 5-bromo-7-methoxyquinoline. We will delve into the mechanistic underpinnings that guide catalyst and ligand selection, present detailed, field-proven protocols for key transformations, and offer insights to empower researchers in the synthesis of novel quinoline derivatives.
Pillar 1: Understanding the Catalytic Heart of the Reaction
Palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthesis, generally proceed through a well-established catalytic cycle.[7][8][9] A grasp of this cycle is fundamental to troubleshooting and optimizing reactions. The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, critically, the ancillary ligand, dictates the efficiency and scope of the transformation.[10][11]
The general mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromo-7-methoxyquinoline, forming a Pd(II) intermediate. This is often the rate-determining step, and its efficiency is heavily influenced by the electron density of the aryl halide and the nature of the palladium catalyst.
-
Transmetalation (for Suzuki, Sonogashira, etc.) or Olefin/Amine Coordination/Insertion (for Heck/Buchwald-Hartwig): The coupling partner (e.g., an organoboron reagent in Suzuki coupling) transfers its organic group to the palladium center.[7] For Heck reactions, the olefin coordinates and inserts into the Pd-C bond.[12] In Buchwald-Hartwig amination, the amine coordinates to the palladium complex.[13][14]
-
Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[8]
Below is a generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction, which serves as a representative model for many palladium-catalyzed transformations.
Pillar 2: A Practical Guide to Catalyst & Ligand Selection
The success of a cross-coupling reaction is critically dependent on the synergy between the palladium precursor and the chosen ligand.[10][15] The ligand stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle. For a substrate like 5-bromo-7-methoxyquinoline, the quinoline nitrogen can potentially coordinate to the palladium center, which necessitates the use of ligands that can effectively compete and promote the desired reactivity.
| Coupling Reaction | Typical Palladium Precursor(s) | Recommended Ligand(s) | Rationale & Causality |
| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | PPh₃, dppf, SPhos, XPhos | For simple couplings, Pd(PPh₃)₄ is often sufficient. For more challenging substrates or to improve yields, bulky, electron-rich phosphine ligands like SPhos or XPhos are employed.[15] These ligands promote the oxidative addition and reductive elimination steps. |
| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃ | This reaction typically requires a copper(I) co-catalyst (e.g., CuI).[1][16] The phosphine ligands stabilize the palladium catalyst, while copper facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[17] |
| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | XPhos, RuPhos, BINAP | C-N bond formation is often challenging. Bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) are essential.[13] They create a sterically hindered environment around the palladium that promotes the reductive elimination of the aryl amine product and prevents catalyst decomposition.[18] |
| Heck | Pd(OAc)₂ | PPh₃, P(o-tol)₃ | The choice of ligand in the Heck reaction can influence regioselectivity. For terminal alkenes, simple phosphine ligands are often effective. The reaction forms a new C-C bond by coupling the aryl halide with an alkene.[12][19] |
Pillar 3: Detailed Experimental Protocols
The following protocols are generalized procedures adapted from established methodologies for haloquinolines and should be optimized for specific substrates and scales.[2] All reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise noted.
Protocol 1: Suzuki-Miyaura Coupling of 5-Bromo-7-methoxyquinoline with Phenylboronic Acid
This protocol describes the formation of a C-C bond, yielding 5-phenyl-7-methoxyquinoline.
Materials:
-
5-Bromo-7-methoxyquinoline (1.0 eq)
-
Phenylboronic acid (1.2 - 1.5 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 - 0.05 eq)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 v/v mixture)
-
Schlenk flask or equivalent reaction vessel
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 5-bromo-7-methoxyquinoline, phenylboronic acid, Pd(PPh₃)₄, and the base.
-
Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[2]
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe. The solvent should be sparged with argon for at least 30 minutes prior to use.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 8-24 hours.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-phenyl-7-methoxyquinoline.
Protocol 2: Sonogashira Coupling of 5-Bromo-7-methoxyquinoline with Phenylacetylene
This protocol details the synthesis of 5-(phenylethynyl)-7-methoxyquinoline, a valuable intermediate for further transformations.[20]
Materials:
-
5-Bromo-7-methoxyquinoline (1.0 eq)
-
Phenylacetylene (1.2 - 1.5 eq)
-
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride) (0.02 - 0.04 eq)
-
Copper(I) Iodide (CuI) (0.04 - 0.08 eq)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (serves as base and solvent)
-
Anhydrous Tetrahydrofuran (THF) (optional co-solvent)
-
Schlenk flask
Procedure:
-
To a flame-dried Schlenk flask under argon, add 5-bromo-7-methoxyquinoline, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill with argon three times.
-
Add anhydrous THF (if used) followed by triethylamine. The mixture should be stirred to ensure dissolution.
-
Add phenylacetylene dropwise via syringe at room temperature. A slight exotherm may be observed.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 2-12 hours).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove palladium and copper salts, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure. The residue can be dissolved in ethyl acetate and washed with saturated aqueous ammonium chloride (to remove copper) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Protocol 3: Buchwald-Hartwig Amination of 5-Bromo-7-methoxyquinoline with Morpholine
This protocol outlines the formation of a C-N bond, a key transformation in the synthesis of many pharmaceuticals.[13][21]
Materials:
-
5-Bromo-7-methoxyquinoline (1.0 eq)
-
Morpholine (1.2 - 1.5 eq)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.01 - 0.02 eq)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.02 - 0.04 eq)
-
Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.4 - 2.0 eq)
-
Anhydrous Toluene or Dioxane
-
Glovebox or Schlenk line technique is highly recommended for handling air-sensitive reagents.
Procedure:
-
In a glovebox or under a stream of argon, add Pd₂(dba)₃, XPhos, and the base to a flame-dried Schlenk flask.
-
Add the anhydrous solvent, followed by 5-bromo-7-methoxyquinoline and morpholine.
-
Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 4-24 hours.
-
After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride.
-
Dilute with ethyl acetate and separate the layers. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the aminated quinoline.
Conclusion and Future Outlook
The palladium-catalyzed cross-coupling of 5-bromo-7-methoxyquinoline is a robust and highly versatile strategy for the synthesis of a diverse library of functionalized quinoline derivatives.[4][22] The choice of catalyst, ligand, base, and solvent system is paramount to achieving high yields and purity.[15][23] By understanding the underlying mechanistic principles and following carefully designed protocols, researchers can effectively leverage these powerful reactions to accelerate drug discovery and materials science programs. The continued development of more active and stable catalyst systems promises to further expand the scope and utility of these transformations, enabling the construction of ever more complex and valuable molecular architectures.[5][24]
References
- Nature Portfolio. (n.d.). Palladium catalyzed radical relay for the oxidative cross-coupling of quinolines.
- Corvacho, A. S., et al. (n.d.). Palladium-Catalysed Synthesis and Transformation of Quinolones. PMC - PubMed Central.
- Ruiz-Castillo, P., & Buchwald, S. L. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- ScienceDirect. (n.d.). Palladium in Quinoline Synthesis.
- RosDok. (2018). Synthesis of functionalized pyridines and quinolines by palladium-catalyzed cross-coupling reactions.
- BenchChem. (2025). Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery.
- Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- BenchChem. (2025). comparing the efficacy of different catalysts for 3-bromoquinoline coupling.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Tummanapalli, S., et al. (2024). Cu-Catalyzed Tandem C-N and C-C Bond Formation Leading to 4(1H)-Quinolones: A Scaffold with Diverse Biological Properties from Totally New Raw Materials in a Single Step. PubMed.
- ResearchGate. (2009). Syntheses of New Quinoline-Containing Heterocyclic Scaffolds Using, Inter- and Intramolecular Pd-Catalyzed Amination.
- RSC Publishing. (n.d.). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers.
- RSC Publishing. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers.
- MDPI. (n.d.). Palladium-Catalysed Synthesis and Transformation of Quinolones.
- RSC Publishing. (n.d.). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- YouTube. (2012). The Buchwald-Hartwig Amination Reaction.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- The University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Wikipedia. (n.d.). Sonogashira coupling.
- ResearchGate. (n.d.). Ligands for Copper-Catalyzed C-N Bond Forming Reactions with 1 Mol% CuBr as Catalyst.
- Unknown. (n.d.). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3.
- ResearchGate. (n.d.). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction.
- PubMed. (2010). Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions.
- Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions.
- RSC Publishing. (n.d.). Halide and pseudohalide effects in Pd-catalysed cross-coupling reactions.
- YouTube. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview).
- PMC - PubMed Central. (n.d.). Palladium Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates.
- RSC Publishing. (n.d.). Halide and Pseudohalide Effects in Pd-Catalyzed Cross-Coupling Reactions.
- RSC Publishing. (n.d.). Recyclable cellulose-palladium nanoparticles for clean cross-coupling chemistry. Organic & Biomolecular Chemistry.
- PubMed. (n.d.). Palladium-catalyzed cross-coupling of five-membered heterocyclic silanolates.
- Unknown. (n.d.). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY.
- PMC - PubMed Central. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development.
- Unknown. (n.d.). First Synthesis of 5- and 7-Phenylethynyl-8-hydroxyquinolines by Sonogashira Reaction.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- YouTube. (2020). Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053).
- ResearchGate. (2006). The Heck–Mizoroki cross-coupling reaction: a mechanistic perspective.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- RSC Publishing. (2007). The Heck–Mizoroki cross-coupling reaction: a mechanistic perspective. Organic & Biomolecular Chemistry.
- YouTube. (2020). Palladium Cross-Coupling Reactions 1. An Introduction.
- ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with....
- PMC - PubMed Central. (n.d.). Facile Synthesis of Dihydroquinolines via Palladium Catalyzed Sequential Amination and Cyclisation of Morita‐Baylis‐Hillman Alcohols.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Organic Chemistry Portal. (2008). A Facile Synthesis of 2-Methylquinolines via Pd-Catalyzed Aza-Wacker Oxidative Cyclization.
- ResearchGate. (n.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling of....
- Unknown. (n.d.). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling.
- Chemistry LibreTexts. (2023). Heck Reaction.
- Aurigene Pharmaceutical Services. (2006). Palladium-mediated synthesis of 5-substituted 4-alkynylthieno[2,3-c]pyran-7-ones.
Sources
- 1. Redirecting [linkinghub.elsevier.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nobelprize.org [nobelprize.org]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. scite.ai [scite.ai]
- 12. Heck Reaction [organic-chemistry.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. research.rug.nl [research.rug.nl]
- 19. The Heck–Mizoroki cross-coupling reaction: a mechanistic perspective - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. benthamscience.com [benthamscience.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. mdpi.com [mdpi.com]
- 23. Halide and pseudohalide effects in Pd-catalysed cross-coupling reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. [PDF] Palladium catalyzed radical relay for the oxidative cross-coupling of quinolines | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Functionalization of 5-Bromo-7-methoxyquinoline
Introduction: The Strategic Importance of the Quinoline Scaffold
The quinoline moiety is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and functional materials.[1][2] Its rigid bicyclic framework and the presence of a nitrogen heteroatom offer unique electronic and steric properties, making it an ideal scaffold for the design of therapeutic agents and organic electronics.[3][4][5][6] Specifically, functionalized quinolines are integral to the development of kinase inhibitors for oncology, antimalarial drugs, and anti-inflammatory agents.[7]
5-Bromo-7-methoxyquinoline, in particular, represents a versatile building block for chemical diversification. The bromine atom at the C5 position serves as a prime handle for a variety of cross-coupling reactions, allowing for the introduction of a wide range of substituents. The methoxy group at the C7 position, being an electron-donating group, influences the reactivity of the quinoline ring system, a factor that must be carefully considered when designing synthetic strategies.
This comprehensive guide provides detailed application notes and protocols for the functionalization of 5-Bromo-7-methoxyquinoline via several key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck. Each section will delve into the mechanistic underpinnings of the reaction, offer field-proven insights into the selection of reaction parameters, and provide step-by-step experimental protocols.
Core Functionalization Strategies: A Visual Overview
Caption: Key Palladium-Catalyzed Functionalization Pathways for 5-Bromo-7-methoxyquinoline.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of carbon-carbon bonds, particularly for creating biaryl structures.[8] The reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide.
Mechanistic Rationale and Key Parameters
The catalytic cycle of the Suzuki reaction involves three key steps: oxidative addition of the aryl halide to a Pd(0) species, transmetalation of the organoboron compound to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[8]
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is critical for an efficient reaction. For electron-rich substrates like 5-Bromo-7-methoxyquinoline, a palladium(II) precatalyst such as Pd(OAc)₂ or a stable Pd(0) source like Pd(PPh₃)₄ is often effective. The ligand serves to stabilize the palladium center and facilitate the elementary steps of the catalytic cycle. Bulky, electron-rich phosphine ligands are generally preferred.
-
Base: The base plays a crucial role in the transmetalation step by activating the organoboron species.[9] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can significantly impact the reaction rate and yield.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically employed to dissolve both the organic and inorganic reagents.
Protocol: Synthesis of 5-Aryl-7-methoxyquinolines
This protocol is adapted from procedures for similar bromoquinoline substrates.
Materials:
-
5-Bromo-7-methoxyquinoline
-
Arylboronic acid or arylboronic acid pinacol ester (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
K₂CO₃ (2.0 equivalents)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add 5-Bromo-7-methoxyquinoline (1.0 mmol), the arylboronic acid or ester (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-7-methoxyquinoline.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ | Robust and commercially available Pd(0) source. |
| Ligand | PPh₃ (from catalyst) | Generally effective for Suzuki couplings. |
| Base | K₂CO₃ | A moderately strong base, effective in many Suzuki reactions. |
| Solvent | 1,4-Dioxane/Water (5:1) | Good for dissolving both organic and inorganic reagents. |
| Temperature | 90-100 °C | Provides sufficient thermal energy for the reaction to proceed. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[10][11]
Mechanistic Rationale and Key Parameters
The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product.[3]
-
Catalyst and Ligand: The choice of ligand is paramount in Buchwald-Hartwig aminations. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos) and Hartwig, are essential for achieving high yields and broad substrate scope.[12] These ligands promote the reductive elimination step and prevent catalyst decomposition.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a commonly used base for this purpose.
-
Solvent: Anhydrous, aprotic solvents like toluene or THF are typically used to prevent catalyst deactivation.
Protocol: Synthesis of 5-Amino-7-methoxyquinolines
This protocol provides a general starting point for the Buchwald-Hartwig amination of 5-Bromo-7-methoxyquinoline.
Materials:
-
5-Bromo-7-methoxyquinoline
-
Primary or secondary amine (1.2 equivalents)
-
Pd₂(dba)₃ (0.02 equivalents)
-
XPhos (0.08 equivalents)
-
Sodium tert-butoxide (1.4 equivalents)
-
Anhydrous toluene
Procedure:
-
In a glovebox, to a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.08 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add anhydrous toluene (2 mL) and stir for 5 minutes.
-
Add 5-Bromo-7-methoxyquinoline (1.0 mmol) and the amine (1.2 mmol).
-
Seal the tube and heat the reaction mixture to 100-110 °C with stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.
-
Quench the reaction carefully with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd₂(dba)₃ | A common and effective Pd(0) precursor. |
| Ligand | XPhos | A bulky, electron-rich ligand known for its high activity. |
| Base | NaOtBu | A strong, non-nucleophilic base suitable for amine deprotonation. |
| Solvent | Toluene | Anhydrous, aprotic solvent that is compatible with the reaction. |
| Temperature | 100-110 °C | Promotes efficient catalytic turnover. |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes.[13]
Mechanistic Rationale and Key Parameters
The Sonogashira reaction proceeds through two interconnected catalytic cycles. The palladium cycle involves oxidative addition, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center.[14]
-
Catalysts: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) is typically used.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (iPr₂NH), is used to deprotonate the terminal alkyne and act as a solvent.
-
Solvent: The amine base often serves as the solvent, but other solvents like THF or DMF can also be used.
Protocol: Synthesis of 5-Alkynyl-7-methoxyquinolines
This protocol outlines a general procedure for the Sonogashira coupling.
Materials:
-
5-Bromo-7-methoxyquinoline
-
Terminal alkyne (1.5 equivalents)
-
PdCl₂(PPh₃)₂ (0.03 equivalents)
-
CuI (0.06 equivalents)
-
Triethylamine (Et₃N)
-
THF (optional)
Procedure:
-
To a Schlenk flask, add 5-Bromo-7-methoxyquinoline (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol).
-
Evacuate and backfill with an inert gas three times.
-
Add anhydrous triethylamine (5 mL) (and THF if needed for solubility).
-
Add the terminal alkyne (1.5 mmol) dropwise at room temperature.
-
Stir the reaction at room temperature or heat to 50-70 °C for 4-12 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
| Parameter | Recommended Condition | Rationale |
| Pd Catalyst | PdCl₂(PPh₃)₂ | A stable and effective palladium(II) precatalyst. |
| Cu Cocatalyst | CuI | Facilitates the formation of the copper acetylide. |
| Base/Solvent | Et₃N | Acts as both the base and a solvent. |
| Temperature | Room temp to 70 °C | Mild conditions are often sufficient for this reaction. |
Heck Reaction: Vinylation of the Quinoline Core
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[15]
Mechanistic Rationale and Key Parameters
The Heck reaction mechanism involves the oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst.[15]
-
Catalyst: Pd(OAc)₂ is a common and effective precatalyst.
-
Ligand: Phosphine ligands, such as PPh₃ or P(o-tolyl)₃, are often used to stabilize the catalyst.
-
Base: A mild inorganic or organic base, such as Et₃N, K₂CO₃, or NaOAc, is used to neutralize the HX formed during the reaction.
-
Solvent: Polar aprotic solvents like DMF or acetonitrile are typically employed.
Protocol: Synthesis of 5-Alkenyl-7-methoxyquinolines
This protocol provides a general method for the Heck reaction.
Materials:
-
5-Bromo-7-methoxyquinoline
-
Alkene (e.g., styrene, butyl acrylate) (1.5 equivalents)
-
Pd(OAc)₂ (0.05 equivalents)
-
P(o-tolyl)₃ (0.1 equivalents)
-
Triethylamine (Et₃N) (2.0 equivalents)
-
DMF
Procedure:
-
To a Schlenk tube, add 5-Bromo-7-methoxyquinoline (1.0 mmol), Pd(OAc)₂ (0.05 mmol), and P(o-tolyl)₃ (0.1 mmol).
-
Evacuate and backfill with an inert gas.
-
Add anhydrous DMF (5 mL), the alkene (1.5 mmol), and triethylamine (2.0 mmol).
-
Seal the tube and heat to 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Cool to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)₂ | A common and effective Pd(II) precatalyst. |
| Ligand | P(o-tolyl)₃ | A bulky phosphine ligand that can improve reaction efficiency. |
| Base | Et₃N | An organic base to neutralize the generated acid. |
| Solvent | DMF | A polar aprotic solvent suitable for Heck reactions. |
| Temperature | 100-120 °C | Higher temperatures are often required for Heck couplings. |
Alternative Functionalization Pathways
While palladium-catalyzed cross-coupling reactions are the most versatile methods for functionalizing 5-Bromo-7-methoxyquinoline, other strategies can be considered.
-
Nucleophilic Aromatic Substitution (SₙAr): This reaction is generally challenging on electron-rich aromatic systems.[16] The presence of the electron-donating methoxy group on the quinoline ring deactivates it towards nucleophilic attack. Therefore, SₙAr reactions on 5-Bromo-7-methoxyquinoline would likely require harsh conditions and may not be broadly applicable.
-
Metal-Halogen Exchange: The bromine atom can be exchanged with a metal, such as lithium or magnesium, to form an organometallic intermediate. This can then be reacted with various electrophiles. However, the presence of the quinoline nitrogen can complicate these reactions, and careful optimization of conditions would be necessary.
Conclusion
5-Bromo-7-methoxyquinoline is a valuable starting material for the synthesis of a diverse range of functionalized quinoline derivatives. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—provide reliable and versatile methods for introducing new carbon-carbon and carbon-nitrogen bonds at the C5 position. The successful implementation of these protocols requires a careful consideration of the interplay between the catalyst, ligand, base, and solvent. The information and protocols provided herein are intended to serve as a robust starting point for researchers in their efforts to synthesize novel quinoline-based compounds for applications in drug discovery and materials science.
References
- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ra/d2ra02896d]
- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9184381/]
- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. ResearchGate. [URL: https://www.researchgate.net/publication/361099684_Recent_advances_in_chemistry_and_therapeutic_potential_of_functionalized_quinoline_motifs_-_a_review]
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [URL: https://pubmed.ncbi.nlm.nih.gov/40356522/]
- Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2022.1039234/full]
- Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9662002/]
- 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. ProQuest. [URL: https://www.proquest.com/openview/86a9f4682c0926d56d338f0c5a242f31/1?pq-origsite=gscholar&cbl=18750&diss=y]
- Buchwald–Hartwig amination. Wikipedia. [URL: https://en.wikipedia.
- Heck reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Heck_reaction]
- Nucleophilic aromatic substitution. Oxford Learning Link. [URL: https://learninglink.oup.com/access/content/patrick-an-introduction-to-medicinal-chemistry-6e-student-resources/patrick-6e-chapter-7-multiple-choice-questions-and-answers]
- The Buchwald-Hartwig Amination Reaction. YouTube. [URL: https://www.youtube.
- The Heck Reaction. Andrew G Myers Research Group. [URL: https://www.youtube.
- Aromatic Nucleophilic Substitution. Dalal Institute. [URL: https://www.dalalinstitute.
- Suzuki Coupling: Mechanism & Examples. NROChemistry. [URL: https://www.nrochemistry.com/suzuki-coupling/]
- Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions. ResearchGate. [URL: https://www.researchgate.net/publication/334255147_Synthesis_of_aryl_substituted_quinolines_and_tetrahydroquinolines_through_Suzuki-Miyaura_coupling_reactions]
- Buchwald-Hartwig Amination. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Smith)/26%3A_Transition_Metal-Catalyzed_Coupling_Reactions/26.
- Sonogashira Coupling. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Strategic_Applications_of_Named_Reactions_in_Organic_Synthesis_(Kurti_and_Czako)/I._Carbon-Carbon_Bond_Forming_Reactions/Sonogashira_Coupling]
- The Heck Reaction of Protected Hydroxychromones: on route to Natural Products. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/The-Heck-Reaction-of-Protected-Hydroxychromones%3A-to-G%C3%A1ti-T%C3%ADm%C3%A1ri/a980598822003c20c02f741349a7852f4c49f485]
- Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. ResearchGate. [URL: https://www.researchgate.
- Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. Kaunas University of Technology. [URL: https://www.ktu.lt/wp-content/uploads/sites/3/2017/02/10-D-Grockyte-Chemine-technologija-2016-1-71.pdf]
- Suzuki reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Suzuki_reaction]
- Screening of palladium catalysts for the Suzuki coupling of... ResearchGate. [URL: https://www.researchgate.net/figure/Screening-of-palladium-catalysts-for-the-Suzuki-coupling-of-5-bromo-1-ethyl-1H-indazole_tbl1_221919830]
- Heck coupling reaction between bromo/iodoanisoles and acrylates. ResearchGate. [URL: https://www.researchgate.
- Sonogashira coupling. Wikipedia. [URL: https://en.wikipedia.org/wiki/Sonogashira_coupling]
- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. MDPI. [URL: https://www.mdpi.com/1420-3049/20/1/1337]
- Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Palladium-Catalyzed-Sonogashira-Synthesis-of-of-Afolabi-James/b0e527636e053f31b5391a6e7039a3411440d9b4]
- Suzuki Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
- First Synthesis of 5- and 7-Phenylethynyl-8-hydroxyquinolines by Sonogashira Reaction. Bentham Science. [URL: https://www.ingentaconnect.com/content/ben/loc/2012/00000009/00000005/art00015]
- Sonogashira Cross-Coupling. J&K Scientific LLC. [URL: https://jk-scientific.com/en/sonogashira-cross-coupling]
- Efficient Synthesis of Fluorescent Alkynyl C-Nucleosides via Sonogashira Coupling for the Preparation of DNA-based Polyfluorophores. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5482326/]
- Efficient access to materials-oriented aromatic alkynes via the mechanochemical Sonogashira coupling of solid aryl halides with large polycyclic conjugated systems. Chemical Science. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/sc/d1sc05417j]
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [URL: https://www.acsgcipr.
- Grignard reagent. Wikipedia. [URL: https://en.wikipedia.org/wiki/Grignard_reagent]
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [URL: https://www.youtube.
- Buchwald-Hartwig Amination Explained | Master C–N Bond Formation in Organic Synthesis. YouTube. [URL: https://www.youtube.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Directing group assisted meta-hydroxylation by C–H activation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. ias.ac.in [ias.ac.in]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: Leveraging 5-Bromo-7-methoxyquinoline in Modern Medicinal Chemistry
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2][3] This guide focuses on a particularly valuable derivative, 5-Bromo-7-methoxyquinoline. The strategic placement of the bromine atom at the C5 position and the methoxy group at C7 provides a unique combination of features: a reactive handle for synthetic diversification and a means to modulate physicochemical properties. This document provides a comprehensive overview of its synthesis, key applications, and detailed protocols for its utilization in the development of novel therapeutic agents, particularly in the realm of oncology.
Introduction: The Strategic Advantage of 5-Bromo-7-methoxyquinoline
5-Bromo-7-methoxyquinoline is not merely another building block; it is a strategically designed scaffold for library synthesis and lead optimization. Its utility stems from three core features:
-
The Quinoline Core: This bicyclic heterocycle is known to interact with a multitude of biological targets, forming the foundation for drugs with anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][4]
-
The C7-Methoxy Group: The electron-donating methoxy group can influence the molecule's electronics, solubility, and metabolic stability. It can also form crucial hydrogen bonds with target proteins, enhancing binding affinity.
-
The C5-Bromo Handle: The bromine atom is the key to unlocking the scaffold's potential. It serves as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the precise and controlled introduction of diverse chemical moieties.[3][5] This capability is paramount for exploring structure-activity relationships (SAR) and optimizing compounds for potency and selectivity.[6]
This guide will demonstrate how to harness these features, transforming this intermediate into a powerful tool for drug discovery.
Physicochemical & Spectroscopic Data
A thorough understanding of a compound's physical properties is critical for its effective use in synthesis and screening.
| Property | Value | Reference |
| CAS Number | 1126824-44-9 | [7][8] |
| Molecular Formula | C₁₀H₈BrNO | [7][8] |
| Molecular Weight | 238.08 g/mol | [7] |
| Appearance | White to off-white solid | [8] |
| Purity | ≥98% (typically) | [9] |
| Storage | Store in a cool, dry place away from light | [9] |
Note: Spectroscopic data (¹H NMR, ¹³C NMR, MS) should be confirmed on a lot-specific basis via the Certificate of Analysis.
Synthetic Strategy: Accessing the Scaffold
The synthesis of 5-Bromo-7-methoxyquinoline is a multi-step process that requires careful control of reaction conditions to ensure regioselectivity. A common and effective route begins with 3,5-dibromoaniline and proceeds through the formation of a dibrominated quinoline intermediate.[10]
The causality behind this pathway is rooted in classic organic chemistry principles:
-
Skraup Synthesis: This reaction is a robust and time-tested method for constructing the quinoline ring system from an aniline and glycerol.[10][11] The acidic and oxidizing conditions facilitate the cyclization and subsequent aromatization.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the quinoline ring, particularly at positions ortho and para to the nitrogen, facilitates the displacement of a halide by a strong nucleophile like sodium methoxide. The reaction yields a mixture of 5-methoxy and 7-methoxy isomers due to the similar electronic activation at both the C5 and C7 positions, necessitating a final purification step.[10]
Below is a diagrammatic representation of the synthetic workflow.
Caption: Synthetic workflow for 5-Bromo-7-methoxyquinoline.
Application Focus: Development of Kinase Inhibitors for Oncology
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers, making them high-value drug targets.[3] The 5-Bromo-7-methoxyquinoline scaffold is exceptionally well-suited for developing novel kinase inhibitors.
The Strategy: The core strategy involves using the C5-bromo position as an anchor point for Suzuki-Miyaura cross-coupling reactions.[5] This allows for the systematic introduction of a wide variety of aryl and heteroaryl fragments. These appended fragments can be designed to probe the deep, hydrophobic ATP-binding pocket of a target kinase, while the quinoline core provides a stable anchor in the hinge region. The C7-methoxy group can be used to fine-tune solubility or form additional interactions.
This approach enables a logical, iterative process of drug design:
-
Synthesize: Create a focused library of compounds by coupling 5-Bromo-7-methoxyquinoline with diverse boronic acids.
-
Screen: Test the library for inhibitory activity against a target kinase (e.g., EGFR, BRAF, CDK).
-
Analyze SAR: Identify which chemical features on the appended fragments lead to increased potency.
-
Optimize: Design and synthesize the next generation of compounds based on the SAR data.
The diagram below illustrates the central role of a kinase inhibitor in blocking a signal transduction cascade, such as the RAS-RAF-MEK-ERK pathway, which is often hyperactivated in cancer.
Caption: Inhibition of the MAPK/ERK signaling pathway.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the synthesis of derivatives and their subsequent biological evaluation. These protocols are designed to be self-validating by including necessary controls and clear endpoints.
Protocol 1: Synthesis of a C5-Aryl-7-methoxyquinoline via Suzuki-Miyaura Cross-Coupling
Objective: To exemplify the diversification of the scaffold by coupling 5-Bromo-7-methoxyquinoline with 4-pyridylboronic acid.
Materials:
-
5-Bromo-7-methoxyquinoline (1.0 eq)
-
4-Pyridylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq), anhydrous
-
1,4-Dioxane and Water (4:1 mixture), degassed
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen inlet
-
Silica gel for column chromatography
-
Ethyl acetate, Hexanes
Procedure:
-
Setup: To a 50 mL round-bottom flask, add 5-Bromo-7-methoxyquinoline (e.g., 238 mg, 1.0 mmol), 4-pyridylboronic acid (148 mg, 1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen for 10 minutes. This is critical as the palladium catalyst is oxygen-sensitive.
-
Catalyst & Solvent Addition: Under a positive flow of nitrogen, add Pd(PPh₃)₄ (58 mg, 0.05 mmol). Then, add the degassed dioxane/water solvent mixture (10 mL) via syringe.
-
Reaction: Place the flask in a pre-heated oil bath at 90 °C and stir vigorously under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete (disappearance of the starting bromide), cool the flask to room temperature. Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).
-
Drying & Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to elute the product.
-
Characterization: Combine the pure fractions, remove the solvent in vacuo, and characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Protocol 2: In Vitro Cytotoxicity Evaluation using the MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized quinoline derivative against a human cancer cell line (e.g., HCT-116 colon cancer).[4]
Materials:
-
HCT-116 cells (or other suitable cancer cell line)
-
DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Synthesized quinoline compound, dissolved in DMSO to make a 10 mM stock
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
96-well cell culture plates, CO₂ incubator, microplate reader
Procedure:
-
Cell Seeding: Seed HCT-116 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete media. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture media (e.g., from 100 µM down to 0.1 µM). Remove the old media from the cells and add 100 µL of the media containing the compound dilutions to the appropriate wells. Include "vehicle control" wells treated with the same concentration of DMSO as the highest dose compound well (typically ≤0.5%) and "untreated control" wells with fresh media only.
-
Incubation: Incubate the plate for 72 hours at 37 °C in a 5% CO₂ atmosphere.[12]
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the media from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: Viability (%) = (Abs_treated / Abs_control) * 100.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value.
-
Illustrative SAR Data
To demonstrate the utility of this approach, the following table presents hypothetical IC₅₀ data from an initial screen of compounds derived from 5-Bromo-7-methoxyquinoline against a target kinase.
| Compound ID | C5-Substituent (from Boronic Acid) | Kinase Inhibition IC₅₀ (nM) |
| Parent | Bromo | >10,000 |
| Q-01 | Phenyl | 1,250 |
| Q-02 | 4-Fluorophenyl | 875 |
| Q-03 | 4-Pyridyl | 210 |
| Q-04 | 3-Thienyl | 550 |
| Q-05 | 4-Aminophenyl | 95 |
Interpretation: The data clearly shows that the unsubstituted parent compound is inactive. Introducing aromatic rings at the C5 position confers activity. The SAR suggests that a nitrogen-containing heterocycle (4-pyridyl) and an electron-donating amine (4-aminophenyl) are particularly favorable, providing clear vectors for further optimization.
Conclusion
5-Bromo-7-methoxyquinoline is a high-value, versatile platform for medicinal chemistry. Its strategic design facilitates the rapid and efficient exploration of chemical space through proven synthetic methodologies like the Suzuki-Miyaura coupling. The protocols and strategies outlined in this document provide a robust framework for researchers to leverage this scaffold in the design and discovery of novel kinase inhibitors and other potential therapeutic agents.
References
-
Synthesis of quinolines. Organic Chemistry Portal. [Link]
-
Ahang, N., et al. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. ACS Omega. [Link]
-
Ahang, N., et al. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. PMC - NIH. [Link]
-
Verma, S., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect. PubMed Central. [Link]
-
Kaur, R., et al. (2020). Comprehensive review on current developments of quinoline-based anticancer agents. International Journal of Biological Macromolecules. [Link]
-
Alam, M. J., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. PubMed Central. [Link]
- Synthesis method of 7-bromo-5-methoxyquinoline.
-
Wang, Y., et al. (2022). Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. PubMed. [Link]
-
Song, D., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules. [Link]
-
Ökten, S., et al. (2019). Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). ResearchGate. [Link]
-
5-Bromo-7-methoxyquinoline. American Elements. [Link]
-
Atasayar, E., et al. (2023). Structure-activity relationship of anticancer drug candidate quinones. PubMed Central. [Link]
-
5-Bromo-7-methoxyquinoline. LookChem. [Link]
-
Al-Ostoot, F. H., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines | MDPI [mdpi.com]
- 7. americanelements.com [americanelements.com]
- 8. 5-Bromo-7-methoxyquinoline, CasNo.1126824-44-9 CHINA MIGO INDUSTRIAL CO., LIMITED China (Mainland) [miguoshiye.lookchem.com]
- 9. 7-broMo-5-Methoxyquinoline | 1378860-76-4 [chemicalbook.com]
- 10. CN112457243B - Synthesis method of 7-bromo-5-methoxyquinoline - Google Patents [patents.google.com]
- 11. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 12. Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-arylation of 5-Bromo-7-methoxyquinoline
Abstract
The synthesis of N-aryl quinolines is of paramount importance in medicinal chemistry and materials science due to their prevalence in pharmacologically active compounds and functional materials. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the N-arylation of 5-bromo-7-methoxyquinoline. Two robust and widely adopted catalytic protocols are presented: the Palladium-Catalyzed Buchwald-Hartwig Amination and the Copper-Catalyzed Ullmann Condensation. This guide offers detailed, step-by-step experimental procedures, an in-depth explanation of the underlying reaction mechanisms, and expert insights into experimental choices, ensuring both technical accuracy and practical applicability.
Introduction: The Significance of N-Aryl Quinolines
The quinoline scaffold is a privileged structural motif in drug discovery, forming the core of numerous therapeutic agents. The introduction of an aryl group at the nitrogen atom of a quinoline derivative can significantly modulate its biological activity, physicochemical properties, and pharmacokinetic profile. N-aryl quinolines have demonstrated a wide range of biological activities, including anticancer, antiviral, and antimalarial properties. The development of efficient and versatile methods for the synthesis of these compounds is therefore a critical endeavor in modern organic chemistry.[1][2]
The N-arylation of haloquinolines, such as 5-bromo-7-methoxyquinoline, is typically achieved through transition metal-catalyzed cross-coupling reactions. The two most prominent methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1][2] This guide will provide detailed protocols for both methodologies, enabling researchers to select the most appropriate approach for their specific synthetic needs.
Catalytic Systems for N-Arylation
The choice of catalytic system is crucial for achieving high yields and selectivity in the N-arylation of 5-bromo-7-methoxyquinoline. Both palladium and copper-based systems have their own advantages and limitations.
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This reaction is renowned for its broad substrate scope, high functional group tolerance, and generally milder reaction conditions compared to the Ullmann condensation.[1][3] The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-aryl product and regenerate the Pd(0) catalyst.[4][5][6] The choice of ligand, typically a bulky, electron-rich phosphine, is critical for the success of the reaction.[7][8]
-
Copper-Catalyzed Ullmann Condensation: This is a classical method for C-N bond formation that has seen significant improvements in recent years.[9][10] While traditionally requiring harsh reaction conditions, modern protocols often utilize ligands to facilitate the reaction at lower temperatures.[2][11] The mechanism is thought to involve the formation of a copper(I) amide, followed by oxidative addition of the aryl halide to a Cu(III) intermediate, and subsequent reductive elimination.[2] The Ullmann reaction can be a cost-effective alternative to palladium-catalyzed methods.
Experimental Protocols
The following protocols provide a general framework for the N-arylation of 5-bromo-7-methoxyquinoline. Optimization of reaction parameters such as temperature, reaction time, and reagent stoichiometry may be necessary for specific amine coupling partners.
General Experimental Workflow
The successful execution of N-arylation reactions hinges on a meticulous experimental setup, particularly the maintenance of an inert atmosphere to prevent the degradation of the catalyst and ligands.
Caption: General experimental workflow for N-arylation cross-coupling reactions.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation
This protocol is designed for a highly efficient and selective N-arylation using a modern palladium catalyst system.
Materials:
-
5-Bromo-7-methoxyquinoline (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Ligand (e.g., Xantphos or a suitable biarylphosphine ligand, 4-10 mol%)
-
Base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane, 0.1-0.2 M)
-
Schlenk tube or sealed reaction vial
-
Argon or Nitrogen gas supply
Procedure:
-
Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add 5-bromo-7-methoxyquinoline, the amine, the palladium precatalyst, the ligand, and the base.
-
Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes. This is a critical step to prevent oxidation of the palladium catalyst.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Place the reaction mixture in a preheated oil bath at the desired temperature (typically 80-110 °C).
-
Monitoring: Stir the reaction vigorously and monitor its progress by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-arylated 5-amino-7-methoxyquinoline derivative.
Rationale for Reagent Choices:
-
Palladium Precatalyst & Ligand: The combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like Xantphos is effective for a wide range of substrates.[1] The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle.
-
Base: A moderately strong inorganic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is used to deprotonate the amine without causing unwanted side reactions.[12]
-
Solvent: Anhydrous and degassed aprotic solvents like toluene or dioxane are used to prevent the quenching of the catalyst and reactive intermediates.
Protocol 2: Copper-Catalyzed Ullmann N-Arylation
This protocol offers a potentially more economical approach to N-arylation, though it may require higher temperatures.
Materials:
-
5-Bromo-7-methoxyquinoline (1.0 equiv)
-
Amine (1.5-2.0 equiv)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Ligand (e.g., L-proline or 1,10-phenanthroline, 10-20 mol%, optional but recommended)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous polar aprotic solvent (e.g., DMSO or DMF, 0.2-0.5 M)
-
Sealed reaction vial
Procedure:
-
Preparation: To a sealed reaction vial equipped with a magnetic stir bar, add CuI, the ligand (if used), and the base.
-
Reagent Addition: Add 5-bromo-7-methoxyquinoline and the amine.
-
Solvent Addition: Add the anhydrous polar aprotic solvent via syringe.
-
Reaction: Seal the vial tightly and heat the mixture in a preheated oil bath at the specified temperature (typically 100-140 °C).
-
Monitoring: Stir the reaction vigorously. Monitor its progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Add an aqueous solution of ammonia or ethylenediamine to complex with the copper catalyst and dilute with ethyl acetate.
-
Extraction: Filter the mixture through Celite if necessary. Separate the organic layer, wash with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution and purify the crude residue by flash column chromatography to obtain the pure product.
Rationale for Reagent Choices:
-
Copper Catalyst: Copper(I) iodide is a common and effective catalyst for Ullmann-type reactions.[11][13]
-
Ligand: While some Ullmann reactions can proceed without a ligand, the addition of a simple and inexpensive ligand like L-proline can significantly accelerate the reaction and allow for lower reaction temperatures.[2]
-
Base: A strong base like potassium carbonate or potassium phosphate is required to facilitate the formation of the copper-amide intermediate.
-
Solvent: Polar aprotic solvents like DMSO or DMF are typically used to ensure the solubility of the reagents and to facilitate the reaction at elevated temperatures.[9]
Reaction Mechanism Visualization
Understanding the catalytic cycle is crucial for troubleshooting and optimizing the reaction. The following diagram illustrates the generally accepted mechanism for the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or low conversion | Inactive catalyst (oxidation) | Ensure rigorous exclusion of air and moisture. Use freshly opened, high-purity reagents and solvents. |
| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |
| Inappropriate ligand or base | Screen different ligands (e.g., other biarylphosphines for Pd, different diamines for Cu) and bases (e.g., NaOtBu for Pd, Cs₂CO₃ for Cu). | |
| Side product formation (e.g., debromination) | Reductive dehalogenation | Use a milder base or lower the reaction temperature. Ensure the amine is of high purity. |
| Poor reproducibility | Inconsistent quality of reagents or solvents | Use reagents and solvents from a reliable source. Ensure consistent inert atmosphere technique. |
Conclusion
The N-arylation of 5-bromo-7-methoxyquinoline is a key transformation for the synthesis of a diverse range of potentially bioactive molecules. Both the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation provide effective means to achieve this transformation. The choice between the two methods will depend on factors such as substrate scope, functional group tolerance, cost considerations, and available laboratory equipment. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers to successfully implement these powerful synthetic methods in their work.
References
-
The general mechanism of the Pd-catalyzed N-arylation reaction - ResearchGate. Available at: [Link]
-
Hicks, J. D., et al. (2011). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Journal of the American Chemical Society. Available at: [Link]
-
Hicks, J. D., et al. (2011). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Journal of the American Chemical Society. Available at: [Link]
-
Doucet, H. (2010). Palladium-Catalyzed Arylation Reactions: A Mechanistic Perspective. Semantic Scholar. Available at: [Link]
-
Wang, D., et al. (2020). Copper-Catalyzed N-Arylation of Pyranoquinolinones with Boronic Acids at Room Temperature without Ligand. MDPI. Available at: [Link]
-
Wikipedia. Ullmann condensation. Available at: [Link]
-
Rojas Lab. (2025). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Wordpress. Available at: [Link]
-
Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. YouTube. Available at: [Link]
-
Tuba, R., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Bakos, J., & Keglevich, G. (2021). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. Available at: [Link]
-
Daugulis, O., & Zaitsev, V. G. (2005). Catalytic direct arylation with aryl chlorides, bromides, and iodides: intramolecular studies leading to new intermolecular reactions. Angewandte Chemie International Edition. Available at: [Link]
-
Organic Chemistry Portal. Ullmann Reaction. Available at: [Link]
-
Li, J., et al. (2013). N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Kráľ, M., & Berkeš, D. (2021). Recent Progress Concerning the N-Arylation of Indoles. MDPI. Available at: [Link]
-
Khalafi-Nezhad, A., & Panahi, F. (2014). Copper-catalyzed N-arylation of heterocycles in ethylene glycol medium. Scientia Iranica. Available at: [Link]
-
Gate Chemistry. (2018). Ullmann Coupling - Carbon Heteroatom Coupling. YouTube. Available at: [Link]
-
Asif, M., et al. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. MDPI. Available at: [Link]
- Patsnap. Synthetic process of 5-bromo-7-azaindole.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts [mdpi.com]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. Ullmann Reaction [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 13. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
Synthesis of Novel Heterocyclic Compounds from 5-Bromo-7-methoxyquinoline: A Detailed Guide for Researchers
Introduction: The Strategic Value of 5-Bromo-7-methoxyquinoline in Medicinal Chemistry
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The strategic placement of functional groups on the quinoline ring is paramount for modulating pharmacological activity. 5-Bromo-7-methoxyquinoline emerges as a particularly valuable starting material for the synthesis of novel heterocyclic compounds. The methoxy group at the 7-position is a common feature in many bioactive natural products, and the bromine atom at the 5-position serves as a versatile synthetic handle for introducing molecular diversity through various cross-coupling reactions. This guide provides detailed application notes and robust protocols for the synthesis of novel heterocyclic compounds utilizing 5-bromo-7-methoxyquinoline as a key building block, aimed at researchers, scientists, and professionals in drug development.
Part 1: Functionalization of the Quinoline Core via Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, offering a versatile and efficient route to a wide array of substituted quinolines.[2] The bromine atom at the 5-position of 5-bromo-7-methoxyquinoline is ideally suited for these transformations.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a robust method for creating carbon-carbon bonds between an aryl halide and an organoboron compound.[3] This reaction is instrumental for synthesizing 5-aryl-7-methoxyquinolines, which are precursors to complex heterocyclic systems.
Causality Behind Experimental Choices: The choice of palladium catalyst, ligand, and base is critical for a successful Suzuki coupling.[4] Palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common palladium sources. Bulky, electron-rich phosphine ligands like XPhos or SPhos enhance the efficiency of both the oxidative addition and reductive elimination steps, particularly for challenging substrates.[4] An inorganic base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is required to activate the boronic acid for transmetalation.[5] A mixture of an organic solvent like 1,4-dioxane and water is often used to dissolve both the organic and inorganic reagents.[3]
Self-Validating System: The progress of the reaction can be reliably monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of the starting material. Successful coupling is confirmed by the appearance of a new, less polar spot on the TLC plate and the expected molecular weight in the LC-MS analysis.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask, combine 5-bromo-7-methoxyquinoline (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and a base like K₂CO₃ (2.0 mmol, 2.0 equiv.).[3][4]
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to remove oxygen, which can deactivate the catalyst.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (10 mL) and water (2 mL) via syringe.[3]
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring for 12-16 hours.[3][4]
-
Monitoring: Monitor the reaction's progress by TLC, eluting with an appropriate solvent system (e.g., ethyl acetate/hexane).
-
Workup: After completion, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).[3]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[3]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Palladium Source | Ligand | Base | Solvent | Temp. (°C) | Typical Yield |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 100 | High |
| Pd₂(dba)₃ | SPhos | K₂CO₃ | Dioxane/H₂O | 90 | High |
| Pd(dppf)Cl₂ | (internal) | K₂CO₃ | Dioxane/H₂O | 90 | Good to High |
Note: Yields are generally high but can vary depending on the specific boronic acid used.[4]
Diagram 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: Introducing Alkynyl Functionalities
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[6] This reaction is pivotal for synthesizing 5-alkynyl-7-methoxyquinolines, which are versatile intermediates for constructing more complex heterocyclic systems like triazoles.[7]
Causality Behind Experimental Choices: The classic Sonogashira coupling employs a dual catalytic system of a palladium complex and a copper(I) salt.[6] The palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), facilitates the main cross-coupling cycle. The copper(I) iodide (CuI) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is more reactive in the transmetalation step.[6] An amine base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to scavenge the hydrogen halide byproduct and can also serve as a solvent.[6]
Self-Validating System: Reaction progress can be monitored by TLC or LC-MS. The disappearance of the starting 5-bromo-7-methoxyquinoline and the appearance of a new, typically less polar, product spot indicates a successful reaction. The identity of the product can be confirmed by its mass in the LC-MS spectrum.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 5-bromo-7-methoxyquinoline (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02-0.05 equiv.), and CuI (0.04-0.10 equiv.).[6]
-
Solvent and Reagents: Add an anhydrous solvent such as THF or DMF to dissolve the solids. Then, add the amine base (e.g., TEA, 2-3 equiv.) followed by the dropwise addition of the terminal alkyne (1.1-1.5 equiv.).[6]
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[6]
Table 2: Representative Conditions for Sonogashira Coupling
| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temp. (°C) | Typical Yield |
| PdCl₂(PPh₃)₂ | CuI | TEA | THF | RT - 60 | Good to High |
| Pd(PPh₃)₄ | CuI | DIPEA | DMF | RT - 80 | Good to High |
Note: Yields can vary based on the alkyne coupling partner.[6]
Diagram 2: Simplified Catalytic Cycle of the Sonogashira Coupling
Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira coupling.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen (C-N) bonds by coupling an aryl halide with an amine.[1][2] This reaction allows for the synthesis of 5-amino-7-methoxyquinoline derivatives, which are important pharmacophores.
Causality Behind Experimental Choices: Similar to Suzuki coupling, the Buchwald-Hartwig amination relies on a palladium catalyst and a bulky, electron-rich phosphine ligand.[1] The choice of base is crucial; strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used to deprotonate the amine, facilitating its coordination to the palladium center.[1][8] Anhydrous, aprotic solvents like toluene or dioxane are necessary to prevent quenching of the strong base.[1]
Self-Validating System: The reaction can be monitored by TLC or LC-MS. A successful reaction will show the consumption of the starting materials and the formation of a new, often more polar, product.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In an oven-dried Schlenk tube, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., Xantphos, 2-10 mol%), and the base (e.g., NaOtBu, 1.2-1.5 mmol).[1][2]
-
Inert Atmosphere: Seal the tube with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add 5-bromo-7-methoxyquinoline (1.0 mmol) and the desired amine (1.1-1.2 mmol). Add an anhydrous, degassed solvent (e.g., toluene, 3-5 mL) via syringe.[2]
-
Reaction: Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and perform an appropriate aqueous workup. Extract the product with an organic solvent.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]
Table 3: Representative Conditions for Buchwald-Hartwig Amination
| Palladium Precatalyst | Ligand | Base | Solvent | Temp. (°C) |
| Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 90-110 |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 100-120 |
| Pd₂(dba)₃ | DavePhos | LHMDS | THF | 80-100 |
Note: Reaction conditions should be optimized for each specific amine substrate.[1]
Diagram 3: Experimental Workflow for Cross-Coupling Reactions
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Part 2: Synthesis of Fused Heterocyclic Systems
The functionalized quinolines obtained from cross-coupling reactions are valuable precursors for the synthesis of more complex, fused heterocyclic systems.
Synthesis of Triazole-Containing Quinoline Hybrids via Click Chemistry
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective reaction for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[7][9] 5-Alkynyl-7-methoxyquinolines, synthesized via the Sonogashira coupling, are ideal substrates for this transformation. Triazole-containing compounds are known to possess a wide range of pharmacological activities.[7]
Causality Behind Experimental Choices: The CuAAC reaction is typically catalyzed by a copper(I) source, which can be generated in situ from copper(II) sulfate (CuSO₄) and a reducing agent like sodium ascorbate.[9] This avoids the need to handle potentially unstable copper(I) salts. The reaction is often performed in a mixture of solvents, such as DMF, to ensure the solubility of all reactants.[9]
Self-Validating System: The reaction is generally clean and high-yielding. The formation of the triazole product can be easily monitored by TLC or LC-MS, with the product appearing at a different retention time than the starting materials.
Experimental Protocol: One-Pot Synthesis of Quinoline-Triazoles
-
Reaction Setup: In a round-bottom flask, dissolve the organic halide (for in situ azide formation, 1.0 equiv.) in DMF. Add sodium azide (1.2 equiv.) and stir the mixture.
-
Alkyne Addition: Add the 5-alkynyl-7-methoxyquinoline (1.0 equiv.), followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 equiv.) and sodium ascorbate (0.2 equiv.).[9]
-
Reaction: Stir the reaction mixture at 65 °C for 24 hours.[9]
-
Monitoring: Monitor the reaction by TLC.
-
Workup: After completion, pour the reaction mixture into ice water and extract with an organic solvent.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Diagram 4: Synthesis of Quinoline-Triazole Hybrids
Caption: Schematic representation of the synthesis of quinoline-triazole hybrids.
Conclusion
5-Bromo-7-methoxyquinoline is a highly versatile and strategically important starting material for the synthesis of a diverse array of novel heterocyclic compounds. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—provide robust and reliable methods for the functionalization of the quinoline core. The resulting substituted quinolines can be further elaborated into more complex fused heterocyclic systems, such as the quinoline-triazole hybrids, through efficient reactions like the CuAAC. The protocols and insights provided herein are intended to empower researchers in medicinal chemistry and drug discovery to explore new chemical space and develop novel therapeutic agents.
References
- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 6-Bromoquinoline.
- BenchChem. (2025). Synthesis of 3-Aminoquinoline from 3-Bromoquinoline: Application Notes and Protocols.
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling of 6-Bromoisoquinoline-1-carbonitrile.
- Yang, M., et al. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. RSC Advances.
- Zhang, X., et al. (2011). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron.
- BenchChem. (2025). Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- Huo, Z., Gridnev, I. D., & Yamamoto, Y. (2010). A Method for the Synthesis of Substituted Quinolines via Electrophilic Cyclization of 1-Azido-2-(2-propynyl)benzene. The Journal of Organic Chemistry, 75(4), 1266–1270.
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Slideshare. (n.d.). synthesis of quinoline derivatives and its applications.
- Catalysis Science & Technology. (2025). 8-Hydroxyquinoline catalysed regioselective synthesis of 1,4-disubstituted-1,2,3-triazoles: realizing Cu-free click chemistry.
- Zhang, X., et al. (2011). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron.
- National Institutes of Health. (2022). Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine.
- TÜBİTAK Academic Journals. (2018). Synthesis and biological evaluation of quinoline-triazole and quinolone-triazole conjugates.
- National Institutes of Health. (2023). Novel 1,2,3-Triazole-Containing Quinoline–Benzimidazole Hybrids: Synthesis, Antiproliferative Activity, In Silico ADME Predictions, and Docking.
- Asian Journal of Chemistry. (2024). Synthesis of New Quinoline based Morpholine-1,2,3-Triazole Hybrids and their Cytotoxicity.
- ResearchGate. (n.d.). Cross‐Coupling of 3‐bromoquinoline with Phenylacetylene on gram scale.
- Taylor & Francis. (n.d.). Synthesis and Antimicrobial Evaluation of 1H-1,2,3-Triazole-Linked Quinoline-Phenolic Natural Product Conjugates.
- BenchChem. (2025). comparing the efficacy of different catalysts for 3-bromoquinoline coupling.
- ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with....
- National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- ResearchGate. (2025). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | Request PDF.
- National Institutes of Health. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis.
- PubMed. (2020). A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs*.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?.
- RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
- PubMed. (2022). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- AUB ScholarWorks. (n.d.). Synthesis of novel heterocycles as anticancer agents.
- ResearchGate. (n.d.). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine | Request PDF.
- YouTube. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview).
- MDPI. (n.d.). Special Issue : Novel Heterocyclic Compounds: Synthesis and Applications.
- Journal of the American Chemical Society. (n.d.). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines.
- MDPI. (2020). Advances in Cross-Coupling Reactions.
- BenchChem. (2025). Technical Support Center: Catalyst Selection for Reactions Involving 5-Bromo-8-methoxy-2-methylquinoline.
- CymitQuimica. (n.d.). 5-Bromo-7-methoxyquinoline.
- National Institutes of Health. (2023). The Effective Synthesis of New Benzoquinoline Derivatives as Small Molecules with Anticancer Activity.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 8. researchgate.net [researchgate.net]
- 9. Novel 1,2,3-Triazole-Containing Quinoline–Benzimidazole Hybrids: Synthesis, Antiproliferative Activity, In Silico ADME Predictions, and Docking - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Comprehensive Analytical Characterization of 5-Bromo-7-methoxyquinoline
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Analytical Characterization
5-Bromo-7-methoxyquinoline is a vital heterocyclic compound, often serving as a key intermediate in the synthesis of pharmacologically active molecules.[1] Quinoline derivatives, as a class, exhibit a vast range of biological activities, including antimalarial, anticancer, and antibacterial properties, making them cornerstones in drug design and development.[2][3] The structural integrity, purity, and consistent quality of intermediates like 5-Bromo-7-methoxyquinoline are paramount, as they directly influence the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API).[4]
This application note provides a detailed guide to the essential analytical methods for the comprehensive characterization of 5-Bromo-7-methoxyquinoline. As a Senior Application Scientist, this guide is structured not as a rigid template, but as a logical workflow, moving from structural confirmation to purity assessment. The protocols herein are designed to be self-validating, with explanations grounded in established chemical principles to empower researchers to not only execute the methods but also to interpret the results with confidence.
Diagram: Overall Analytical Workflow
The following diagram outlines the logical progression for the complete characterization of a newly synthesized or procured batch of 5-Bromo-7-methoxyquinoline.
Caption: Logical workflow for purification and characterization.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure. For 5-Bromo-7-methoxyquinoline, both ¹H and ¹³C NMR are essential to confirm the precise arrangement of atoms and the success of the synthesis.
Expertise & Causality: Why NMR is Foundational
NMR provides a detailed map of the carbon and hydrogen skeleton. For a substituted quinoline, the chemical shifts (δ) of the aromatic protons are highly sensitive to the electronic effects of the substituents (the electron-withdrawing bromine and electron-donating methoxy group). Furthermore, the coupling constants (J) reveal which protons are adjacent to each other, allowing for definitive assignment of each signal to a specific position on the quinoline ring.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the 5-Bromo-7-methoxyquinoline sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆. CDCl₃ is often a good first choice for many organic molecules.[5][6]
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not already contain it.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Parameters (500 MHz Spectrometer Example):
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024-4096, as ¹³C has a low natural abundance.
-
-
-
Data Processing and Interpretation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Calibrate the spectrum using the residual solvent peak or the TMS peak.
-
Integrate the ¹H NMR signals to determine the relative number of protons for each peak.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants to assign each proton and carbon to its position on the molecule.
-
Expected Spectral Data
The exact chemical shifts will vary slightly based on the solvent and instrument. However, the expected regions and multiplicities provide a strong validation checkpoint.
| Position | ¹H Chemical Shift (δ, ppm) | Expected Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| H-2 | ~8.9 | Doublet of doublets (dd) | ~151 |
| H-3 | ~7.5 | Doublet of doublets (dd) | ~122 |
| H-4 | ~8.5 | Doublet of doublets (dd) | ~135 |
| H-6 | ~7.0 | Singlet (or narrow doublet) | ~108 |
| H-8 | ~7.7 | Singlet (or narrow doublet) | ~129 |
| -OCH₃ | ~4.0 | Singlet (s) | ~56 |
| C-5 (Br) | - | - | ~112 |
| C-7 (O) | - | - | ~155 |
| C-4a | - | - | ~128 |
| C-8a | - | - | ~141 |
Note: The assignments above are predictive and based on known substituent effects on the quinoline scaffold.[6] The proton at H-6 is adjacent to two substituted carbons, and H-8 is adjacent to one, which will simplify their expected splitting patterns compared to the pyridine ring protons.
Molecular Weight and Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry is indispensable for confirming the molecular weight (MW) of the target compound and providing structural information through fragmentation analysis. For 5-Bromo-7-methoxyquinoline (C₁₀H₈BrNO, MW: 238.08 g/mol ), MS provides a definitive check on its elemental composition.
Expertise & Causality: The Bromine Isotope Pattern
A key validation feature for this molecule is the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance. Therefore, any ion containing a single bromine atom will appear as a pair of peaks (M⁺ and M⁺+2) of nearly equal intensity, separated by 2 m/z units. This provides an unmistakable signature for successful bromination.[7]
Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol uses Electrospray Ionization (ESI), a soft ionization technique suitable for polar, thermally labile molecules, making it ideal for most quinoline derivatives.
-
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL.
-
Dilute this stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.
-
-
LC-MS Parameters:
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5-10% B, ramp to 95% B over 5-7 minutes, hold, and re-equilibrate.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometer (ESI-Positive Mode):
-
Ionization Mode: ESI+. The basic nitrogen in the quinoline ring readily accepts a proton.
-
Scan Range: 50-500 m/z.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 350-450 °C.
-
-
-
Data Interpretation:
-
Look for the protonated molecular ions [M+H]⁺. You should observe two peaks of nearly equal intensity at m/z 238.0 (for ⁷⁹Br) and m/z 240.0 (for ⁸¹Br).
-
Analyze for characteristic fragment ions if performing MS/MS, which can further confirm the structure.
-
Diagram: Proposed ESI-MS Fragmentation Pathway
References
Application Notes and Protocols for the Large-Scale Synthesis of 5-Bromo-7-methoxyquinoline
Introduction: The Significance of 5-Bromo-7-methoxyquinoline in Modern Drug Discovery
5-Bromo-7-methoxyquinoline is a key heterocyclic building block in the landscape of pharmaceutical research and development. Its substituted quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents, including those with anticancer and anti-infective properties.[1] The strategic placement of the methoxy and bromo substituents provides medicinal chemists with versatile handles for molecular elaboration and optimization of structure-activity relationships (SAR). The bromine atom, in particular, serves as a crucial point for introducing further complexity through various cross-coupling reactions, enabling the synthesis of diverse compound libraries for high-throughput screening.
Given its importance as a pivotal intermediate, the development of a robust, scalable, and safe synthesis of 5-Bromo-7-methoxyquinoline is of paramount importance for drug development professionals. This application note provides a comprehensive guide to the large-scale synthesis of this compound, addressing critical process considerations, safety protocols, and in-depth mechanistic rationale. The protocols described herein are designed to be self-validating, with an emphasis on reproducibility and high purity of the final product.
Strategic Approach to Large-Scale Synthesis
The synthesis of 5-Bromo-7-methoxyquinoline is best approached as a two-stage process: first, the construction of the 7-methoxyquinoline core, followed by regioselective bromination. For the initial quinoline synthesis, a modified Skraup-Doebner-von Miller reaction is employed, which is a classic and reliable method for quinoline synthesis that has been adapted for commercial-scale production.[2][3][4][5] This is followed by a carefully controlled bromination step, where safety and selectivity are the primary concerns.
Part 1: Large-Scale Synthesis of 7-Methoxyquinoline
The first part of the synthesis focuses on the construction of the 7-methoxyquinoline ring system from readily available starting materials.
Reaction Scheme: Skraup-Doebner-von Miller Synthesis of 7-Methoxyquinoline
Caption: Skraup-Doebner-von Miller synthesis of 7-Methoxyquinoline.
Experimental Protocol: Kilogram-Scale Synthesis of 7-Methoxyquinoline
Materials and Equipment:
-
Glass-lined or stainless steel reactor (100 L) with overhead stirrer, reflux condenser, and temperature control unit.
-
Addition funnel.
-
Receiving vessels.
-
Filtration equipment (e.g., Nutsche filter-dryer).
-
Vacuum oven.
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity | Molar Equivalents |
| 3-Methoxyaniline | 536-90-3 | 123.15 g/mol | 5.0 kg | 1.0 |
| Glycerol | 56-81-5 | 92.09 g/mol | 11.2 kg | 3.0 |
| Nitrobenzene | 98-95-3 | 123.11 g/mol | 5.5 kg | 1.1 |
| Sulfuric Acid (98%) | 7664-93-9 | 98.08 g/mol | 10.0 kg | - |
| Sodium Hydroxide | 1310-73-2 | 40.00 g/mol | As needed | - |
| Toluene | 108-88-3 | 92.14 g/mol | q.s. | - |
Procedure:
-
Reactor Charging: Charge the reactor with 10.0 kg of concentrated sulfuric acid.
-
Reactant Addition: Slowly add 5.0 kg of 3-methoxyaniline to the sulfuric acid with stirring, ensuring the temperature does not exceed 60°C.
-
Glycerol and Oxidant Addition: To the resulting solution, add 11.2 kg of glycerol, followed by the slow addition of 5.5 kg of nitrobenzene.
-
Reaction: Heat the reaction mixture to 120-130°C. The reaction is exothermic and should be carefully controlled. Maintain this temperature for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction progress by HPLC until the consumption of 3-methoxyaniline is complete.
-
Work-up: Cool the reaction mixture to below 80°C and cautiously quench by pouring it onto a mixture of ice and water.
-
Neutralization and Extraction: Neutralize the acidic solution with a concentrated sodium hydroxide solution to a pH of 8-9. Extract the aqueous layer with toluene.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 7-methoxyquinoline. The crude product can be further purified by vacuum distillation.
Mechanism and Rationale
The Skraup-Doebner-von Miller reaction is a classic acid-catalyzed cyclization.[3] Glycerol is dehydrated by sulfuric acid to form acrolein, an α,β-unsaturated aldehyde. The aniline derivative (3-methoxyaniline) then undergoes a Michael addition with the acrolein. This is followed by an acid-catalyzed cyclization and dehydration to form a dihydroquinoline intermediate. The oxidizing agent, in this case, nitrobenzene, then aromatizes the dihydroquinoline to the final quinoline product.[4][5] The use of a controlled heating profile is crucial to manage the exothermicity of the reaction and prevent the formation of byproducts.
Part 2: Large-Scale Regioselective Bromination of 7-Methoxyquinoline
The second stage of the synthesis involves the selective bromination of the 7-methoxyquinoline at the C-5 position. This step is critical for obtaining the desired product in high purity and requires careful control of reaction conditions to avoid the formation of other brominated isomers.
Reaction Scheme: Bromination of 7-Methoxyquinoline
Caption: Regioselective bromination of 7-Methoxyquinoline.
Experimental Protocol: Kilogram-Scale Synthesis of 5-Bromo-7-methoxyquinoline
Materials and Equipment:
-
Glass-lined reactor (100 L) with overhead stirrer, dropping funnel, and temperature control unit.
-
Scrubber system for bromine vapors.
-
Filtration equipment.
-
Vacuum oven.
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity | Molar Equivalents |
| 7-Methoxyquinoline | 4964-79-8 | 159.18 g/mol | 4.0 kg | 1.0 |
| Bromine | 7726-95-6 | 159.81 g/mol | 4.2 kg | 1.05 |
| Acetic Acid | 64-19-7 | 60.05 g/mol | 40 L | - |
| Sodium Thiosulfate | 7772-98-7 | 158.11 g/mol | As needed | - |
| Sodium Bicarbonate | 144-55-6 | 84.01 g/mol | As needed | - |
Procedure:
-
Reactor Charging: Charge the reactor with 4.0 kg of 7-methoxyquinoline and 40 L of acetic acid.
-
Cooling: Cool the solution to 10-15°C.
-
Bromine Addition: Slowly add 4.2 kg of bromine to the reaction mixture over a period of 2-3 hours, maintaining the temperature between 10-15°C.
-
Reaction: Stir the reaction mixture at 15-20°C for an additional 2-4 hours after the bromine addition is complete.
-
Reaction Monitoring: Monitor the reaction by HPLC to ensure complete consumption of the starting material.
-
Quenching: Quench the reaction by the slow addition of a saturated sodium thiosulfate solution to neutralize any unreacted bromine.
-
Neutralization and Precipitation: Slowly add a saturated sodium bicarbonate solution to neutralize the acetic acid and precipitate the product.
-
Isolation and Washing: Filter the precipitated solid and wash thoroughly with water until the filtrate is neutral.
-
Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight.
Mechanism and Rationale
The bromination of 7-methoxyquinoline is an electrophilic aromatic substitution reaction. The methoxy group at the 7-position is an activating group and directs the electrophilic attack to the ortho and para positions. In the quinoline ring system, the 5 and 8 positions are the most activated. The 5-position is generally favored for electrophilic substitution in this system.[6] The use of a non-polar solvent like acetic acid and controlled low temperatures helps to ensure the regioselectivity of the bromination and minimize the formation of di-brominated and other isomeric byproducts.
Safety Considerations for Large-Scale Bromination
Large-scale bromination reactions present significant safety hazards that must be carefully managed.[7]
-
Bromine Handling: Bromine is a highly corrosive and toxic substance.[8] It should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and eye protection, must be worn.[7] A dedicated scrubber system is essential to neutralize any bromine vapors released during the reaction.
-
Exothermicity: The bromination reaction is exothermic. The slow addition of bromine at low temperatures is crucial to control the reaction rate and prevent a runaway reaction.
-
Material Compatibility: Bromine is incompatible with many materials.[8] Glass-lined reactors are the preferred choice for this process.
-
Quenching: The quenching of unreacted bromine with sodium thiosulfate is a critical safety step to ensure that no reactive bromine remains in the product or waste streams.
Analytical Characterization and Quality Control
A self-validating protocol requires robust analytical methods to ensure the quality and purity of the final product.
| Analytical Technique | Purpose | Specification |
| HPLC | Purity assessment and reaction monitoring | >99.0% |
| ¹H NMR | Structural confirmation | Conforms to structure |
| ¹³C NMR | Structural confirmation | Conforms to structure |
| Mass Spectrometry | Molecular weight confirmation | Conforms to expected mass |
| Melting Point | Identity and purity check | Consistent with reference standard |
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of 5-Bromo-7-methoxyquinoline, a key intermediate in drug discovery. By following the outlined procedures and adhering to the stringent safety precautions, researchers and drug development professionals can confidently produce this valuable compound in high yield and purity. The emphasis on mechanistic understanding and process control ensures a robust and reproducible synthesis suitable for large-scale production campaigns.
References
- BenchChem. Overcoming challenges in the synthesis of substituted quinolines.
- YouTube.
- ChemicalBook. 7-BROMO-4-CHLOROQUINOLINE | 75090-52-7.
- Manske, R. H. F., Ledingham, A. E., & Ashford, W. R. (1949). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. Canadian Journal of Research, 27f(9), 359-364.
- MDPI.
- International Journal of Pharmaceutical Sciences.
- Guidechem. 7-BROMO-4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID 82121-06-0 wiki.
- ACS GCI Pharmaceutical Roundtable Reagent Guides.
- ResearchG
- NINGBO INNO PHARMCHEM CO.,LTD.
- Organic Chemistry Portal. Synthesis of quinolines.
- ChemicalBook. 7-BROMO-4-HYDROXYQUINOLINE | 82121-06-0.
- Scientific Upd
- Guan, M., Tian, Y., Zhao, J., Gu, W., Jiang, X., Wang, X., Zhang, Y., & Zhang, X. (2021). Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization. Organic Process Research & Development, 25(6), 1375–1382.
- Wikipedia. Doebner–Miller reaction.
- Sigma-Aldrich. CAS 82121-06-0.
- Fisher Scientific. CAS RN 82121-06-0.
- IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Google Patents. CN111440118A - New synthesis process of 4-hydroxy-7-methoxyquinoline.
- PMC.
- PubChemLite. 5-bromo-7-methoxy-1,2,3,4-tetrahydroquinoline.
- Benchchem. 5,7-Dibromo-8-methoxyquinoline|CAS 17012-49-6.
- Taylor & Francis Online. A review on synthetic investigation for quinoline- recent green approaches.
- PMC. Recent Advances in Metal-Free Quinoline Synthesis.
- ACS Publications.
- Çakmak, O., & Ökten, S. (2017). Regioselective bromination of methoxyquinolines. Tetrahedron, 73(38), 5389-5396.
- Biosynth. 7-Bromo-5-methoxyquinoline | 1378860-76-4 | DFC86076.
- BenchChem. Application Notes and Protocols for the Large-Scale Synthesis of 7-Bromo-4-hydroxy-2-phenylquinoline.
- Fleischer, T., Blumer, N., Uray, M., Reber, S., Stansfield, I., Liu, Y., Li, Y., Li, P., & Schäfer, G. (2022). Initial Route Scouting and Final Process Development for the Multi-Kg Production of 3-Fluoro-6-methyoxyquinoline from p-Anisidine and 2-Fluoromalonic Acid. Organic Process Research & Development, 26(2), 347-357.
- PMC.
- Reddit.
- ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- 5-Bromo-7-azaindole: Your Go-To Intermedi
- AMERICAN ELEMENTS. 5-Bromo-7-methoxyquinoline | CAS 1126824-44-9.
- ResearchGate. THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION.
- PMC. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.
- IUCr. 5,7-Dibromo-8-methoxyquinoline.
- ResearchGate. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- Google Patents. CN104387384A - Synthetic process of 5-bromo-7-azaindole.
- Patsnap. Method for synthesizing 5-bromo-7-azaindole.
- ACS Publications. Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines.
- ResearchGate. Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6).
- PubMed. synthesis of 3-n-heptyl-7-methoxy-2-methyl-4-quinolinol.
- MDPI. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)
Sources
- 1. nbinno.com [nbinno.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 4. iipseries.org [iipseries.org]
- 5. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acikerisim.gelisim.edu.tr [acikerisim.gelisim.edu.tr]
- 7. m.youtube.com [m.youtube.com]
- 8. scientificupdate.com [scientificupdate.com]
A Practical Guide to the Purification of 5-Bromo-7-methoxyquinoline Derivatives by Column Chromatography
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals.
Abstract: 5-Bromo-7-methoxyquinoline and its derivatives are pivotal intermediates in medicinal chemistry and materials science. Achieving high purity of these compounds is critical for the reliability of subsequent synthetic steps and the validity of biological assays. This guide provides a comprehensive, experience-driven approach to the purification of these heterocyclic compounds using column chromatography. We will delve into the underlying principles, from stationary phase selection to mobile phase optimization, and present detailed, validated protocols. The causality behind experimental choices is explained, and a robust troubleshooting guide is provided to address common purification challenges.
Foundational Principles: Navigating the Quirks of Quinoline Chemistry
The purification of quinoline derivatives is not always straightforward. The presence of the basic nitrogen atom in the quinoline ring system introduces specific challenges that must be addressed for a successful separation.
The Challenge: Acidity of Silica and Basicity of Quinolines
Standard silica gel (SiO₂) is the most common stationary phase in column chromatography due to its versatility and cost-effectiveness. However, its surface is populated with silanol groups (Si-OH), which are weakly acidic. The lone pair of electrons on the quinoline nitrogen can interact strongly with these acidic sites. This acid-base interaction leads to several common problems:
-
Peak Tailing/Streaking: The compound does not move in a uniform band, resulting in broad, streaky elution profiles that significantly reduce separation efficiency.[1]
-
Irreversible Adsorption: A portion of the compound can bind so strongly that it does not elute from the column, leading to low recovery.[2]
-
On-Column Decomposition: For sensitive derivatives, the acidic environment of the silica can catalyze degradation, resulting in the loss of the desired product.[2][3]
The Solution: Selecting and Modifying the Stationary Phase
The key to success is choosing a stationary phase that minimizes these unwanted interactions.[4]
-
Deactivated Silica Gel (Recommended): This is the most practical and effective solution for most 5-bromo-7-methoxyquinoline derivatives. The acidity of the silica is neutralized by pre-treating it or, more commonly, by adding a small amount of a volatile base to the mobile phase. Triethylamine (NEt₃) at a concentration of 0.5-1% is the standard choice.[3] The triethylamine competitively binds to the acidic silanol groups, effectively shielding the quinoline derivative from these problematic sites.
-
Alumina (Al₂O₃): Alumina is available in acidic, neutral, and basic grades. Basic or neutral alumina can be an excellent alternative for particularly acid-sensitive quinoline derivatives, as it eliminates the issue of acidic silanol groups entirely.[1][4]
-
Reversed-Phase Silica (C18): For highly lipophilic or non-polar quinoline derivatives that are difficult to separate using normal-phase chromatography, reversed-phase (C18-functionalized silica) is a powerful alternative.[5] Here, the stationary phase is non-polar, and a polar mobile phase (e.g., acetonitrile/water or methanol/water) is used.[5][6]
Method Development Using Thin-Layer Chromatography (TLC)
Before committing a sample to a column, the mobile phase composition must be optimized using TLC. This small-scale experiment saves significant time, solvent, and sample.
Objective: To find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.2 - 0.4 .[7]
-
An Rf > 0.4 suggests the compound will elute too quickly from the column, resulting in poor separation from less polar impurities.
-
An Rf < 0.2 suggests the compound will be too strongly adsorbed, requiring large volumes of solvent and leading to band broadening.[1]
Recommended Starting Solvent Systems:
A patent for the synthesis of a mixture including 5-bromo-7-methoxyquinoline specifies an eluent of 20:1 petroleum ether and ethyl acetate for its separation.[10] This provides an excellent starting point for TLC analysis.
Visualization:
-
UV Light: Quinolines are aromatic and typically visible under UV light at 254 nm.[5]
-
Stains: If UV is not effective, general stains like potassium permanganate or vanillin can be used.[1]
Detailed Purification Protocols
This section provides step-by-step protocols for the purification of 5-bromo-7-methoxyquinoline derivatives. The first protocol is the standard and most frequently recommended method.
Protocol 1: Flash Chromatography with Deactivated Silica Gel
This protocol is designed to minimize decomposition and improve the separation of sensitive quinoline derivatives.[3]
Workflow Visualization
Caption: Experimental workflow for flash chromatography purification.
Methodology:
-
Eluent Preparation: Based on your TLC analysis, prepare the mobile phase. Add 1% triethylamine (NEt₃) to the chosen solvent mixture (e.g., for 1 L of 90:10 Hexanes:EtOAc, add 10 mL of NEt₃). Prepare both a low-polarity starting eluent (e.g., 95:5 Hex:EtOAc + 1% NEt₃) and a higher-polarity eluent for the gradient.
-
Stationary Phase Preparation: In a beaker, create a slurry of silica gel (typically 40-63 µm mesh for flash chromatography) in your starting eluent. The amount of silica should be 50-100 times the weight of your crude sample.
-
Column Packing: Pour the slurry into the column.[1] Use gentle air pressure or tap the column to ensure an even, compact bed. Add a thin layer of sand on top to prevent the silica bed from being disturbed.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of a solvent like dichloromethane or the starting eluent. Carefully add this solution to the top of the column with a pipette.[1]
-
Dry Loading (Recommended): Dissolve the crude product in a suitable solvent (e.g., DCM, MeOH). Add a small amount of silica gel (2-3x the sample weight) and evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of the column.[1] This method often results in sharper bands and better separation.
-
-
Elution: Begin elution with the low-polarity starting solvent. Maintain a constant flow rate using gentle air pressure. Gradually increase the polarity of the mobile phase by slowly adding more of the polar co-solvent to your solvent reservoir.
-
Fraction Collection and Analysis: Collect fractions of a consistent volume. Use TLC to monitor the fractions and identify those containing the pure desired product.
-
Isolation: Combine the fractions containing the pure compound and remove the solvent under reduced pressure (rotary evaporation) to yield the purified 5-bromo-7-methoxyquinoline derivative.
Protocol 2: Reversed-Phase Flash Chromatography
This protocol is for highly lipophilic derivatives or when normal-phase separation is unsuccessful.[5]
Methodology:
-
Column and Solvents: Select a pre-packed C18 flash column appropriately sized for your sample. The mobile phase is typically a gradient of water and acetonitrile (or methanol).
-
Sample Preparation: Dissolve the crude compound in a minimal volume of a strong solvent like DCM, methanol, or the initial mobile phase.
-
Equilibration: Equilibrate the C18 column with the starting mobile phase composition (e.g., 20% Acetonitrile in Water) for at least 3-5 column volumes.
-
Loading and Elution: Load the sample onto the column. Begin elution and run a linear gradient to increase the organic solvent concentration (e.g., from 20% to 100% Acetonitrile over 15-20 column volumes).
-
Detection and Isolation: Monitor the elution using a UV detector (typically at 254 nm).[5] Collect fractions based on the observed peaks, analyze by TLC or LC-MS, and combine pure fractions before evaporating the solvent.
Data Summary and Troubleshooting
Success in chromatography often comes from understanding and resolving issues as they arise.
Quantitative Data Summary
The following table summarizes typical parameters for purifying bromoquinoline derivatives.
| Purification Method | Stationary Phase | Typical Mobile Phase | Initial Purity (%) | Final Purity (%) | Typical Recovery (%) |
| Deactivated Normal-Phase | Silica Gel + 1% NEt₃ | Petroleum Ether:Ethyl Acetate (e.g., 20:1 → 4:1)[7][10] | 85 | >98 | 60-80 |
| Normal-Phase | Neutral Alumina | Hexanes:Ethyl Acetate | 85 | >98 | 65-85 |
| Reversed-Phase | C18 Silica | Acetonitrile:Water (gradient)[5] | 85 | >99 | 90-98 |
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Peak/Spot Tailing | Acidic silica interacting with basic quinoline nitrogen.[1] | Add 0.5-1% triethylamine to your eluent.[3] Alternatively, switch to a neutral or basic alumina stationary phase. |
| Compound Won't Elute | Mobile phase is not polar enough. | Gradually and systematically increase the polarity of your eluent (e.g., increase the percentage of ethyl acetate).[2] |
| Low Recovery / Yield | 1. Compound decomposed on the column.[2]2. Compound is irreversibly adsorbed.3. Eluent is too polar, causing co-elution with impurities. | 1. Test compound stability on a silica TLC plate first. Use deactivated silica or alumina.[2]2. Use deactivated silica.3. Optimize the solvent system using TLC to ensure a good Rf value (0.2-0.4).[7] |
| Poor Separation | 1. Column was overloaded.2. Sample band was too broad (from wet loading in a strong solvent).3. Improper column packing (channeling). | 1. Use a larger column or reduce the sample amount (typically load 1-2% of the silica weight).[5]2. Use the dry loading technique.[1]3. Repack the column carefully, ensuring no air bubbles or cracks. |
Decision-Making Workflow
This diagram helps in selecting the appropriate purification strategy.
Caption: Logic diagram for selecting the correct purification protocol.
Conclusion
The successful purification of 5-bromo-7-methoxyquinoline derivatives by column chromatography hinges on anticipating and mitigating the interaction between the basic quinoline nitrogen and the acidic stationary phase. The routine addition of triethylamine to the mobile phase when using silica gel is a simple yet powerful modification that dramatically improves recovery and resolution. By coupling this strategy with careful mobile phase development via TLC and proper column packing technique, researchers can consistently obtain these valuable compounds with the high degree of purity required for advanced applications in drug development and materials science.
References
- Technical Support Center: Purifying Quinoline Aldehydes by Column Chromatography. Benchchem. [URL: https://www.benchchem.
- Technical Support Center: Purification of Highly Lipophilic Quinoline Derivatives. Benchchem. [URL: https://www.benchchem.
- Technical Support Center: Purification of Quinoline Derivatives. Benchchem. [URL: https://www.benchchem.
- CN112457243B - Synthesis method of 7-bromo-5-methoxyquinoline. Google Patents. [URL: https://patents.google.
- Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Chemical Science (RSC Publishing). [URL: https://doi.org/10.1039/C9SC04906A]
- Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Horizon IRD. [URL: https://horizon.documentation.ird.fr/exl-doc/pleins_textes/pleins_textes_7/sous_copyright/010017135.pdf]
- SYNTHESIS AND HARACTERIZATION OF QUINOLINE DERIVATIVES CATALYSED BY β-CYCLODEXTRINE. RA College. [URL: https://www.ijrar.org/papers/IJRAR23C1310.pdf]
- Separation of Quinoline on Newcrom R1 HPLC column. SIELC Technologies. [URL: https://sielc.com/separation-of-quinoline-on-newcrom-r1-hplc-column/]
- Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. ResearchGate. [URL: https://www.researchgate.
- Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. [URL: https://www.chem.rochester.edu/notvoodoo/pages/chromatography.php?page=troubleshooting_flash]
- Technical Support Center: Synthesis and Purification of 3-Bromoquinoline. Benchchem. [URL: https://www.benchchem.
- How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. Buchi.com. [URL: https://www.buchi.com/us-en/news-and-media/blog/how-choose-stationary-phase-optimize-selectivity-and-get-better-resolution]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com [buchi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rac.ac.in [rac.ac.in]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CN112457243B - Synthesis method of 7-bromo-5-methoxyquinoline - Google Patents [patents.google.com]
Application Notes and Protocols: Sonogashira Coupling of 5-Bromo-7-methoxyquinoline
Document ID: ANP-SC-2026-01-05
Abstract: This document provides a comprehensive technical guide for performing the Sonogashira cross-coupling reaction on 5-bromo-7-methoxyquinoline. It is intended for researchers, scientists, and professionals in drug development who utilize quinoline scaffolds in their synthetic strategies. The guide covers the underlying reaction mechanism, a detailed step-by-step experimental protocol, safety considerations, and methods for product purification and characterization. The causality behind experimental choices is explained to provide a deeper understanding of the reaction dynamics.
Introduction and Scientific Context
The Sonogashira cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction has become a cornerstone in modern organic synthesis, particularly in the fields of medicinal chemistry, natural product synthesis, and materials science, owing to its mild reaction conditions and tolerance of a wide range of functional groups.[3][4][5]
The quinoline moiety is a privileged scaffold in drug discovery, appearing in numerous compounds with diverse biological activities. The functionalization of the quinoline ring system via C-C bond formation is therefore of significant interest. The Sonogashira coupling of 5-bromo-7-methoxyquinoline allows for the introduction of various alkynyl groups at the C-5 position, leading to the synthesis of novel compounds with potential therapeutic applications.[6]
This guide provides a detailed protocol for the Sonogashira coupling of 5-bromo-7-methoxyquinoline, emphasizing the rationale behind the selection of catalysts, ligands, bases, and solvents to ensure a high-yielding and reproducible procedure.
Reaction Mechanism
The Sonogashira reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst.[2][7] The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][8]
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (5-bromo-7-methoxyquinoline), forming a Pd(II) intermediate.[9]
-
Transmetalation: The copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the Pd(II) complex.[9]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst.[9]
The Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.
-
Acid-Base Reaction: In the presence of a base (typically an amine), the terminal alkyne is deprotonated to form a copper(I) acetylide.[9] This species is the key nucleophile that participates in the transmetalation step of the palladium cycle.
The use of a copper co-catalyst allows the reaction to proceed under milder conditions, often at room temperature.[2][3] However, copper can also promote the undesirable homocoupling of the terminal alkyne (Glaser coupling), so careful control of the reaction conditions is necessary.[2] Copper-free Sonogashira protocols have also been developed to circumvent this issue.[10]
Catalytic Cycle Diagram
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. books.rsc.org [books.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki-Miyaura Cross-Coupling of 5-Bromo-7-methoxyquinoline
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 5-Bromo-7-methoxyquinoline. This guide is designed for researchers, chemists, and drug development professionals who are looking to improve the yield and efficiency of this specific transformation. Quinolines are a vital scaffold in medicinal chemistry, and mastering their functionalization is key to accelerating discovery.
This document moves beyond standard protocols to address the nuanced challenges presented by the 5-Bromo-7-methoxyquinoline substrate. We will explore the underlying chemical principles to troubleshoot common issues and provide a logical framework for optimizing your reaction conditions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequently encountered problems in the Suzuki coupling of 5-Bromo-7-methoxyquinoline. Each issue is presented in a question-and-answer format to directly address your experimental challenges.
Problem 1: Low to No Product Formation
Question: "My Suzuki reaction with 5-Bromo-7-methoxyquinoline is showing very low or no conversion to the desired product. What are the primary causes and how can I fix it?"
Answer: Low or no conversion is the most common issue and typically points to a problem within the catalytic cycle. The 5-Bromo-7-methoxyquinoline substrate, while seemingly straightforward, has an inherent feature that can complicate the reaction: the quinoline nitrogen. This nitrogen atom can act as a ligand, coordinating to the palladium catalyst and inhibiting its activity.
Let's break down the potential culprits and the systematic approach to resolving them.
The choice of palladium catalyst and its associated ligand is the most critical parameter. The quinoline nitrogen can poison catalysts that are not sterically shielded or electronically robust enough to resist this coordination.
-
The Causality: Standard catalysts like Pd(PPh₃)₄ can be susceptible to inhibition. The lone pair on the quinoline nitrogen competes with the phosphine ligands for coordination sites on the palladium center, leading to catalytically inactive species. More sterically bulky and electron-rich ligands are required to protect the palladium center and promote the desired catalytic cycle (oxidative addition and reductive elimination).[1]
-
Troubleshooting Protocol:
-
Switch to a More Robust Catalyst System: If you are using a simple catalyst like Pd(PPh₃)₄, consider switching to a pre-catalyst/ligand system known for its high activity with heteroaromatic halides.
-
Screen a Panel of Ligands: Dialkylbiaryl phosphine ligands (e.g., Buchwald ligands) are often highly effective.[1] They provide the necessary steric bulk and electron-donating properties to facilitate the reaction.
-
Use a Pre-formed Catalyst: Using a well-defined palladium(II) pre-catalyst can ensure the generation of the active Pd(0) species in a controlled manner.
-
Table 1: Recommended Catalyst Systems for Screening
| Catalyst / Ligand | Class | Key Advantages | Typical Loading (mol%) |
| Pd(dppf)Cl₂ | Ferrocene-based | Good general catalyst, often effective for heteroaromatics.[2] | 2 - 5 |
| XPhos Pd G3 | Buchwald Pre-catalyst | Highly active, sterically demanding ligand good for challenging couplings. | 1 - 3 |
| SPhos Pd G2 | Buchwald Pre-catalyst | Excellent for electron-rich and heteroaromatic chlorides/bromides.[1] | 1 - 3 |
| Pd₂(dba)₃ / cataCXium® A | Custom System | The di-adamantylalkylphosphine ligand is bulky and effective. | 1 - 2 (Pd), 2-4 (Ligand) |
The base and solvent play cooperative roles in the Suzuki reaction. The base is required to activate the boronic acid for the crucial transmetalation step, while the solvent must solubilize all components.[3][4]
-
The Causality: The transmetalation step involves the transfer of the organic group from the boron atom to the palladium center. This process is facilitated by a base, which forms a more nucleophilic "ate" complex with the boronic acid.[5][6] If the base is too weak, insoluble, or if the solvent system is not optimal, this step becomes the rate-limiting bottleneck. A biphasic system (e.g., organic solvent and water) is often beneficial as it helps dissolve the inorganic base and facilitates the reaction phases.[4][7]
-
Troubleshooting Protocol:
-
Evaluate Base Strength and Solubility: Potassium carbonate (K₂CO₃) is a common starting point, but for challenging substrates, a stronger or more soluble base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can dramatically improve yields.[1][8]
-
Optimize the Solvent Mixture: Aprotic polar solvents are generally preferred. Start with a mixture like 1,4-Dioxane/H₂O or Toluene/EtOH/H₂O. The water is crucial for dissolving the base.[9]
-
Ensure Adequate Temperature: Suzuki reactions often require heat to proceed at a reasonable rate. A starting temperature of 80-100 °C is typical.[10] If you see no reaction, ensure your reaction temperature is adequate.
-
The success of any catalytic reaction hinges on the purity of the reagents and the exclusion of atmospheric oxygen.
-
The Causality: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, effectively killing the reaction.[9] Similarly, impurities in the boronic acid or aryl halide can interfere with the catalyst. Boronic acids, in particular, can undergo degradation (protodeboronation) over time.[11]
-
Troubleshooting Protocol:
-
Degas Rigorously: Ensure your solvent and reaction mixture are thoroughly deoxygenated. The most common method is to bubble an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes before adding the catalyst.[12]
-
Check Boronic Acid Quality: Use a fresh, high-purity boronic acid. If it is old, consider recrystallizing it or using a more stable boronate ester (e.g., a pinacol ester).
-
Maintain an Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas throughout the entire process.
-
Below is a workflow to guide your troubleshooting process for low conversion.
Problem 2: Significant Formation of Side Products
Question: "I'm seeing significant amounts of homo-coupled boronic acid (Ar-Ar) and/or de-brominated starting material in my reaction mixture. How can I minimize these side reactions?"
Answer: The formation of side products like homo-coupled boronic acid or de-brominated starting material indicates that off-cycle pathways are competing with your desired cross-coupling.
-
The Causality: Homo-coupling of the boronic acid occurs when two molecules of the boronic acid couple with each other. This side reaction is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), or if the oxidative addition of the aryl bromide is slow compared to transmetalation.[9][13]
-
Mitigation Strategies:
-
Rigorous Degassing: This is the most critical step. The presence of oxygen is a primary driver for homo-coupling.[9][11]
-
Control Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1 - 1.2 equivalents). A large excess can favor homo-coupling.
-
Use a Pd(0) Source: Starting with a Pd(0) source like Pd₂(dba)₃ can sometimes reduce homo-coupling compared to Pd(II) sources that require in-situ reduction.
-
-
The Causality: Protodebromination is the replacement of the bromine atom on your starting material with a hydrogen atom. This can happen if the oxidative addition occurs, but instead of transmetalation, the intermediate Ar-Pd(II)-Br complex reacts with a proton source in the reaction mixture before it can couple with the boronic acid.[9] Sources of protons can include water, alcohols, or even trace acidic impurities.
-
Mitigation Strategies:
-
Use Anhydrous Solvents (if possible): While some water is often necessary to dissolve the base, using rigorously dried organic solvents can help.
-
Choose a Non-protic Base: In some cases, switching to a base like potassium fluoride (KF) can reduce this side reaction, although it may slow down the desired reaction.[14]
-
Increase Boronic Acid Concentration: Ensuring a sufficient concentration of the activated boronate complex can help the transmetalation step outcompete the protodebromination pathway.
-
Frequently Asked Questions (FAQs)
Q1: What are the best "go-to" starting conditions for screening this reaction?
For an initial screening reaction with 5-Bromo-7-methoxyquinoline, we recommend the following robust conditions:
-
Aryl Halide: 1.0 eq
-
Boronic Acid: 1.2 eq
-
Catalyst: XPhos Pd G3 (2 mol%)
-
Base: K₃PO₄ (2.0 eq)
-
Solvent: 1,4-Dioxane / H₂O (4:1 mixture, 0.1 M concentration)
-
Temperature: 100 °C
-
Atmosphere: Nitrogen or Argon
This combination uses a highly active catalyst, a strong base, and a standard solvent system, providing a high probability of success and a solid baseline for further optimization.[15]
Q2: Is it better to use a boronic acid or a boronate ester (e.g., pinacol ester)?
Boronic acids are more common and typically more reactive. However, they can be prone to decomposition (protodeboronation) on the shelf or in solution. Boronate esters (like BPin esters) are significantly more stable and can be a better choice if you suspect the quality of your boronic acid is poor or if your reaction requires very harsh conditions. The trade-off is that they can sometimes be less reactive and may require slightly different conditions (e.g., a fluoride source like CsF as a base).
Q3: How critical is degassing, and what is the best method?
Degassing is absolutely critical. Oxygen can irreversibly damage the Pd(0) catalyst.[9][13] For lab-scale reactions, the "sparging" method is highly effective: bubble an inert gas (N₂ or Ar) directly into the solvent via a long needle for 15-30 minutes before adding the catalyst and substrate. Another common method is "freeze-pump-thaw," which involves freezing the solvent, evacuating the headspace under high vacuum, and then thawing under an inert atmosphere. This is repeated three times and is considered the most thorough method.
Q4: How can I monitor the reaction progress?
Thin-Layer Chromatography (TLC) is a quick and easy way to monitor the reaction. Co-spot your reaction mixture with your starting aryl bromide. The disappearance of the starting material spot and the appearance of a new, typically more non-polar product spot, indicates progress. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography (GC) are the preferred methods.
Example Experimental Protocol
This protocol provides a detailed, step-by-step methodology for a benchmark reaction.
Reaction: 5-Bromo-7-methoxyquinoline with Phenylboronic Acid
-
Reagent Preparation:
-
To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-7-methoxyquinoline (238 mg, 1.0 mmol, 1.0 eq), Phenylboronic Acid (146 mg, 1.2 mmol, 1.2 eq), and potassium phosphate (K₃PO₄, 424 mg, 2.0 mmol, 2.0 eq).
-
-
Reaction Setup & Degassing:
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with Argon. Repeat this cycle three times.
-
Add 1,4-Dioxane (8 mL) and Water (2 mL) via syringe.
-
Bubble Argon gas through the stirred solution for 20 minutes to degas the mixture.
-
-
Catalyst Addition and Reaction:
-
While maintaining a positive pressure of Argon, quickly add the catalyst, XPhos Pd G3 (17 mg, 0.02 mmol, 2 mol%).
-
Seal the flask with a glass stopper or Teflon screw cap.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
-
Monitoring and Workup:
-
Monitor the reaction by TLC or LC-MS every hour.
-
Once the starting material is consumed (typically 2-4 hours), cool the reaction to room temperature.
-
Dilute the mixture with Ethyl Acetate (20 mL) and water (20 mL).
-
Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-Phenyl-7-methoxyquinoline product.
-
References
-
Molnár, Á. (2011). Palladium-Catalyzed Coupling Reactions: A Practical Guide. Wiley-VCH. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Al-Masum, M. (2018). Suzuki-Miyaura Cross Coupling Reaction in Various Green Media: A Review. Asian Journal of Chemistry. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Reddit r/Chempros. How to approach choosing reaction conditions for Suzuki?[Link]
Sources
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yoneda Labs [yonedalabs.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. merckmillipore.com [merckmillipore.com]
Technical Support Center: 5-Bromo-7-methoxyquinoline Synthesis
Welcome to the technical support guide for the synthesis of 5-Bromo-7-methoxyquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side products and synthetic challenges. The following question-and-answer guide offers explanations for frequent issues, preventative strategies, and detailed protocols to optimize your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I've synthesized 5-Bromo-7-methoxyquinoline, but my NMR/LC-MS shows a significant amount of an isomeric impurity. What is it and how can I prevent its formation?
A1: Root Cause Analysis
The most common isomeric impurity encountered is 7-bromo-5-methoxyquinoline . The formation of this side product is highly dependent on your chosen synthetic route. A prevalent method for synthesizing substituted methoxyquinolines involves the nucleophilic aromatic substitution (SNAr) of a di-bromo precursor with sodium methoxide.
Specifically, if your synthesis starts with 5,7-dibromoquinoline, the methoxide ion can attack either the C5 or C7 position, leading to a mixture of the desired 5-bromo-7-methoxyquinoline and the isomeric 7-bromo-5-methoxyquinoline[1]. The relative ratio of these products can be difficult to control as the electronic environments of the two positions are similar.
Another potential source of isomeric impurities arises if the quinoline core is constructed via a cyclization reaction (e.g., Skraup or Combes synthesis) using a substituted aniline like 3-methoxyaniline. The cyclization step may lack complete regioselectivity, leading to a mixture of 7-methoxy and 5-methoxy quinoline cores, which upon bromination would yield a complex mixture of products.
Troubleshooting & Resolution
Separating these closely related isomers is often the most practical solution. Due to their similar polarities, careful chromatographic purification is required.
Protocol 1: Isomer Separation by Column Chromatography
-
Adsorbent: Prepare a column with silica gel (230-400 mesh). The amount of silica should be at least 50-100 times the weight of the crude product mixture.
-
Eluent Selection: A non-polar/polar solvent system is recommended. Start with a low polarity mixture and gradually increase the polarity. A shallow gradient is key for resolving close-running spots[2].
-
Loading: Dissolve the crude mixture in a minimal amount of dichloromethane or the initial eluent and load it onto the column.
-
Elution: Begin elution with the starting solvent mixture (see Table 1). Collect small fractions and monitor them closely by Thin-Layer Chromatography (TLC).
-
Analysis: Combine the fractions containing the pure desired product and remove the solvent under reduced pressure.
Table 1: Recommended Eluent Systems for Isomer Separation
| Eluent System (v/v) | Polarity | Typical Application |
| Hexane / Ethyl Acetate (95:5 to 80:20) | Low to Medium | Good starting point for general separation. |
| Petroleum Ether / Ethyl Acetate (90:10 to 70:30) | Low to Medium | An alternative to hexane systems, often effective[1][3]. |
| Dichloromethane / Hexane (10:90 to 50:50) | Medium | Useful for compounds that are sparingly soluble in pure alkanes. |
Note: The optimal solvent system should be determined by preliminary TLC analysis.
Diagram 1: Formation of Isomeric Byproducts This diagram illustrates the non-selective reaction of 5,7-dibromoquinoline with sodium methoxide, leading to both the target molecule and its isomer.
References
Technical Support Center: A Troubleshooting Guide for Reactions Involving 5-Bromo-7-methoxyquinoline
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-7-methoxyquinoline. This guide is designed to provide in-depth, practical solutions to common challenges encountered during synthetic reactions involving this versatile building block. Drawing upon established principles of organometallic chemistry and field-proven insights, this resource aims to be a trustworthy and authoritative companion in your experimental endeavors.
Frequently Asked Questions (FAQs)
General Considerations
Q1: What are the most common types of reactions performed with 5-Bromo-7-methoxyquinoline?
A1: 5-Bromo-7-methoxyquinoline is a halogenated aromatic compound, making it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The most frequently employed transformations include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.[1][2]
-
Buchwald-Hartwig Amination: For the synthesis of C-N bonds with a wide range of primary and secondary amines.[3][4][5]
-
Sonogashira Coupling: For the creation of C-C bonds with terminal alkynes.[6][7][8]
-
Heck Reaction: For the coupling of the quinoline with alkenes to form substituted alkenes.[9][10]
Troubleshooting Common Cross-Coupling Reactions
This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.
Low or No Product Yield
Q2: I am observing very low to no yield in my Suzuki-Miyaura coupling of 5-Bromo-7-methoxyquinoline with an arylboronic acid. What are the likely causes and how can I improve it?
A2: Low yields in Suzuki-Miyaura couplings are a common issue and can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Catalyst Deactivation: The nitrogen atom in the quinoline ring can coordinate with the palladium catalyst, leading to deactivation. The methoxy group, being electron-donating, can further increase the electron density on the quinoline ring, potentially enhancing this inhibitory effect.
-
Solution: Employ bulky, electron-rich phosphine ligands such as those from the Buchwald ligand family (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can sterically shield the palladium center and promote the desired catalytic cycle.
-
-
Inefficient Transmetalation: The transfer of the organic group from the boron atom to the palladium center is a critical step and is highly dependent on the choice of base.
-
Solution: Screen different bases. While weaker bases like sodium carbonate (Na₂CO₃) can be effective, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) often lead to better results, especially with challenging substrates.[11][12] The solubility of the base is also crucial; using a solvent system where the base has some solubility can be beneficial. Some reactions with potassium phosphate require a small amount of water to be effective.
-
-
Poor Reagent Quality: The purity of your reagents is paramount.
-
Solution: Ensure your 5-Bromo-7-methoxyquinoline is pure. Boronic acids are susceptible to degradation, particularly forming anhydrides (boroxines) upon storage. It is advisable to use fresh or properly stored boronic acid. The quality of your palladium catalyst and ligand is also critical.
-
-
Inadequate Reaction Conditions: Temperature and solvent can significantly impact the reaction rate and yield.
-
Solution: A temperature screen is often necessary. While typical temperatures range from 80-100 °C, some systems may require higher temperatures.[1] Common solvents include 1,4-dioxane, toluene, or DMF, often with a small amount of water.[13] Ensure all solvents are thoroughly degassed to remove oxygen, which can lead to catalyst decomposition and homocoupling of the boronic acid.
-
Below is a troubleshooting workflow for low-yield Suzuki-Miyaura reactions:
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Q3: My Buchwald-Hartwig amination is not proceeding. What are the critical parameters to check?
A3: The Buchwald-Hartwig amination is sensitive to several factors, especially with heteroaromatic substrates.
-
Ligand Choice is Crucial: The success of this reaction is highly dependent on the ligand.
-
Solution: For primary amines, ligands like BrettPhos are often effective. For secondary amines, RuPhos is a good starting point.[14] The choice of ligand can significantly influence the rate of both oxidative addition and reductive elimination.
-
-
Base Selection and Strength: A strong, non-nucleophilic base is typically required.
-
Solution: Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[15] The choice of base can affect the deprotonation of the amine, which is a key step in the catalytic cycle.
-
-
Solvent and Temperature:
-
Solution: Toluene, 1,4-dioxane, and THF are common solvents. The reaction temperature often needs to be elevated (e.g., 80-110 °C) to drive the reaction to completion.
-
-
N-H Acidity of the Amine: The pKa of the amine can influence its reactivity.
-
Solution: For less nucleophilic amines, a more reactive catalyst system (e.g., a more electron-rich ligand) may be necessary.
-
Side Reactions and Impurities
Q4: I am observing a significant amount of debrominated product (7-methoxyquinoline) in my reaction mixture. How can I prevent this?
A4: Debromination, or hydrodehalogenation, is a common side reaction in palladium-catalyzed couplings.[16]
-
Mechanism of Debromination: This side reaction can occur when a hydride source is present in the reaction mixture. The palladium catalyst can react with the hydride source to form a palladium-hydride species, which can then react with the 5-Bromo-7-methoxyquinoline to replace the bromine with hydrogen. Potential hydride sources include impurities in the reagents or solvents, or even the amine or boronic acid coupling partners under certain conditions.
-
Strategies to Minimize Debromination:
-
High-Purity Reagents and Solvents: Ensure all your reagents and solvents are of high purity and are anhydrous where necessary.
-
Optimize the Base: The choice of base can influence the rate of debromination. Sometimes, a weaker base or a different counterion can suppress this side reaction.
-
Ligand Selection: Certain ligands can favor the desired cross-coupling pathway over the debromination pathway. Screening different ligands can be beneficial.
-
N-Protection for Indole-like Substrates: While not directly applicable to quinoline, in analogous systems like bromoindoles, N-protection is a highly effective strategy to prevent debromination by reducing the electron density of the aromatic ring.[17]
-
Q5: My reaction mixture turns black, and I am getting a poor yield. What is happening?
A5: The formation of a black precipitate is often indicative of the formation of palladium black (Pd(0) nanoparticles). This occurs when the palladium catalyst aggregates and precipitates out of the solution, rendering it inactive.
-
Causes of Palladium Black Formation:
-
High Temperatures: Excessive heat can lead to catalyst decomposition.
-
Ligand Dissociation: If the ligand dissociates from the palladium center, the unprotected palladium atoms can aggregate.
-
Impurities: Certain impurities can promote the formation of palladium black.
-
-
Solutions:
-
Use a More Robust Ligand: Ligands that bind strongly to the palladium center can prevent aggregation.
-
Lower the Reaction Temperature: If possible, running the reaction at a lower temperature for a longer duration can help.
-
Use a Pre-formed Catalyst: Using a well-defined palladium pre-catalyst can sometimes lead to more consistent results and less formation of palladium black.
-
Ensure High Purity of Reagents and Solvents: As with many other issues, impurities can be a major culprit.
-
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of 5-Bromo-7-methoxyquinoline. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
| Parameter | Recommendation |
| Reactants | 5-Bromo-7-methoxyquinoline (1.0 equiv.), Arylboronic acid (1.2-1.5 equiv.) |
| Catalyst | Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃ (2-3 mol%) with a ligand |
| Ligand | SPhos or XPhos (4-6 mol%) if using Pd₂(dba)₃ |
| Base | K₃PO₄ (2.0-3.0 equiv.) or Cs₂CO₃ (2.0 equiv.) |
| Solvent | Degassed 1,4-dioxane/water (4:1 v/v) or Toluene/water (10:1 v/v) |
| Temperature | 80-100 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Step-by-Step Procedure:
-
To an oven-dried reaction vessel, add 5-Bromo-7-methoxyquinoline, the arylboronic acid, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Under the inert atmosphere, add the palladium catalyst and ligand (if separate).
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling reaction.
General Protocol for Buchwald-Hartwig Amination
This protocol provides a general starting point. The choice of ligand is critical and should be tailored to the amine coupling partner.
| Parameter | Recommendation |
| Reactants | 5-Bromo-7-methoxyquinoline (1.0 equiv.), Amine (1.1-1.2 equiv.) |
| Catalyst | Pd₂(dba)₃ (2 mol%) or a suitable pre-catalyst |
| Ligand | BrettPhos (for primary amines) or RuPhos (for secondary amines) (4 mol%) |
| Base | NaOtBu (1.2-1.4 equiv.) or LHMDS (1.2-1.4 equiv.) |
| Solvent | Degassed Toluene or 1,4-Dioxane |
| Temperature | 80-110 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Step-by-Step Procedure:
-
To an oven-dried reaction vessel, add the palladium catalyst, ligand, and base.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent.
-
Add the 5-Bromo-7-methoxyquinoline and the amine.
-
Stir the reaction at the desired temperature until the starting material is consumed.
-
Cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the product by column chromatography.
References
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 6, 2026, from [Link]
-
Heck reaction. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]
-
MDPI. (2022). Catalyzed Mizoroki–Heck Reaction or C–H Activation. Retrieved January 6, 2026, from [Link]
-
Sultan, D. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Retrieved January 6, 2026, from [Link]
-
INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. (n.d.). Retrieved January 6, 2026, from [Link]
-
Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 6, 2026, from [Link]
-
Sonogashira coupling. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved January 6, 2026, from [Link]
-
Surry, D. S., & Buchwald, S. L. (2010). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. Angewandte Chemie International Edition, 49(38), 6745–6748. [Link]
-
The University of Groningen research portal. (2019). The Buchwald–Hartwig Amination After 25 Years. Retrieved January 6, 2026, from [Link]
-
Isoquinoline, 5-bromo-8-nitro. (n.d.). Organic Syntheses Procedure. Retrieved January 6, 2026, from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. Retrieved January 6, 2026, from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved January 6, 2026, from [Link]
-
Royal Society of Chemistry. (2025). Catalyst design strategies for NOx-involved electrocatalytic C–N coupling reactions. Retrieved January 6, 2026, from [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024). YouTube. Retrieved January 6, 2026, from [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube. Retrieved January 6, 2026, from [Link]
-
First Synthesis of 5- and 7-Phenylethynyl-8-hydroxyquinolines by Sonogashira Reaction. (n.d.). Retrieved January 6, 2026, from [Link]
-
ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic.... Retrieved January 6, 2026, from [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Retrieved January 6, 2026, from [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Retrieved January 6, 2026, from [Link]
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. Retrieved January 6, 2026, from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 6, 2026, from [Link]
-
ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with.... Retrieved January 6, 2026, from [Link]
-
ResearchGate. (n.d.). 5,7-Dibromo-8-methoxyquinoline. Retrieved January 6, 2026, from [Link]
-
PubMed. (n.d.). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Retrieved January 6, 2026, from [Link]
-
ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved January 6, 2026, from [Link]
-
AMERICAN ELEMENTS. (n.d.). 5-Bromo-7-methoxyquinoline. Retrieved January 6, 2026, from [Link]
-
PubMed. (n.d.). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Retrieved January 6, 2026, from [Link]
-
MDPI. (2024). Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides. Retrieved January 6, 2026, from [Link]
-
PubMed Central. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Retrieved January 6, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. Heck Reaction [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Yoneda Labs [yonedalabs.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Palladium-Catalyzed Coupling of 5-Bromo-7-methoxyquinoline
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for the optimization of temperature and reaction time in palladium-catalyzed coupling reactions involving 5-Bromo-7-methoxyquinoline. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions with this specific substrate. Our goal is to equip you with the knowledge to overcome common experimental hurdles and achieve optimal reaction outcomes.
The Critical Role of Temperature and Reaction Time
Temperature and reaction time are two of the most influential parameters in palladium-catalyzed cross-coupling reactions. Their careful optimization is paramount to achieving high yields and purity while minimizing side product formation and decomposition of starting materials.
Temperature directly influences the rate of several key steps in the catalytic cycle, including oxidative addition, transmetalation/olefin insertion, and reductive elimination.[1] Insufficient temperature can lead to sluggish or incomplete reactions, while excessive heat can cause decomposition of the substrate, coupling partners, or the catalyst itself, often observed as the formation of palladium black.[1] For substrates like 5-Bromo-7-methoxyquinoline, the electron-donating nature of the methoxy group can impact the reactivity of the C-Br bond, making temperature optimization crucial.
Reaction time is intrinsically linked to temperature. An optimized reaction time ensures the complete consumption of the limiting reagent without allowing for the accumulation of byproducts from prolonged exposure to reaction conditions. Monitoring the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal endpoint.
Troubleshooting Common Issues in 5-Bromo-7-methoxyquinoline Coupling Reactions
The following section addresses specific problems you may encounter during your experiments in a question-and-answer format, providing actionable solutions grounded in established chemical principles.
Q1: I am observing very low to no product formation in my Suzuki-Miyaura coupling of 5-Bromo-7-methoxyquinoline. What are the likely causes and how can I troubleshoot this?
A1: Low or no yield in a Suzuki-Miyaura coupling can stem from several factors. Here is a systematic approach to troubleshooting:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from a Pd(II) precatalyst like Pd(OAc)₂, or it may be decomposing.
-
Suboptimal Reaction Conditions: The chosen temperature, base, or solvent may not be suitable for this specific substrate.
-
Solution: A systematic screening of these parameters is recommended.
-
Temperature: Start with a moderate temperature (e.g., 80-90 °C) and incrementally increase it. For a similar substrate, 5-bromo-8-methoxyquinoline, successful Suzuki-Miyaura coupling has been reported at elevated temperatures.[2]
-
Base: While weaker bases like K₂CO₃ are common, an electron-rich substrate like 5-Bromo-7-methoxyquinoline might benefit from a stronger base such as K₃PO₄ or Cs₂CO₃ to facilitate the transmetalation step.[1]
-
Solvent: Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water, are typically effective for Suzuki couplings.[1]
-
-
-
Starting Material Degradation: Boronic acids are susceptible to protodeboronation, especially in the presence of water and base at elevated temperatures.[1]
-
Solution: Use fresh, high-purity boronic acid. Consider using boronic esters (e.g., pinacol esters) which can exhibit greater stability.
-
Q2: My Heck reaction with 5-Bromo-7-methoxyquinoline and an alkene is giving a complex mixture of products and some starting material remains. How can I improve the selectivity and conversion?
A2: The Heck reaction's outcome is highly dependent on controlling the regioselectivity and preventing side reactions.
-
Temperature and Time: Incorrect temperature and reaction time are common culprits.
-
Solution: Begin with a temperature around 80-100 °C and monitor the reaction closely. Prolonged reaction times at high temperatures can lead to olefin isomerization and other side reactions.[3] It is crucial to stop the reaction once the starting material is consumed. Microwave irradiation can sometimes offer better control over heating and reduce reaction times.[4]
-
-
Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and influencing the reaction pathway.
-
Solution: For aryl bromides, phosphine ligands are commonly used. If you are using a ligandless system, consider adding a suitable phosphine ligand to improve catalyst stability and activity. For electron-rich substrates, bulky, electron-rich phosphine ligands can be beneficial.
-
-
Base Selection: The base is essential for regenerating the Pd(0) catalyst.
-
Solution: Organic bases like triethylamine (NEt₃) or inorganic bases such as K₂CO₃ or Cs₂CO₃ are commonly employed. The choice of base can influence the reaction rate and should be optimized.[5]
-
Q3: I am attempting a Buchwald-Hartwig amination with 5-Bromo-7-methoxyquinoline, but the yield is poor and I observe hydrodehalogenation of my starting material. What adjustments should I make?
A3: Poor yields and hydrodehalogenation in Buchwald-Hartwig aminations are often linked to catalyst activity and stability.
-
Catalyst System: The combination of palladium precursor and ligand is critical.
-
Base Choice: The strength and nature of the base are crucial.
-
Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are typically required.[8] However, for substrates with base-sensitive functional groups, a weaker base like Cs₂CO₃ might be necessary, potentially requiring a higher reaction temperature.[9]
-
-
Temperature Control: Excessive heat can lead to catalyst decomposition and unwanted side reactions.
-
Solution: While Buchwald-Hartwig reactions often require elevated temperatures (e.g., 80-120 °C), it's important to find the optimal balance.[10] Start at the lower end of this range and increase the temperature incrementally while monitoring the reaction progress.
-
Experimental Protocols and Data
General Starting Conditions for Coupling Reactions of 5-Bromo-7-methoxyquinoline
The following table provides recommended starting conditions for the optimization of Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions with 5-Bromo-7-methoxyquinoline, based on literature for analogous systems. These should be considered as a starting point for your optimization studies.
| Parameter | Suzuki-Miyaura Coupling | Heck Coupling | Buchwald-Hartwig Amination |
| Palladium Source | Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%) with a suitable ligand | Pd(OAc)₂ (2-5 mol%) | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (1-2 mol%) |
| Ligand | SPhos, XPhos (if using Pd(OAc)₂) | P(o-tol)₃ or PPh₃ (4-10 mol%) | XPhos, RuPhos, or BrettPhos (2-4 mol%) |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv.) | NEt₃ or K₂CO₃ (1.5-2 equiv.) | NaOt-Bu or LHMDS (1.2-1.5 equiv.) |
| Solvent | Dioxane/H₂O (e.g., 4:1) or DMF | DMF or Toluene | Toluene or Dioxane |
| Temperature | 80 - 110 °C | 80 - 120 °C | 80 - 120 °C |
| Reaction Time | 4 - 24 hours (monitor by TLC/LC-MS) | 2 - 18 hours (monitor by TLC/LC-MS) | 2 - 24 hours (monitor by TLC/LC-MS) |
Note: These are general guidelines. The optimal conditions are highly dependent on the specific coupling partner and should be determined experimentally.
Experimental Workflow for Optimization
A systematic approach is key to efficiently optimizing reaction conditions. A Design of Experiments (DoE) approach can be highly effective, but a simpler, iterative approach can also yield excellent results.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
- 6. research.rug.nl [research.rug.nl]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Application of a new bicyclic triaminophosphine ligand in Pd-catalyzed Buchwald-Hartwig amination reactions of aryl chlorides, bromides, and iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Heck Reaction [organic-chemistry.org]
Technical Support Center: Challenges in the Purification of 5-Bromo-7-methoxyquinoline Analogs
This technical support center is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and purification of 5-bromo-7-methoxyquinoline analogs. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to common and complex purification challenges encountered in the laboratory. The advice herein is grounded in established chemical principles and field-proven insights to ensure both scientific integrity and practical utility.
Introduction: The Purification Puzzle of Substituted Quinolines
5-Bromo-7-methoxyquinoline and its analogs are an important class of scaffolds in medicinal chemistry. However, their purification is often non-trivial. The basicity of the quinoline nitrogen, the presence of halogen and electron-donating groups, and the potential for isomer formation during synthesis create a unique set of challenges. This guide will walk you through these challenges, providing not just protocols, but the underlying rationale to empower you to make informed decisions in your own work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common questions that researchers often have before diving into troubleshooting specific experimental issues.
Q1: My crude 5-bromo-7-methoxyquinoline analog appears as a smear or streak on a silica gel TLC plate. What is the primary cause?
A: Streaking or tailing is a classic sign of strong interaction between the basic quinoline nitrogen and the acidic silanol groups on the surface of the silica gel. This interaction leads to poor elution characteristics and consequently, poor separation. The lone pair of electrons on the nitrogen atom readily interacts with the acidic protons of the Si-OH groups, causing the molecule to "stick" to the stationary phase and elute slowly and unevenly.
Q2: I've synthesized a 5-bromo-7-methoxyquinoline analog via a Skraup-type reaction and my NMR shows more aromatic signals than expected. What is the likely impurity?
A: When using substituted anilines in Skraup or related quinoline syntheses, the formation of constitutional isomers is a very common byproduct. For instance, a reaction targeting 5-bromo-7-methoxyquinoline might also produce the isomeric 7-bromo-5-methoxyquinoline .[1] These isomers often have very similar polarities, making their separation a significant challenge. It is crucial to carefully analyze the crude reaction mixture by high-resolution techniques like HPLC or UPLC-MS to determine the isomeric ratio before attempting large-scale purification.
Q3: Is recrystallization a viable primary purification method for these analogs?
A: Recrystallization can be an excellent and scalable purification method, provided your crude material has a relatively high purity (typically >90%) and you can identify a suitable solvent system.[2] However, if your crude product is an oil or contains significant amounts of impurities with similar solubility profiles, recrystallization alone may not be sufficient. It is often most powerful when used as a final polishing step after chromatographic purification.
Q4: My compound seems to be disappearing or turning a different color during column chromatography. What's happening?
A: This strongly suggests that your compound is degrading on the silica gel column.[3] The acidic nature of silica can catalyze the decomposition of sensitive molecules. Bromo-methoxy substituted quinolines can be susceptible to hydrolysis or other acid-catalyzed degradation pathways, especially with prolonged contact time on the column.[4][5] Running a 2D TLC can help confirm instability; if a single spot develops into multiple spots after turning the plate 90 degrees and re-eluting, your compound is not stable to silica.[3]
Part 2: Troubleshooting Guides
This section provides detailed, problem-oriented solutions to specific issues you may encounter during purification.
Guide 1: Column Chromatography Problems
-
Probable Cause: Strong acid-base interaction between the basic quinoline nitrogen and acidic silica gel.
-
Solution Workflow:
-
Deactivate the Silica Gel: Neutralize the acidic sites by incorporating a basic modifier into your mobile phase. A common and effective method is to add 0.5-2% triethylamine (NEt₃) to your eluent system (e.g., hexane/ethyl acetate).[6]
-
Alternative Stationary Phase: If streaking persists, switch to a more inert stationary phase.
-
Alumina (Neutral or Basic): This is often the best alternative for basic compounds like quinolines. Start with neutral alumina and switch to basic if needed.
-
Florisil: A magnesium silicate adsorbent that can be less harsh than silica.[7]
-
-
Reversed-Phase Chromatography: For less polar analogs, C18-functionalized silica gel (reversed-phase) can be an excellent option, as it separates based on hydrophobicity rather than polar interactions.[8][9]
-
-
Probable Cause: The chosen solvent system does not provide sufficient selectivity to resolve compounds with very similar polarities, such as the 5-bromo-7-methoxy and 7-bromo-5-methoxy isomers.[1]
-
Solution Workflow:
-
Optimize the Mobile Phase:
-
Shallow Gradient Elution: Instead of an isocratic (constant solvent ratio) elution, employ a shallow gradient where the polarity of the mobile phase is increased very slowly over the course of the separation. This can often resolve closely eluting spots.[6]
-
Change Solvent Selectivity: If a hexane/ethyl acetate system is failing, switch to a system with different solvent properties, such as dichloromethane/methanol or toluene/acetone. This changes the nature of the interactions between your compounds and the stationary/mobile phases.
-
-
High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC offers significantly higher resolving power than flash chromatography. A reversed-phase C18 column is a good starting point.[10]
-
Centrifugal Partition Chromatography (CPC): This is a support-free liquid-liquid chromatography technique that separates compounds based on their partition coefficients between two immiscible liquid phases. It is exceptionally well-suited for separating closely related compounds like isomers.[11]
-
-
Probable Cause: The compound has poor solubility in the non-polar solvents typically used to start a column, or a reaction byproduct is causing solubility issues.[3]
-
Solution: Dry Loading
-
Dissolve your crude product in a minimal amount of a strong, volatile solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (or the stationary phase you are using) to this solution to form a slurry.
-
Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully load this powder onto the top of your packed column. This ensures your compound is introduced to the column in a concentrated band without the use of a strong solvent that would ruin the separation.[6]
-
Guide 2: Recrystallization Problems
-
Probable Cause: The solution is becoming supersaturated at a temperature above the compound's melting point, or significant impurities are depressing the melting point.
-
Solution Workflow:
-
Re-heat and Dilute: Re-heat the solution to dissolve the oil, then add a small amount of the "good" solvent to decrease the saturation level. Allow it to cool more slowly.[12]
-
Change Solvent System: Try a solvent with a lower boiling point.
-
Scratch or Seed: Use a glass rod to scratch the inside of the flask to create nucleation sites, or add a single, tiny seed crystal of the pure compound.[12]
-
-
Probable Cause: Highly colored, minor impurities are co-crystallizing with your product.
-
Solution: Activated Charcoal Treatment
-
Dissolve the crude solid in the minimum amount of hot recrystallization solvent.
-
Add a very small amount (spatula tip) of activated charcoal to the hot solution.
-
Swirl the solution for a few minutes. The colored impurities will adsorb to the surface of the charcoal.
-
Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Allow the filtrate to cool and crystallize as usual. Be aware that charcoal can also adsorb some of your desired product, potentially reducing the yield.
-
Part 3: Data and Protocols
Quantitative Data Summary
The following tables provide starting points for purification method development.
| Table 1: Comparison of Purification Methods for Bromoquinoline Analogs | ||||
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Recrystallization (Ethanol/Water) | 85 | 95 | 70 | Effective for removing less polar impurities.[13] |
| Column Chromatography (Petroleum Ether:Ethyl Acetate 20:1) | 80 | 98 | 65 | Good for separating isomers and closely related impurities.[1] |
| Recrystallization followed by Column Chromatography | 85 | >99 | 55 | Recommended for achieving high analytical purity.[13] |
| Preparative HPLC (C18, Acetonitrile/Water gradient) | 70 | >99.5 | 50 | Best for very difficult separations but less scalable.[14] |
| Table 2: Spectroscopic Data for Methoxy-Bromo-Quinoline Isomers | ||
| Compound | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | Reference |
| 5-Bromo-8-methoxyquinoline | 8.95 (dd, J = 4.2, 1.6 Hz, 1H), 8.50 (dd, J = 8.6, 1.6 Hz, 1H), 7.73 (d, J = 8.4 Hz, 1H), 7.55 (dd, J = 8.5, 4.2 Hz, 1H), 6.94 (d, J = 8.4 Hz, 1H), 4.09 (s, 3H). | [15] |
| 8-Bromo-5-methoxyquinoline | 9.05 (dd, J = 4.3, 1.7 Hz, 1H), 8.60 (dd, J = 8.4, 1.7 Hz, 1H), 7.93 (d, J = 8.3 Hz, 1H), 7.45 (dd, J = 8.4, 4.3 Hz, 1H), 6.75 (d, J = 8.3 Hz, 1H), 4.00 (s, 3H). | [15] |
| 4-(3-Bromophenyl)-6-methoxyquinoline | 8.79 (d, J = 4.4 Hz, 1H), 8.07 (d, J = 9.2 Hz, 1H), 7.67 (t, J = 1.8 Hz, 1H), 7.66-7.58 (m, 1H), 7.44 (m, 1H), 7.42-7.36 (m, 2H), 7.25 (d, J = 4.4 Hz, 1H), 7.11 (d, J = 2.8 Hz, 1H), 3.80 (s, 3H). | [16] |
Note: The chemical shifts of protons on the quinoline ring are highly sensitive to the substitution pattern. Careful analysis of coupling constants and comparison to known analogs is essential for correct isomer identification.
Experimental Protocols
This protocol provides a general method for purifying crude product that shows streaking or degradation on standard silica gel.
-
Eluent Selection:
-
Dissolve a small amount of the crude material and spot it on several TLC plates.
-
Develop the plates in varying ratios of petroleum ether (or hexane) and ethyl acetate.
-
The ideal solvent system will give the desired product an Rf value of approximately 0.2-0.3.[13]
-
Once an appropriate ratio is found, add 1% triethylamine (NEt₃) to the final mobile phase mixture.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the mobile phase (containing NEt₃).
-
Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped.[7]
-
Add a thin layer of sand to the top of the silica bed.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product (e.g., 1g) in a minimal amount of dichloromethane.
-
Add ~2-3g of silica gel and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle pressure to begin elution at a steady flow rate.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 5-bromo-7-methoxyquinoline analog.
-
Part 4: Visualizations and Workflows
Diagram 1: Troubleshooting Workflow for Column Chromatography
Caption: A decision tree for troubleshooting common column chromatography issues.
Diagram 2: Purification Strategy Selection
Caption: A workflow for selecting the appropriate purification strategy.
References
-
NIH. (n.d.). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. [Link]
-
Horizon IRD. (2003). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
-
SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. [Link]
-
SIELC Technologies. (n.d.). Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information For. [Link]
-
ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. [Link]
-
The Royal Society of Chemistry. (n.d.). Visible-light-induced mono-bromination of arenes with BrCCl3 - Supporting Information. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. [Link]
- Google Patents. (n.d.). CN112457243B - Synthesis method of 7-bromo-5-methoxyquinoline.
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]
-
ResearchGate. (2025). (PDF) Sensitive Detection and Enantioseparation of β-Blockers with Quinoline Based Active Chiral Reagents using HPLC: Separation Mechanism and DFT Modelling. [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
NIH. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. [Link]
-
ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]
Sources
- 1. CN112457243B - Synthesis method of 7-bromo-5-methoxyquinoline - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Purification [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Purification [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
- 11. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
- 16. rsc.org [rsc.org]
preventing debromination of 5-Bromo-7-methoxyquinoline during reactions
Welcome to the dedicated technical support center for 5-Bromo-7-methoxyquinoline. This resource is designed for researchers, scientists, and drug development professionals to address a common and critical challenge encountered during its use: unwanted debromination. As an electron-rich N-heterocyclic halide, this valuable building block requires carefully optimized conditions to prevent the formation of 7-methoxyquinoline, which can significantly lower yields and complicate purification.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles to empower you to make informed decisions in your experimental design.
Troubleshooting Guide: Preventing Debromination
This section addresses specific issues you may encounter in the lab. Each answer provides a mechanistic explanation and actionable protocols to resolve the problem.
Question 1: I'm performing a Suzuki-Miyaura coupling and my main product is 7-methoxyquinoline. What is causing this hydrodehalogenation?
Answer:
This is a classic case of the undesired hydrodehalogenation side reaction outcompeting your desired cross-coupling.[1] The root cause is almost always the formation of a palladium-hydride (Pd-H) species in your catalytic cycle.[1] Once formed, this Pd-H intermediate can undergo reductive elimination with the quinoline moiety to produce the debrominated byproduct, Ar-H (7-methoxyquinoline).[2][3]
The primary sources for the hydride are typically the base, solvent, or trace water in the reaction.[2][4][5] For an electron-rich substrate like 5-bromo-7-methoxyquinoline, the initial oxidative addition step can be slower than for electron-poor aryl halides, giving the Pd-H species more time to form and react.[3]
Core Mechanisms of Pd-H Formation:
-
Reaction with Base: Strong bases, particularly alkoxides (e.g., NaOtBu, KOtBu), can react with palladium complexes to generate Pd-H.[2][6]
-
Reaction with Solvent: Protic solvents like alcohols (methanol, ethanol) or residual water can serve as hydride donors.[2][5]
-
β-Hydride Elimination: While less common for this specific substrate, β-hydride elimination from certain reagents or intermediates can also be a source.
Recommended Actions & Optimized Protocol
To favor the desired C-C bond formation, you must accelerate the productive catalytic cycle (oxidative addition -> transmetalation -> reductive elimination) while suppressing the pathways that lead to Pd-H formation.
1. Catalyst & Ligand Selection (The Most Critical Factor): Your choice of ligand is paramount. Standard or outdated catalysts like Pd(PPh₃)₄ are often inefficient for challenging substrates and can lead to more side reactions.[7] You need a ligand that promotes rapid oxidative addition and, crucially, fast reductive elimination.
-
Switch to Bulky, Electron-Rich Ligands: Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-Heterocyclic Carbene (NHC) ligands are the industry standard for this purpose.[1][8] These ligands create a sterically hindered and electron-rich environment around the palladium center, which accelerates the final reductive elimination step, thus outcompeting the debromination pathway.[8][9]
2. Base Optimization: The base is critical for the transmetalation step but is also a potential liability.
-
Avoid Strong Alkoxide Bases: Move away from NaOtBu or KOtBu.
-
Use Weaker Inorganic Bases: Potassium phosphate (K₃PO₄) is an excellent first choice.[8] Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are also highly effective and are less likely to generate hydride species.[1]
3. Solvent System Control: The solvent should be as non-participatory as possible.
-
Use Aprotic Solvents: Toluene, 1,4-dioxane, or THF are superior choices to alcohols or DMF.[1][7]
-
Control Water Content: While Suzuki reactions often benefit from a small amount of water to aid in dissolving the base and facilitating transmetalation, excess water can be a proton source.[4][8] If using anhydrous conditions, ensure all reagents and solvents are rigorously dried. For aqueous systems, a solvent ratio like Toluene:H₂O (10:1) is a good starting point.
Table 1: Recommended Conditions to Minimize Debromination in Suzuki Coupling
| Parameter | Poor Choice (Promotes Debromination) | Recommended Choice (Suppresses Debromination) | Rationale |
| Pd Precatalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Pd₂(dba)₃, Pd(OAc)₂ | Readily forms active Pd(0) with appropriate ligands. |
| Ligand | PPh₃ | SPhos, XPhos, RuPhos (or other biaryl phosphines) | Bulky, electron-rich ligands accelerate reductive elimination.[1][8] |
| Base | NaOtBu, KOtBu | K₃PO₄, Cs₂CO₃ | Stronger, non-nucleophilic inorganic bases are less likely to be a hydride source.[1][8] |
| Solvent | Methanol, Ethanol, DMF | Toluene, 1,4-Dioxane, THF (often with minimal H₂O) | Aprotic solvents do not act as hydride donors.[7] |
| Atmosphere | Air | Argon or Nitrogen (rigorously degassed) | Oxygen degrades the catalyst, leading to side reactions like homocoupling.[3] |
Question 2: I'm attempting a Buchwald-Hartwig amination and observing debromination. Is the mechanism the same as in Suzuki coupling?
Answer:
Yes, the underlying cause is the same: the formation of a competing Pd-H species.[9] However, in the Buchwald-Hartwig reaction, you have an additional potential source for the hydride: β-hydride elimination from the palladium amide intermediate (Ar-Pd-NR₂). This pathway can compete with the desired C-N reductive elimination.[9]
The same principles of catalyst selection apply. Using sterically hindered, electron-donating ligands is crucial. These ligands favor the formation of a monoligated palladium species, which increases the rate of all steps in the catalytic cycle, especially the final reductive elimination, thereby minimizing the chance for β-hydride elimination to occur.[9]
Recommended Actions:
-
Ligand Choice: Employ ligands specifically designed for C-N coupling, such as XPhos, RuPhos, or BrettPhos. These have been optimized to favor reductive elimination over β-hydride elimination.[10]
-
Base Selection: Use a strong, non-nucleophilic base that is less prone to side reactions. Sodium tert-butoxide (NaOtBu) is common, but if debromination is severe, switching to a weaker base like K₃PO₄ or Cs₂CO₃ may be beneficial, though it might slow down the reaction.
-
Solvent: Use anhydrous, aprotic solvents like toluene or dioxane.
Question 3: I need to perform a lithiation/borylation at the C-6 position, but adding n-BuLi just removes the bromine. How can I achieve ortho-metalation?
Answer:
This is an expected outcome. Organolithium reagents like n-BuLi, s-BuLi, and t-BuLi react with aryl bromides via an extremely fast lithium-halogen exchange mechanism, even at -78 °C.[11] This will always give you 5-lithio-7-methoxyquinoline, not the desired C-6 lithiated species.
To achieve a directed ortho-metalation (DoM) at the C-6 position, you must use a base where the direct deprotonation of the C-6 proton is kinetically and thermodynamically favored over lithium-halogen exchange.
Recommended Actions:
-
Use a Lithium Amide Base: The bases of choice for this transformation are lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP).[11][12] With these bases, the lithium-bromine exchange is thermodynamically disfavored, allowing the slower, directed deprotonation at the position ortho to the methoxy group (C-6) to occur.
-
Strict Temperature Control: These reactions must be performed at low temperatures (typically -78 °C). The resulting ortho-lithiated aryl halides can be unstable and may eliminate LiBr to form a reactive aryne intermediate if allowed to warm.[11]
-
Use of TMEDA: The addition of N,N,N',N'-tetramethylethylenediamine (TMEDA) can chelate the lithium cation, breaking up alkyllithium aggregates and increasing the kinetic basicity, which can accelerate the desired deprotonation.
Workflow for Successful C-6 Lithiation
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sciencemadness Discussion Board - lithiation of 8-bromoquinoline - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. uwindsor.ca [uwindsor.ca]
Technical Support Center: Catalyst Poisoning in Reactions with 5-Bromo-7-methoxyquinoline
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for catalytic reactions involving 5-Bromo-7-methoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to catalyst deactivation and poisoning. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning, and why is it a specific concern when using 5-Bromo-7-methoxyquinoline?
A1: Catalyst poisoning is the deactivation of a catalyst by a chemical substance, known as a poison, that binds to the active sites.[1] This prevents the substrate from interacting with the catalyst, thereby reducing or halting the reaction.
5-Bromo-7-methoxyquinoline is a quinoline derivative. The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it a Lewis base. This nitrogen can coordinate strongly to the metal center of transition metal catalysts (e.g., Palladium, Rhodium), effectively acting as a poison.[2][3] This coordination can block the sites required for the catalytic cycle to proceed, leading to low yields or complete reaction failure.
Q2: I'm planning a Suzuki-Miyaura coupling reaction. Which catalyst systems are most susceptible to poisoning by my substrate?
A2: Palladium-based catalysts, which are the cornerstone of Suzuki-Miyaura and other cross-coupling reactions, are highly susceptible to poisoning by nitrogen-containing heterocycles.[3][4] Systems that are particularly vulnerable include:
-
Ligandless or simple phosphine ligand systems (e.g., PPh₃): These may not provide sufficient steric bulk or electronic donation to prevent the quinoline nitrogen from coordinating to the palladium center.
-
Palladium(II) precatalysts (e.g., PdCl₂(PPh₃)₂): If the initial reduction to the active Pd(0) species is slow or inefficient, the Pd(II) intermediate can be readily complexed and deactivated by the quinoline substrate.[5]
Q3: What are the common visual or analytical signs of catalyst poisoning in my reaction flask?
A3: The signs can range from subtle to obvious. Key indicators include:
-
Low or Stalled Conversion: The most common sign is a reaction that yields little to no product, or starts but fails to proceed to completion, as monitored by TLC, GC-MS, or LC-MS.
-
Formation of Palladium Black: The appearance of a fine black precipitate is a classic indicator of catalyst decomposition.[6] It signifies that the Pd(0) species, which should be stabilized by ligands within the catalytic cycle, has aggregated into an inactive bulk metal.
-
Inconsistent Results: Highly variable yields between seemingly identical reaction setups can point to trace impurities or inconsistent catalyst activity stemming from poisoning.[2]
-
Unusual Color Changes: While subjective, a deviation from the expected color progression of the reaction mixture can indicate the formation of off-cycle, inactive catalyst complexes.
Troubleshooting Guide: From Diagnosis to Solution
This section provides a systematic approach to troubleshooting common problems encountered when using 5-Bromo-7-methoxyquinoline in catalytic reactions.
Problem 1: The reaction shows very low or no conversion.
This is the most frequent issue and often points directly to catalyst poisoning by the substrate itself or by impurities.
Caption: Troubleshooting workflow for low reaction conversion.
The Lewis basic nitrogen on the quinoline ring directly coordinates to the palladium center, inhibiting or killing the catalyst. This is the most probable cause.
-
Mechanism of Poisoning:
Caption: Quinoline nitrogen coordinating to the Pd catalyst.
-
Recommended Solution: Ligand Optimization
The most effective strategy is to use ligands that can sterically and electronically shield the palladium center, making it less accessible to the quinoline nitrogen.
-
Bulky, Electron-Rich Phosphine Ligands: Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are designed to promote reductive elimination and stabilize the catalyst, often overcoming poisoning effects.[7]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs (e.g., IPr, SIMes) are strong σ-donors that form very stable bonds with palladium, increasing catalyst longevity and resistance to poisoning.[8]
Protocol: Ligand Screening for a Suzuki-Miyaura Coupling
Setup: In a glovebox, prepare an array of reaction vials. To each vial, add 5-Bromo-7-methoxyquinoline (1.0 equiv), your boronic acid/ester partner (1.2-1.5 equiv), and a suitable base (e.g., K₃PO₄, 2.0 equiv).
Catalyst Preparation: In separate vials, pre-mix your palladium source (e.g., Pd₂(dba)₃, 2 mol %) with a different ligand for each reaction (e.g., PPh₃, XPhos, SPhos, IPr·HCl with a base to generate the free carbene). A typical ligand-to-palladium ratio is 2:1 to 4:1.[9]
Initiation: Add anhydrous, degassed solvent (e.g., Dioxane, Toluene) to each main reaction vial, followed by the catalyst solution.
Execution: Seal the vials and place them in a pre-heated aluminum block on a stirrer plate at a moderate temperature (e.g., 80-100 °C).
Analysis: After a set time (e.g., 2, 8, 24 hours), take an aliquot from each reaction, quench, and analyze by LC-MS or GC-MS to compare conversion rates. This will identify the most effective ligand.
Trace impurities in either the 5-Bromo-7-methoxyquinoline or other reagents can act as potent catalyst poisons.
-
Common Culprits:
-
Sulfur Compounds: Residual reagents from synthesis (e.g., thiols, sulfides) are notorious poisons for palladium.[10][11]
-
Other Halides/Reagents: Incomplete purification can leave behind other nitrogenous compounds or excess halides that interfere with the reaction.
-
Moisture and Oxygen: Inadequate drying of reagents or solvents, or a poor inert atmosphere, can lead to catalyst oxidation and deactivation.[5]
-
-
Recommended Solution: Reagent Purification and Rigorous Technique
-
Purity Check: Always check the purity of your 5-Bromo-7-methoxyquinoline by ¹H NMR and, if possible, GC-MS before use.
-
Purification: If impurities are suspected, purify the substrate via recrystallization or flash column chromatography.
-
Inert Atmosphere: Use standard Schlenk line or glovebox techniques. Solvents must be anhydrous and thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30+ minutes).[6]
-
Problem 2: I'm observing the formation of palladium black.
The formation of palladium black indicates that the active Pd(0) catalyst is unstable and precipitating out of the solution.[6]
The ligand may be dissociating from the metal, or there might not be enough ligand present to keep the Pd(0) species soluble and active.
-
Solution: Increase the ligand-to-palladium ratio. An extra equivalent of ligand relative to the metal can often improve catalyst stability.[12] If this doesn't work, a more strongly coordinating ligand from the screening protocol above is required.
Excessive heat can accelerate catalyst decomposition pathways.[6]
-
Solution: Run the reaction at the lowest temperature that provides a reasonable rate. A temperature screen (e.g., 60 °C, 80 °C, 100 °C) can identify the optimal balance between reaction speed and catalyst stability.
Data Summary: Troubleshooting Catalyst Poisoning
| Symptom | Probable Cause(s) | Diagnostic Test | Recommended Solution(s) |
| Low/No Conversion | 1. Direct poisoning by quinoline nitrogen.[2] 2. Impurities in reagents (sulfur, water).[5][11] 3. Inefficient catalyst activation.[5] | 1. Run reaction with a highly robust ligand (e.g., XPhos). 2. Analyze starting materials (NMR, GC-MS). 3. Use a pre-activated Pd(0) source. | 1. Screen bulky, electron-rich phosphine or NHC ligands. 2. Purify reagents; use rigorous inert atmosphere techniques. 3. Switch to a modern precatalyst (e.g., Buchwald G3/G4).[12] |
| Reaction Stalls | 1. Gradual product inhibition or poison accumulation. 2. Catalyst has a short half-life under reaction conditions. | 1. Monitor reaction kinetics. 2. Observe for signs of decomposition (Pd black). | 1. Consider a higher catalyst loading. 2. Lower the reaction temperature. 3. Use a more stable ligand/precatalyst system. |
| Formation of Pd Black | 1. Ligand dissociation/decomposition.[6] 2. Reaction temperature is too high. 3. Presence of oxygen.[7] | Visual inspection. | 1. Increase ligand:Pd ratio.[12] 2. Lower reaction temperature. 3. Improve solvent/headspace degassing. |
| Inconsistent Yields | 1. Variable moisture/air exposure.[2] 2. Inconsistent quality of reagents. | Run a control reaction with freshly purified reagents under strict inert conditions. | Standardize all experimental parameters: use freshly dried/degassed solvents for every run, weigh reagents in a glovebox. |
Advanced Topic: Can a Poisoned Catalyst Be Regenerated?
For heterogenous palladium catalysts (e.g., Pd on carbon), regeneration is sometimes possible, though often difficult. Methods can include washing with solvents, treatment with hydrogen at elevated temperatures, or chemical treatments to remove the adsorbed poison.[10][13] However, for homogeneous catalysts used in cross-coupling reactions, regeneration is typically not feasible in a standard laboratory setting. The deactivation pathways, such as the formation of stable complexes with the quinoline or aggregation into palladium black, are often irreversible.[2] The most effective strategy is prevention through careful experimental design.
References
-
Wikipedia. (n.d.). Catalyst poisoning. Retrieved from [Link]
-
Hoyos, L. J., Primet, M., & Praliaud, H. (n.d.). Sulfur Poisoning and Regeneration of Palladium-based Catalysts. RSC Publishing. Retrieved from [Link]
-
DCL Inc. (n.d.). Regeneration of palladium based catalyst for methane abatment. Retrieved from [Link]
-
DCL Inc. (n.d.). Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. Retrieved from [Link]
-
ACS Publications. (n.d.). Regeneration of Sulfur-Poisoned Pd-Based Three-Way Catalysts for Stoichiometric Natural Gas Vehicles. Retrieved from [Link]
-
ResearchGate. (2022). Palladium Catalysts Based on Nitrogen-Containing Porous Aromatic Frameworks for Hydrogenation of Unsaturated Compounds. Retrieved from [Link]
- Google Patents. (n.d.). US3959382A - Method for reactivating palladium catalysts.
-
National Institutes of Health (NIH). (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Retrieved from [Link]
-
MDPI. (n.d.). Plasma-Enabled Pd/C Catalysts with Rich Carbon Defects for High-Performance Phenol Selective Hydrogenation. Retrieved from [Link]
-
ResearchGate. (n.d.). Poisoning and deactivation of palladium catalysts | Request PDF. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Retrieved from [Link]
-
ResearchGate. (2019). Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Retrieved from [Link]
-
ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]
-
ChemRxiv. (n.d.). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Retrieved from [Link]
-
YouTube. (2025). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. Retrieved from [Link]
-
ResearchGate. (2025). Cause of poisoning of palladium-based catalyst for hydrogenation of pyrolysis gasoline | Request PDF. Retrieved from [Link]
-
SciSpace. (n.d.). Poisoning and deactivation of palladium catalysts. Retrieved from [Link]
-
ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development. Retrieved from [Link]
-
Hiden Analytical. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. Retrieved from [Link]
-
YouTube. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). Retrieved from [Link]
-
AMERICAN ELEMENTS. (n.d.). 5-Bromo-7-methoxyquinoline. Retrieved from [Link]
-
National Institutes of Health (NIH). (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Retrieved from [Link]
-
Springer. (n.d.). Effect of support on activity of palladium catalysts in nitrobenzene hydrogenation. Retrieved from [Link]
-
IOPscience. (n.d.). Effect of adsorbed impurities on catalytic CO oxidation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). CHAPTER 9: NHC–Palladium Complexes in Catalysis. Retrieved from [Link]
-
ResearchGate. (n.d.). a) Reaction scheme for the Suzuki-Miyaura cross-coupling of.... Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic Cross‐Coupling Reactions – Nobel Prize Catalysis | Request PDF. Retrieved from [Link]
-
ResearchGate. (2025). Trace Metal Impurities in Catalysis. Retrieved from [Link]
-
PubChem. (n.d.). 5-bromo-7-methoxyquinoline. Retrieved from [Link]
Sources
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. books.rsc.org [books.rsc.org]
- 9. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sulfur poisoning and regeneration of palladium-based catalysts. Part 2.—Influence of adsorbed sulfur on deactivation of carbonaceous deposits - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. dcl-inc.com [dcl-inc.com]
Technical Support Center: Solvent Effects on the Reactivity of 5-Bromo-7-methoxyquinoline
Welcome to the technical support guide for 5-Bromo-7-methoxyquinoline. This versatile building block is pivotal in the synthesis of novel compounds for pharmaceutical and materials science research. However, its reactivity, particularly in transition metal-catalyzed cross-coupling and nucleophilic substitution reactions, is profoundly influenced by the choice of solvent. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to troubleshoot common experimental challenges. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions for successful synthesis.
Core Concepts: The Role of the Solvent
The solvent is not merely a medium for reactants to meet; it is an active participant that can dictate the course and efficiency of a reaction.[1] Its properties—polarity, proticity, and coordinating ability—can influence catalyst stability, the solubility of reagents, and the stabilization of intermediates or transition states.[2][3]
-
Polarity & Dielectric Constant: A solvent's polarity affects its ability to solvate charged or polar species. In many palladium-catalyzed reactions, key steps like oxidative addition proceed through polar transition states that are stabilized by polar solvents, often accelerating the reaction.[2] However, the relationship is not always linear, and other factors can be more dominant.[4][5]
-
Proticity (Protic vs. Aprotic): Polar protic solvents (e.g., water, ethanol) contain acidic protons (O-H, N-H) and are excellent at solvating both cations and anions through hydrogen bonding.[6][7] This can sometimes be detrimental, as they can "cage" nucleophiles and reduce their reactivity.[8] Polar aprotic solvents (e.g., DMF, DMSO, THF, Dioxane) lack acidic protons but possess dipole moments. They are good at solvating cations but leave anions relatively "naked" and more reactive, which is often beneficial for nucleophilic attack.[7][9]
-
Coordinating Ability: Some solvents, like THF, Dioxane, or Acetonitrile, can act as ligands, coordinating to the metal center of a catalyst. This can influence the catalyst's stability and reactivity, sometimes in a beneficial way, but other times by creating overly stable, less reactive species.[3]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the functionalization of 5-Bromo-7-methoxyquinoline, framed in a question-and-answer format.
Topic 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone for C-C bond formation. However, its success with heteroaromatic halides like 5-Bromo-7-methoxyquinoline is highly solvent-dependent.[10]
Q1: My Suzuki-Miyaura reaction is sluggish or has completely failed. What are the first solvent-related parameters I should investigate?
A1: When a Suzuki-Miyaura coupling fails, low reactivity is often traced back to two primary, solvent-related issues: poor solubility of reagents or a suboptimal solvent environment for the catalytic cycle.
-
Solubility Check: Ensure all components, especially the base (e.g., K₂CO₃, K₃PO₄), have at least partial solubility. While the reaction can proceed under heterogeneous conditions, poor solubility can hinder the base's function in the crucial transmetalation step.[11] A common fix is to use a solvent mixture. A combination of a nonpolar aprotic solvent like Toluene or 1,4-Dioxane with a polar protic co-solvent like water (e.g., in a 4:1 or 3:2 ratio) is a standard starting point.[12] Water not only helps dissolve inorganic bases but can also accelerate the overall reaction.[12]
-
Solvent Polarity and Catalyst Activity: The choice of solvent can influence the active catalytic species.[1] Less polar solvents like Toluene or Dioxane are often paired with neutral palladium catalysts like Pd(PPh₃)₄.[1] In contrast, highly polar solvents may be better suited for ionic pre-catalysts.[1] If your reaction is slow in Toluene/water, switching to a more polar aprotic system like DMF or THF/water may be beneficial, but be mindful of potential side reactions (see Q2).
Q2: I'm observing significant hydrodehalogenation (replacement of Br with H) instead of my desired coupled product. How can my choice of solvent and base mitigate this?
A2: Hydrodehalogenation is a common side reaction where the aryl halide is reduced.[13] This occurs via a palladium-hydride (Pd-H) intermediate. The source of the hydride can be the solvent, the base, or even trace water.[13]
-
Solvent as a Hydride Source: Protic solvents, particularly alcohols like methanol or ethanol, can be a source of hydrides. While sometimes used as co-solvents, if dehalogenation is a problem, it is best to switch to aprotic solvents like Dioxane, THF, or Toluene .[13]
-
Base Selection: The choice of base is critical. Strong alkoxide bases in the presence of water or alcohols can promote Pd-H formation. Consider switching to a weaker inorganic base like K₂CO₃ , Cs₂CO₃ , or a phosphate base like K₃PO₄ .[13] Phosphates are often an excellent choice in anhydrous couplings, though they may require a small amount of water to function effectively.[14]
-
Ligand Choice: While not a solvent issue, using bulkier, more electron-rich phosphine ligands (e.g., SPhos, XPhos) can promote the desired reductive elimination step over the undesired dehalogenation pathway.[13][15]
Topic 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. The interplay between solvent, base, and ligand is particularly delicate in this reaction.[16][17]
Q1: My Buchwald-Hartwig amination of 5-Bromo-7-methoxyquinoline with a primary amine is giving low yields. Which solvent systems are generally recommended?
A1: For Buchwald-Hartwig reactions, nonpolar aprotic solvents are the most common and reliable starting point.
-
Standard Solvents: Toluene , xylene , and 1,4-dioxane are the most frequently used solvents and generally provide good results.[18] They are relatively inert and do not interfere with the catalytic cycle.
-
The Role of the Base: The choice of base is intimately linked to the solvent. In nonpolar solvents, a strong, sterically hindered anionic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required. These bases are soluble enough in these media to deprotonate the amine or the palladium-amine complex, driving the reaction forward.[19][20]
-
Troubleshooting Steps: If yields are low in toluene with NaOtBu, consider the following before drastically changing the solvent system:
-
Catalyst/Ligand System: Ensure you are using a modern, efficient ligand designed for aryl bromides (e.g., XPhos, BrettPhos).[21]
-
Degassing: Oxygen can deactivate the palladium catalyst. Ensure your solvent is thoroughly degassed.
-
Temperature: These reactions often require elevated temperatures (80-110 °C). Ensure your reaction is being heated sufficiently.
-
Q2: I'm attempting to couple a sensitive substrate and the standard strong bases are causing decomposition. Can I use a milder base, and how does that affect my solvent choice?
A2: Yes, moving to a milder base is possible, but it often necessitates a change in solvent.
-
Polar Solvents and Weaker Bases: Milder, inorganic bases like K₂CO₃ or K₃PO₄ can be used, but they have poor solubility in nonpolar solvents like toluene. To use these bases effectively, you must switch to a polar aprotic solvent such as DMF or Dioxane .[20]
-
Mechanistic Considerations: The mechanism can shift in polar solvents. In a nonpolar solvent, the anionic base is needed to deprotonate the neutral palladium-amine complex.[19] In a polar solvent, the halide might dissociate from the palladium center first, but the base can also coordinate to the palladium, potentially forming a stable resting state that slows the reaction.[19][20] Therefore, optimization of temperature and reaction time is crucial when making this switch.
Topic 3: Nucleophilic Aromatic Substitution (SNAr)
While palladium-catalyzed reactions are common, direct displacement of the bromide via SNAr is also a potential pathway, provided the ring is sufficiently activated.
Q1: I am trying to displace the bromide on 5-Bromo-7-methoxyquinoline with an amine nucleophile without a catalyst, but the reaction is not proceeding even at high temperatures. What is the problem?
A1: The issue is electronic activation. For a classic SNAr reaction to occur, the aromatic ring must be "electron-poor," which is achieved by having strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group (the bromine).[22][23]
-
Substrate Analysis: In 5-Bromo-7-methoxyquinoline, the methoxy group at C7 is an electron-donating group, which deactivates the ring towards nucleophilic attack. While the quinoline nitrogen does act as an EWG, its effect at the C5 position is not strong enough to enable facile uncatalyzed substitution under typical conditions. For a successful SNAr, you would typically need a powerful EWG like a nitro group at an ortho or para position (e.g., C6 or C8).[24]
-
Recommended Path: For this substrate, a catalyzed reaction like the Buchwald-Hartwig amination is the far more reliable and effective method for installing an amine at the C5 position.
Q2: If I were working with a more activated system (e.g., a nitro-bromoquinoline), what are the best practices for solvent selection in an SNAr reaction?
A2: For a viable SNAr reaction, polar solvents are essential to stabilize the charged intermediate (the Meisenheimer complex).[24]
-
Optimal Solvents: Dipolar aprotic solvents are the top choice. DMSO , DMF , and NMP are excellent because they can dissolve the reactants and effectively stabilize the negatively charged intermediate without solvating the nucleophile, keeping it highly reactive.[22][24]
-
Protic Solvents: Polar protic solvents like ethanol can also be used.[22] However, they can solvate the nucleophile through hydrogen bonding, potentially reducing its reactivity and slowing the reaction rate compared to aprotic alternatives.
Data Presentation & Visualization
Solvent Properties and Typical Applications
| Solvent | Type | Dielectric Constant (ε) | Boiling Point (°C) | Typical Application for 5-Bromo-7-methoxyquinoline |
| Toluene | Nonpolar Aprotic | 2.4 | 111 | Suzuki-Miyaura, Buchwald-Hartwig (with strong bases)[18][19] |
| 1,4-Dioxane | Polar Aprotic | 2.2 | 101 | Suzuki-Miyaura (often with H₂O), Buchwald-Hartwig[11][25][18] |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 66 | Suzuki-Miyaura, general purpose aprotic solvent[25][26] |
| Dimethylformamide (DMF) | Polar Aprotic | 37 | 153 | Suzuki-Miyaura, Buchwald-Hartwig (with weaker bases), SNAr[20][22] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | 189 | SNAr, Suzuki-Miyaura (can promote selectivity changes)[4][22] |
| Ethanol | Polar Protic | 24.5 | 78 | SNAr (less reactive than aprotic), Suzuki co-solvent[12][22] |
| Water | Polar Protic | 80.1 | 100 | Co-solvent for Suzuki-Miyaura to dissolve bases[12] |
Process Diagrams
Caption: Buchwald-Hartwig amination cycle.
Caption: General troubleshooting workflow.
Experimental Protocols
Disclaimer: These are generalized starting protocols. Optimization for specific substrates is essential. Always conduct reactions under an inert atmosphere (Nitrogen or Argon) using properly dried and degassed solvents.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling 5-Bromo-7-methoxyquinoline with a generic arylboronic acid.
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 5-Bromo-7-methoxyquinoline (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4.4 mol%).
-
Solvent Addition: Evacuate and backfill the vessel with an inert gas (repeat 3 times). Add degassed 1,4-dioxane and degassed water in a 4:1 ratio to achieve a final substrate concentration of 0.1 M. [25]4. Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol uses standard conditions for coupling with a primary or secondary amine.
-
Vessel Preparation: To a flame-dried Schlenk flask, add sodium tert-butoxide (NaOtBu, 1.4 equiv).
-
Reagent Addition: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), 5-Bromo-7-methoxyquinoline (1.0 equiv), and the amine coupling partner (1.2 equiv).
-
Solvent Addition: Add degassed toluene to achieve a final substrate concentration of 0.1-0.2 M.
-
Reaction: Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring & Workup: Follow steps 5-7 from the Suzuki-Miyaura protocol.
References
-
Gagnon, A., & Duplessis, M. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. [Link]
-
Thomas, D. A., et al. (2010). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. Journal of the American Chemical Society, 132(45), 16053–16055. [Link]
-
Le-Criq, A., et al. (2017). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
Gagnon, A., et al. (2019). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Angewandte Chemie International Edition, 58(44), 15756-15760. [Link]
-
American Chemical Society Green Chemistry Institute. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable. [Link]
-
Gagnon, A., & Duplessis, M. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ChemRxiv. [Link]
-
Reddit User Discussion. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]
-
Clark, J. H., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journal of Organic Chemistry, 16, 1056–1064. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Chemistry Stack Exchange User Discussion. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. [Link]
-
Tenger Chemical. (n.d.). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. [Link]
-
Vechtomova, Y., et al. (2014). Role of the base in Buchwald-Hartwig amination. Organometallics, 34(1), 298-307. [Link]
-
Vechtomova, Y., et al. (2015). The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. [Link]
-
Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]
-
Wang, L., et al. (2019). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ChemistrySelect, 4(1), 123-128. [Link]
-
ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction. Table from various publications. [Link]
-
Movassaghi, M., & Schmidt, M. A. (2007). Protic Solvent Mediated Cycloisomerization of Quinoline and Isoquinoline Propargylic Carbinols. Organic Letters, 9(10), 1887–1890. [Link]
-
ChemTalk. (n.d.). Polar Protic and Aprotic Solvents. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
The Organic Chemistry Tutor. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
-
Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. [Link]
-
StudySmarter. (n.d.). Buchwald-Hartwig Amination Reaction Exam Prep. [Link]
-
NCRD's Sterling Institute of Pharmacy. (n.d.). NUCLEOPHILIC AROMATIC SUBSTITUTION. [Link]
-
Oxford Learning Link. (n.d.). Chapter 7 Nucleophilic aromatic substitution. [Link]
-
Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Al-Majidi, S. M. R., et al. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Molecules, 28(9), 3855. [Link]
-
Mancini, P. M. E., et al. (1997). Solvent effects on aromatic nucleophilic substitution reactions. Part 7. Journal of Physical Organic Chemistry, 10(11), 849-860. [Link]
-
The Chemists' Cookbook. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]
-
Reddit User Discussion. (2024). Struggling with Suzuki Reaction. r/Chempros. [Link]
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]
- 8. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 9. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide [tengerchemical.com]
- 10. BJOC - Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents [beilstein-journals.org]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reddit.com [reddit.com]
- 15. reddit.com [reddit.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. youtube.com [youtube.com]
- 18. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 19. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Aromatic Nucleophilic Substitution [fishersci.it]
- 23. ncrdsip.com [ncrdsip.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. reddit.com [reddit.com]
Technical Support Center: Minimizing Homocoupling in 5-Bromo-7-methoxyquinoline Cross-Coupling Reactions
Welcome to the Technical Support Center for optimizing cross-coupling reactions with 5-bromo-7-methoxyquinoline. This resource is designed for researchers, scientists, and professionals in drug development who are looking to minimize the formation of homocoupling byproducts and enhance the efficiency of their synthetic routes. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established mechanistic principles.
Introduction: The Challenge of Homocoupling
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are powerful tools for constructing carbon-carbon bonds. However, a common and often frustrating side reaction is homocoupling, where two molecules of the same coupling partner react to form a symmetrical dimer. In the context of 5-bromo-7-methoxyquinoline, this can lead to the formation of biquinolines or coupled boronic acids/esters, reducing the yield of the desired product and complicating purification.
This guide will delve into the mechanistic origins of homocoupling and provide practical, evidence-based strategies to suppress these unwanted pathways.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling and why does it occur in my cross-coupling reaction?
A1: Homocoupling is a side reaction where two identical molecules couple together. In the context of palladium-catalyzed reactions with 5-bromo-7-methoxyquinoline, you can encounter two primary types:
-
Aryl Halide Homocoupling: Two molecules of 5-bromo-7-methoxyquinoline react to form 5,5'-bis(7-methoxyquinoline). This is often promoted by certain palladium catalysts and reaction conditions.
-
Organoboron Homocoupling (in Suzuki reactions): Two molecules of your boronic acid or ester couple to form a symmetrical biaryl. This is frequently catalyzed by palladium(II) species, which can be present if a Pd(II) precatalyst is used or if the active Pd(0) catalyst is oxidized by residual oxygen.[1][2]
Q2: I'm observing a significant amount of boronic acid homocoupling in my Suzuki reaction. What is the most likely cause?
A2: The most common culprit for boronic acid homocoupling is the presence of dissolved oxygen in your reaction mixture.[3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which is a key species in the homocoupling pathway.[2]
Q3: Can the choice of palladium precatalyst influence the extent of homocoupling?
A3: Absolutely. While Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) are widely used, their reduction to the catalytically active Pd(0) species can sometimes initiate homocoupling of the organoboron reagent.[1][2] Using a Pd(0) source, such as Pd₂(dba)₃, or a well-defined precatalyst designed for clean activation can minimize the concentration of Pd(II) available for this side reaction.[4]
Q4: How does the choice of base affect homocoupling?
A4: The base is crucial for the transmetalation step in Suzuki couplings and plays a role in other cross-coupling reactions as well.[5] A base that is too strong or used in excess can sometimes promote side reactions. For instance, in Suzuki couplings, the choice of base can influence the rate of protodeboronation, another common side reaction that competes with the desired cross-coupling.[5] It's often beneficial to screen different bases (e.g., carbonates, phosphates) to find the optimal balance for your specific system.
Q5: I'm performing a Sonogashira coupling and see alkyne dimerization (Glaser coupling). What's causing this?
A5: The Glaser coupling is a copper-catalyzed homocoupling of terminal alkynes.[6] If you are using a traditional Sonogashira protocol that includes a copper co-catalyst, this is the likely source of your alkyne dimer.[7][8] To avoid this, consider using a copper-free Sonogashira protocol.[8]
Troubleshooting Guide: A Systematic Approach to Minimizing Homocoupling
This section provides a structured approach to diagnosing and solving homocoupling issues in your reactions with 5-bromo-7-methoxyquinoline.
Problem 1: Significant Homocoupling of the Boronic Acid/Ester (Suzuki Coupling)
| Potential Cause | Recommended Action | Scientific Rationale & References |
| Presence of Dissolved Oxygen | Rigorously degas all solvents and the reaction mixture. A common method is to bubble an inert gas (Nitrogen or Argon) through the solvent for 20-30 minutes prior to use. Maintaining a positive pressure of inert gas throughout the reaction is crucial.[2][9] | Oxygen oxidizes the active Pd(0) catalyst to Pd(II), which is a primary catalyst for the homocoupling of organoboron reagents.[1][3] |
| Use of a Pd(II) Precatalyst | Consider using a Pd(0) source like Pd₂(dba)₃ or a pre-formed Pd(0) catalyst. If using a Pd(II) source, the addition of a mild reducing agent like potassium formate can be beneficial.[10] | This minimizes the initial concentration of Pd(II) species that can participate in the homocoupling pathway before the main catalytic cycle begins.[2][11] |
| Inappropriate Ligand Choice | For electron-deficient substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) are often effective.[12][13] | These ligands stabilize the palladium catalyst, promote the desired reductive elimination step, and can sterically hinder the formation of homocoupled products.[12][14] |
| Suboptimal Reaction Temperature | Screen a range of temperatures. While higher temperatures can increase reaction rates, they can also promote side reactions.[15][16] | Finding the "sweet spot" temperature can favor the desired cross-coupling pathway over decomposition or homocoupling. |
| Boronic Acid Instability | Use more stable boronic esters (e.g., pinacol esters) instead of boronic acids.[5] | Boronic acids can be prone to protodeboronation and homocoupling, especially under harsh conditions. Esters offer increased stability.[5] |
Problem 2: Significant Homocoupling of 5-Bromo-7-methoxyquinoline
| Potential Cause | Recommended Action | Scientific Rationale & References |
| High Catalyst Loading | Reduce the palladium catalyst loading to the minimum effective amount (e.g., start with 1-2 mol%). | While a higher catalyst concentration can increase the reaction rate, it can also increase the likelihood of bimolecular side reactions like homocoupling. |
| Slow Transmetalation or Subsequent Step | Optimize the ligand, base, and solvent to accelerate the steps following oxidative addition. | If the step after the oxidative addition of 5-bromo-7-methoxyquinoline to Pd(0) is slow, the resulting arylpalladium(II) intermediate has a higher chance of undergoing side reactions, including homocoupling. |
| Presence of Reducing Agents (Unintended) | Be mindful of solvents that can act as reducing agents (e.g., some alcohols) as they can influence the catalyst's oxidation state and reactivity.[17] | Unintended reduction or side reactions with the solvent can lead to off-cycle palladium species that may promote homocoupling. |
Mechanistic Insights into Homocoupling
Understanding the underlying mechanisms is key to rationally designing experiments to minimize homocoupling.
The Catalytic Cycle and Points of Diversion
The general catalytic cycle for a Suzuki-Miyaura cross-coupling involves oxidative addition, transmetalation, and reductive elimination.[1] Homocoupling can arise from deviations from this main pathway.
Caption: The Suzuki-Miyaura catalytic cycle with a divergent pathway for boronic acid homocoupling initiated by oxidation of Pd(0) to Pd(II).
Experimental Protocols
Protocol 1: Rigorous Deoxygenation of the Reaction Mixture
-
Assemble the reaction flask containing a stir bar, 5-bromo-7-methoxyquinoline, the organoboron reagent, and the base.
-
Seal the flask with a septum.
-
Insert a needle connected to a vacuum/inert gas manifold.
-
Evacuate the flask under vacuum for 5-10 minutes while stirring.
-
Backfill the flask with a high-purity inert gas (Argon or Nitrogen).
-
Repeat the vacuum/backfill cycle at least three times.
-
Add the degassed solvent via syringe.
-
Bubble the inert gas through the stirred reaction mixture for 15-20 minutes.
-
Finally, add the palladium catalyst and ligand (if separate) as a solution in degassed solvent or as a solid under a positive flow of inert gas.
Protocol 2: Screening of Ligands to Suppress Homocoupling
-
Set up parallel reactions in small vials, each containing 5-bromo-7-methoxyquinoline, the coupling partner, base, and solvent under an inert atmosphere.
-
To each vial, add a different bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) at a specific Pd:Ligand ratio (e.g., 1:1.2).
-
Add the palladium source (e.g., Pd₂(dba)₃).
-
Run the reactions at the desired temperature for a set period.
-
Analyze the crude reaction mixtures by LC-MS or GC-MS to determine the ratio of the desired product to the homocoupled byproduct.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting and minimizing homocoupling.
References
-
Wikipedia. Reductive elimination. [Link]
-
Chemistry LibreTexts. 14.1.3: Reductive Elimination. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Thieme. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. [Link]
-
ResearchGate. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. [Link]
-
ACS Publications. Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. [Link]
-
University of Maryland. Reductive Elimination. [Link]
-
University of Victoria. Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. [Link]
-
ACS Publications. Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. [Link]
-
RSC Publishing. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. [Link]
-
ResearchGate. Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study | Request PDF. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
SlideShare. Reductive Elimination. [Link]
-
ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
-
ResearchGate. How to prevent metal catalysed homocoupling reaction of boronic acids?. [Link]
-
Royal Society of Chemistry. CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. [Link]
-
ACS Publications. Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. [Link]
-
ResearchGate. Chapter 9. Reductive Elimination. [Link]
-
RSC Publishing. A new P3N ligand for Pd-catalyzed cross-couplings in water. [Link]
-
RSC Publishing. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]
-
ResearchGate. Effect of temperatures on the Heck reactions | Download Table. [Link]
-
ResearchGate. Supposed mechanism for the copper-free Sonogashira reaction.. [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]
-
YouTube. Ligand design for cross-couplings: phosphines. [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki?. [Link]
-
ResearchGate. Homocouplings of aryl halides in water. Reaction conditions. [Link]
-
National Institutes of Health. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]
-
U.S. Department of Energy. Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of. [Link]
-
National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
-
ResearchGate. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. [Link]
-
Organic Chemistry Portal. Heck Reaction. [Link]
-
National Institutes of Health. Visible Light-Induced Room-Temperature Heck Reaction of Functionalized Alkyl Halides with Vinyl Arenes/Heteroarenes. [Link]
-
ACS Publications. Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. [Link]
-
White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
The reaction monitoring blog. Copper-free Sonogashira coupling. [Link]
-
ResearchGate. Palladium-Catalyzed Homocoupling of Aryl Halides in the Presence of Fluoride. | Request PDF. [Link]
-
Organic Chemistry Portal. glaser coupling - Literature. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Synfile. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
National Institutes of Health. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Chemistry Portal - Literature [organic-chemistry.org]
- 7. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up 5-Bromo-7-methoxyquinoline Synthesis from Lab to Pilot Plant
Introduction: Welcome to the Technical Support Center for the synthesis and scale-up of 5-Bromo-7-methoxyquinoline. This quinoline derivative is a valuable building block in medicinal chemistry and drug development.[1] The synthesis, most commonly approached via variations of the Skraup reaction, is notoriously challenging, characterized by highly exothermic conditions and the formation of significant impurities.[2][3][4]
This guide is designed for researchers, chemists, and process engineers transitioning the synthesis of 5-Bromo-7-methoxyquinoline from the laboratory bench to a pilot plant. As a Senior Application Scientist, my objective is to provide not just protocols, but the underlying chemical and engineering principles to empower you to anticipate challenges, troubleshoot effectively, and ensure a safe, scalable, and reproducible process. We will delve into the causality behind experimental choices, offering field-proven insights to bridge the gap between grams and kilograms.
Section 1: Synthesis Overview & Core Challenges
The most established route to the quinoline core is the Skraup synthesis, which involves reacting an aniline derivative with glycerol, sulfuric acid, and an oxidizing agent.[3] In the context of 5-Bromo-7-methoxyquinoline, this typically involves starting with an appropriately substituted aniline, such as 3-bromo-5-methoxyaniline. However, this can lead to isomeric mixtures.[1] An alternative, patented approach involves the Skraup reaction of 3,5-dibromoaniline to form 5,7-dibromoquinoline, followed by a nucleophilic aromatic substitution (SNAr) with sodium methoxide to yield a separable mixture of 5-bromo-7-methoxyquinoline and 7-bromo-5-methoxyquinoline.[1]
Regardless of the specific starting material, the Skraup cyclization itself presents the primary scale-up hurdles.
Reaction Mechanism: The Skraup Synthesis
The reaction proceeds in several key stages:
-
Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.
-
Michael Addition: The aniline derivative performs a conjugate (Michael) addition to acrolein.
-
Cyclization: The resulting aldehyde undergoes an acid-catalyzed electrophilic cyclization onto the aromatic ring.
-
Dehydration & Oxidation: The dihydroquinoline intermediate is dehydrated and then oxidized to the final quinoline product.
Caption: The Skraup synthesis mechanism for quinolines.
Primary Synthesis Challenges
| Challenge | Root Cause | Common Manifestation |
| Extreme Exotherm | Dehydration of glycerol and subsequent cyclization steps are highly exothermic.[5][6] | Uncontrolled temperature increase, potential for violent, runaway reaction.[4] |
| Tar Formation | Harsh acidic and high-temperature conditions cause polymerization of acrolein and other intermediates.[2][4] | Formation of a thick, black, polymeric goo that complicates work-up and reduces yield.[5] |
| Difficult Purification | The crude product is a complex mixture of the desired quinoline, tar, unreacted starting materials, and byproducts. | Low isolated yields; need for specialized purification techniques like steam distillation.[4][7] |
| Hazardous Reagents | Use of corrosive concentrated sulfuric acid and traditionally toxic oxidizing agents like nitrobenzene or arsenic acid.[1][3] | Significant safety risks and environmental concerns regarding waste disposal. |
| Isomer Separation | Depending on the starting aniline, formation of regioisomers (e.g., 5-bromo-7-methoxy vs. 7-bromo-5-methoxy) is common.[1] | Requires careful chromatographic separation, which can be challenging and costly at scale.[1] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthesis route for 5-Bromo-7-methoxyquinoline? The Skraup synthesis is the classical and most industrially utilized method for producing the quinoline core structure due to its use of inexpensive starting materials.[3][8] For 5-Bromo-7-methoxyquinoline specifically, a viable route involves the Skraup reaction on 3,5-dibromoaniline, followed by a selective methoxylation.[1] This approach can be advantageous at scale as it avoids handling potentially unstable or expensive substituted anilines and allows for purification of the dibromo-intermediate before the final methoxy installation.
Q2: Why is the Skraup synthesis so exothermic and how can I control it at the lab scale? The reaction is notoriously exothermic primarily because the dehydration of glycerol to acrolein by concentrated sulfuric acid releases a significant amount of heat.[9][10] The subsequent reaction steps are also energetic. To control it at the lab scale:
-
Use a Moderator: Add ferrous sulfate (FeSO₄) to the reaction mixture before the acid.[5][11] It is believed to act as an oxygen carrier, smoothing the oxidation step and making the overall reaction less violent.[4][11]
-
Controlled Reagent Addition: Add the concentrated sulfuric acid slowly in portions or via a dropping funnel, while cooling the reaction flask in an ice bath.[5] This allows for the dissipation of heat as it is generated.
-
Ensure Efficient Stirring: Good agitation is critical to prevent the formation of localized hotspots.[5]
-
Gradual Heating: Heat the mixture gently to initiate the reaction. Once it begins to boil, the reaction is often self-sustaining. Remove the external heat source and reapply it only after the initial vigorous phase has subsided.[4][9]
Q3: What are the primary causes of low yield and tar formation? Tar formation is a primary contributor to low yields. It arises from the polymerization of the highly reactive acrolein intermediate under the harsh, high-temperature acidic conditions.[4][5] Other causes of low yield include:
-
Incomplete Reaction: Insufficient heating time or temperature after the initial exotherm can lead to an incomplete reaction.[4]
-
Substituent Effects: The electronic nature of the substituents on the aniline can affect reactivity. Strong electron-withdrawing groups can deactivate the ring, requiring harsher conditions and leading to more side products.[12]
-
Purification Losses: Significant product loss can occur during the challenging work-up, especially when trying to separate the product from the tarry residue.[4][10]
Q4: What are the best practices for purifying the crude product at the lab scale? Purification is often a multi-step process:
-
Neutralization and Tar Removal: After cooling, the reaction mixture is carefully diluted with water and neutralized with a strong base like sodium hydroxide. This is highly exothermic and must be done with external cooling.[9][13]
-
Steam Distillation: This is the most effective method for separating the volatile quinoline product from the non-volatile tar and inorganic salts.[4][5][9] The crude, basified mixture is heated while steam is passed through it, and the quinoline co-distills with the water.
-
Extraction: The quinoline is recovered from the aqueous distillate by extraction with an organic solvent such as dichloromethane or ethyl acetate.[4]
-
Final Purification: The extracted product can be further purified by vacuum distillation, recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes), or column chromatography on silica gel or alumina.[14][15]
Q5: What are the key safety precautions I must take when running this reaction? This reaction must be treated with extreme caution.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[9][13]
-
Fume Hood: The entire procedure must be conducted in a well-ventilated fume hood.[9][13]
-
Exotherm Control: Be prepared for a vigorous reaction. Use a heating mantle with a temperature controller and have a large ice bath ready for emergency cooling.[4][13]
-
Pressure: The reaction can generate pressure. Ensure the apparatus is not a closed system and is properly vented. Using a blast shield is highly recommended.[4]
-
Reagent Handling: Concentrated sulfuric acid is highly corrosive.[9] Aniline derivatives and nitrobenzene are toxic.[9] Handle all chemicals with appropriate care according to their Safety Data Sheets (SDS).
Section 3: Troubleshooting Guide for Scale-Up
Transitioning from a 1L flask to a 100L reactor introduces new challenges related to heat transfer, mass transfer, and materials handling.
Problem 1: Runaway Exotherm During Acid Addition in Pilot Reactor
-
Symptom: The reactor temperature spikes rapidly, exceeding the setpoint, even with the cooling jacket at maximum capacity. Pressure begins to rise.
-
Root Cause: The surface-area-to-volume ratio decreases significantly upon scale-up. A pilot reactor cannot dissipate heat as efficiently as a laboratory flask. The rate of heat generation from the reaction has surpassed the rate of heat removal by the cooling system.
-
Solution:
-
Immediate Action: Stop the sulfuric acid addition immediately. If the temperature continues to rise uncontrollably, be prepared to execute a pre-planned emergency quench by adding a cold, inert solvent.
-
Preventative Measures:
-
Re-evaluate Addition Rate: The addition rate does not scale linearly with volume. It must be determined by the heat removal capacity of the reactor. Perform calorimetric studies (e.g., using a Reaction Calorimeter - RC1) to understand the heat flow.
-
Lower Initial Temperature: Start the addition at a lower batch temperature to provide a larger buffer before reaching a critical temperature.
-
Use a Dosing Pump: Employ a calibrated dosing pump for precise, slow, and consistent addition of sulfuric acid. This provides much better control than a gravity-fed addition.
-
Improve Agitation: Ensure the reactor's agitator speed and design are sufficient to maintain a homogenous mixture and facilitate heat transfer to the reactor walls.
-
-
Problem 2: Poor Yield and Excessive Tarring at Pilot Scale
-
Symptom: Isolated yield is significantly lower than in the lab (e.g., 25% vs. 50%). The amount of tarry residue is substantially greater, making the work-up difficult.
-
Root Cause: Inefficient mixing in the large reactor has created localized "hot spots" where the temperature is much higher than the probe reading, accelerating polymerization side reactions. Alternatively, the extended heating time required for the larger volume may be degrading the product.
-
Solution:
-
Optimize Agitation: Model the mixing in the reactor to ensure there are no dead zones. Baffles are essential in large reactors to improve turbulence. Consider a different impeller design if necessary.
-
Review Temperature Profile: Avoid excessively high temperatures. The goal is to initiate the reaction and then maintain a gentle reflux. Log the temperature data throughout the batch to identify any prolonged periods at elevated temperatures.[5]
-
Minimize Reaction Time: Once the reaction is determined to be complete by in-process controls (e.g., HPLC), proceed to the work-up without unnecessary delay.
-
Problem 3: Inefficient Phase Separation and Emulsion Formation During Work-up
-
Symptom: During the quench and neutralization steps, or the subsequent solvent extraction, a stable emulsion forms, making it difficult to separate the aqueous and organic layers.
-
Root Cause: The vigorous agitation required for the reaction, combined with the presence of tarry byproducts acting as surfactants, can lead to emulsion formation in the large-scale work-up.
-
Solution:
-
Controlled Neutralization: Add the caustic solution for neutralization slowly and subsurface, with moderate agitation to control the exotherm and minimize violent mixing.
-
Allow Settling Time: After neutralization and extraction, turn off the agitator and allow sufficient time for the layers to separate. Sometimes warming the reactor slightly can help break an emulsion.
-
Add Brine: Adding a saturated sodium chloride solution (brine) can increase the ionic strength of the aqueous phase, which often helps to break emulsions.
-
Filtration: Consider filtering the entire neutralized batch through a filter aid like Celite to remove solid and semi-solid tar particles before extraction.
-
Problem 4: Inconsistent Product Purity and Isomer Ratio
-
Symptom: Batch-to-batch analysis shows significant variation in the purity of the final product and/or the ratio of 5-bromo-7-methoxyquinoline to the 7-bromo-5-methoxy isomer.
-
Root Cause: This issue likely stems from the SNAr methoxylation step rather than the Skraup reaction itself. The regioselectivity of the methoxide attack on 5,7-dibromoquinoline can be sensitive to reaction temperature and time.
-
Solution:
-
Strict Temperature Control: The methoxylation step must be run under strict temperature control. Even small deviations can alter the kinetic vs. thermodynamic product ratio.[1]
-
Consistent Reagent Quality: Ensure the sodium methoxide used is of consistent quality and activity. It is hygroscopic and can degrade.
-
In-Process Controls (IPCs): Implement strict IPCs (e.g., HPLC) to monitor the progress of the reaction. The reaction should be quenched consistently at the same endpoint for each batch.
-
Standardized Purification: The column chromatography procedure for separating the isomers must be rigorously standardized, including silica gel specifications, eluent composition, and loading ratio.
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common scale-up issues.
Section 4: Lab-to-Pilot Scale-Up Protocol & Parameter Comparison
This section provides a representative laboratory protocol and a table outlining key considerations when scaling to a pilot plant.
Detailed Laboratory Protocol (Illustrative Example)
This protocol is illustrative. All procedures should be risk-assessed and optimized before execution.
-
Reaction Setup: In a well-ventilated fume hood, equip a 1-L, three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel. Place the flask in a heating mantle with a temperature probe and an external ice-water bath for cooling.
-
Charging Reactants: Charge the flask with 3,5-dibromoaniline (0.25 mol), followed by ferrous sulfate heptahydrate (FeSO₄·7H₂O, 0.1 mol).
-
Glycerol Addition: Add glycerol (0.8 mol) to the flask and begin stirring to create a slurry.
-
Acid Addition: Cool the flask in the ice bath. Slowly add concentrated sulfuric acid (1.5 mol) via the dropping funnel over 60-90 minutes, ensuring the internal temperature does not exceed 70°C.[9]
-
Reaction: After the addition is complete, remove the ice bath. Gently heat the mixture to ~130-140°C. An exothermic reaction should initiate, causing the mixture to reflux.[13] Remove the heating mantle.
-
Reflux: Once the initial exotherm subsides, reapply heat and maintain a gentle reflux for 3-4 hours.[9] Monitor the reaction completion by TLC or HPLC.
-
Work-up: Allow the reaction to cool below 100°C. Carefully and slowly pour the thick mixture onto 1 kg of crushed ice in a large beaker with stirring.
-
Neutralization: Cool the diluted mixture in an ice bath and slowly neutralize to pH > 10 by adding a 50% (w/w) sodium hydroxide solution. This is highly exothermic.
-
Steam Distillation: Transfer the neutralized, tarry mixture to a steam distillation apparatus and distill until the distillate is no longer cloudy. This will yield the 5,7-dibromoquinoline.
-
Purification: The 5,7-dibromoquinoline can be isolated from the distillate by extraction and purified. The subsequent methoxylation and isomer separation steps would follow a separate, specialized procedure.[1]
Scale-Up Parameter Comparison: Lab vs. Pilot Plant
| Parameter | Laboratory Scale (1L Flask) | Pilot Plant Scale (100L Reactor) | Causality & Key Considerations |
| Heat Transfer | High surface-area-to-volume ratio; efficient heating/cooling with mantle/ice bath. | Low surface-area-to-volume ratio; relies on jacketed heating/cooling with thermal fluid. | Heat removal is the rate-limiting step for productivity and safety. Calorimetry data is essential for safe scaling. |
| Agitation | Magnetic stir bar or overhead mechanical stirrer. Good mixing is easily achieved. | Large impeller (e.g., pitched-blade turbine, anchor) with baffles. | Inefficient mixing leads to hotspots, tar formation, and poor yields. Agitator power and design are critical. |
| Reagent Addition | Manual addition via dropping funnel. | Automated, calibrated dosing pumps. | Precise control of addition rate is paramount for managing the exotherm. Manual addition is not feasible or safe. |
| Temperature Control | Manual control of heating mantle; ice bath for rapid cooling. | Automated PLC control of thermal fluid in the reactor jacket. | Requires a robust and responsive system to manage the exotherm. Emergency cooling/quench systems must be in place. |
| Work-up | Manual pouring, separation in funnels, lab-scale steam distillation. | Pumping of liquids, phase separation in the reactor vessel, large-scale distillation unit. | Handling large volumes of corrosive and tarry materials requires engineered solutions (e.g., specialized pumps, large manways for cleaning). |
| Safety | Fume hood, blast shield. | Contained system, pressure relief valves, rupture discs, emergency vent systems. | The potential energy of a runaway reaction is orders of magnitude greater. Engineering controls are the primary safety barrier. |
General Scale-Up Workflow
Caption: A typical workflow for scaling a chemical process.
References
- BenchChem. (2025). Application Notes and Protocols for the Skraup Synthesis of 8-Hydroxyquinoline.
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for the Skraup Synthesis of Quinolines.
- Google Patents. (2021). CN112457243B - Synthesis method of 7-bromo-5-methoxyquinoline.
- MDPI. (2021).
- BenchChem. (2025). Overcoming challenges in the synthesis of substituted quinolines.
- Organic Syntheses. 6-methoxy-8-nitroquinoline.
- BenchChem. (2025). Technical Support Center: Purification of 5-Bromo-6-methoxy-8-nitroquinoline.
- BenchChem. (2025). Purification challenges for bromoquinoline compounds.
- Ökten, S., et al. (2020). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH.
- Wikipedia. Skraup reaction.
- Organic Syntheses. The 12-l.
- O'Murcho, C. (2009). The Skraup Reaction - How to Make a Quinoline. Curly Arrow Blog.
- MDPI. (2016). Recent Advances in Metal-Free Quinoline Synthesis.
- BenchChem. (2025). Navigating the Skraup Quinoline Synthesis: A Technical Support Guide.
- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- ResearchGate. (2014). The Skraup Synthesis of Quinolines.
- Reddit. (2017). Skraup Synthesis of Quinoline - tips/pointers. r/chemistry.
- ScienceMadness. (2010). Skraup Reaction- Preferred Workup?.
- BenchChem. (2025). A Comparative Guide to the Analytical Methodologies for 5-Bromo-L-tryptophylglycine.
Sources
- 1. CN112457243B - Synthesis method of 7-bromo-5-methoxyquinoline - Google Patents [patents.google.com]
- 2. Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines [mdpi.com]
- 3. Skraup reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Sciencemadness Discussion Board - Skraup Reaction- Preferred Workup? - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Curly Arrow: The Skraup Reaction - How to Make a Quinoline [curlyarrow.blogspot.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. reddit.com [reddit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
dealing with poor solubility of 5-Bromo-7-methoxyquinoline in reaction media
Welcome to the technical support resource for 5-Bromo-7-methoxyquinoline. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this compound in their synthetic workflows. We understand that managing the solubility of advanced heterocyclic intermediates can be a significant challenge. This center provides in-depth troubleshooting guides and frequently asked questions to help you overcome these hurdles and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general properties of 5-Bromo-7-methoxyquinoline and why is it poorly soluble?
5-Bromo-7-methoxyquinoline has the chemical formula C₁₀H₈BrNO and a molecular weight of approximately 238.08 g/mol .[1] Its structure consists of a quinoline core, which is a fused benzene and pyridine ring system.[2] This core is largely aromatic and planar, contributing to strong intermolecular π-π stacking interactions in the solid state. These strong crystal lattice forces require significant energy to overcome, leading to low solubility in many common solvents. While the methoxy group and the nitrogen atom in the quinoline ring introduce some polarity, the molecule remains predominantly hydrophobic, further limiting its affinity for polar solvents.
Q2: In what types of solvents should I expect 5-Bromo-7-methoxyquinoline to have the best solubility?
Generally, quinoline and its derivatives are more soluble in organic solvents than in water.[2][3] You should expect the best solubility in polar aprotic solvents that can disrupt the crystal lattice forces without requiring strong hydrogen bonding. Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are often excellent starting points for creating concentrated stock solutions. Chlorinated solvents and some ethers may also be effective, while solubility in non-polar aliphatic hydrocarbons and water is expected to be very low.
Solubility Troubleshooting Guide
This guide provides structured solutions to common solubility problems encountered during reactions involving 5-Bromo-7-methoxyquinoline.
Q3: My 5-Bromo-7-methoxyquinoline is not dissolving in my primary reaction solvent. What are my initial steps?
This is the most frequent challenge. A systematic approach is crucial to find a suitable solvent system without compromising your reaction's integrity.
Causality: The insolubility arises because the energy gained from solvent-solute interactions is insufficient to overcome the compound's crystal lattice energy. The goal is to shift this thermodynamic balance favorably.
Solution Workflow:
-
Consult a Solubility Chart: Begin by referencing a general solubility table for the compound. While experimental data for every solvent may not be available, a qualitative guide can save significant time.
Solvent Solvent Type Expected Solubility Rationale DMSO (Dimethyl Sulfoxide) Polar Aprotic High Excellent at solvating flat, aromatic systems. Often the best choice for stock solutions. DMF (Dimethylformamide) Polar Aprotic High Similar to DMSO, effective at dissolving many organic compounds. NMP (N-Methyl-2-pyrrolidone) Polar Aprotic High A powerful solvent, but check for reactivity with your reagents.[4] DCM (Dichloromethane) Chlorinated Moderate Can be effective, especially if the reaction requires a less polar environment. THF (Tetrahydrofuran) Ether Moderate to Low May work, but often less effective than polar aprotic solvents for this class of compound. Toluene Aromatic Low Unlikely to be a good solvent on its own due to its non-polar nature. Methanol / Ethanol Polar Protic Low The hydrogen-bonding network of alcohols is not always effective at solvating this type of molecule.[5] Water Aqueous Very Low The compound is highly hydrophobic.[3] -
Apply Thermal Energy: Increasing the temperature provides the energy needed to break the intermolecular bonds in the solid.[6] Gently warm the mixture while stirring. Many dissolution processes are endothermic, meaning that heating will favor the dissolved state.[6]
-
Caution: Do not exceed the boiling point of your solvent or the decomposition temperature of your reactants. Check for potential side reactions that may be triggered by heat.
-
-
Utilize Sonication: If gentle heating is insufficient or undesirable, an ultrasonic bath can aid dissolution.[4] Sonication uses high-frequency sound waves to create micro-cavitations in the solvent, which can help break apart solid aggregates and increase the interaction between the solvent and the compound.[4]
Q4: I tried heating, but my compound precipitates out of solution as it cools to room temperature. How can I maintain solubility?
This indicates you have achieved a supersaturated solution at a higher temperature, which is not stable at ambient conditions. To maintain solubility for the duration of your reaction, you need to modify the solvent system itself.
Causality: The solvent's capacity to solvate the compound is highly temperature-dependent. Once the thermal energy is removed, the solvent can no longer support the high concentration of the solute, leading to precipitation.
Solution: Co-Solvent Systems
A co-solvent system involves using a mixture of two or more miscible solvents to achieve a desired polarity and solvating power that a single solvent cannot provide.[7] This is one of the most effective strategies for poorly soluble compounds.
Experimental Protocol: Developing a Co-Solvent System
Objective: To identify a solvent mixture that dissolves 5-Bromo-7-methoxyquinoline at the desired reaction concentration and temperature.
Materials:
-
5-Bromo-7-methoxyquinoline
-
Primary reaction solvent (e.g., Toluene, THF)
-
A strong, miscible co-solvent (e.g., DMSO, DMF, NMP)
-
Small vials or test tubes
-
Magnetic stirrer and stir bars
-
Heat source (if required)
Methodology:
-
Initial Test: In a vial, add the required amount of 5-Bromo-7-methoxyquinoline for your target reaction concentration in the primary solvent. Confirm that it does not dissolve at room temperature.
-
Titration: While stirring, add the co-solvent (e.g., NMP) dropwise or in small volumetric increments (e.g., 1-5% of the total volume at a time).
-
Observation: Observe for dissolution after each addition. Note the approximate volume percentage of the co-solvent required to achieve a clear solution. The goal is to use the minimum amount of co-solvent necessary.[7]
-
Stability Check: Once dissolved, allow the solution to stand at the intended reaction temperature (e.g., room temperature) for an extended period (1-2 hours) to ensure it remains stable and does not precipitate.
-
Reaction Compatibility: Before scaling up, ensure the chosen co-solvent does not interfere with your reaction chemistry (e.g., by reacting with strong bases, electrophiles, or catalysts). Run a small-scale test reaction to confirm.
Q5: My reaction is sensitive to common polar aprotic solvents like DMSO or DMF. What are some alternative strategies?
If strong, coordinating solvents are incompatible with your reagents (e.g., in certain organometallic couplings or with highly reactive electrophiles), you must consider other methods.
1. pH Modification (Aqueous or Protic Media): The quinoline ring contains a basic nitrogen atom.[8] In the presence of an acid, this nitrogen can be protonated to form a quinolinium salt. This salt will have significantly higher polarity and, consequently, much greater solubility in polar protic or aqueous media.
-
Applicability: This is most relevant for workup procedures or for reactions run in protic solvents where the addition of an acid is tolerated.
-
Procedure: If your reaction conditions permit, the addition of a small amount of a non-interfering acid (e.g., acetic acid, or a dilute solution of HCl) can dramatically improve solubility. Always test the stability of your compound and other reagents at the adjusted pH.[8]
2. Use of Surfactants or Additives (Aqueous Media): For dilutions into aqueous buffers, particularly in biological assays, precipitation is a common problem.[9] Low concentrations of non-ionic surfactants can form micelles that encapsulate the hydrophobic compound, keeping it dispersed in the aqueous phase.[10][9]
-
Common Examples: Tween® 80, Pluronic® F-68.[9]
-
Consideration: This is primarily a strategy for analytical or biological testing rather than large-scale synthesis. Always run a vehicle control to ensure the surfactant itself does not affect the assay outcome.[9]
3. Structural Modification (Drug Discovery Context): In a medicinal chemistry or drug discovery program, persistent poor solubility can be a fundamental flaw. Modifying the molecule's structure to improve its physicochemical properties is a key strategy.[11][12] This can involve:
-
Replacing Aromatic Rings: Swapping parts of the aromatic system for nitrogen-containing heterocycles can reduce lipophilicity and improve solubility.[13]
-
Adding Polar Groups: Introducing polar functional groups (e.g., amino or hydroxy groups) that can participate in hydrogen bonding can significantly enhance aqueous solubility.[14]
Troubleshooting Workflow Diagram
The following diagram outlines a logical decision-making process for addressing solubility issues with 5-Bromo-7-methoxyquinoline.
Caption: Logical workflow for troubleshooting solubility.
References
- Solubility of Things. (n.d.). 2-(2-quinolyl)quinoline.
- Mechotech. (n.d.). Quinoline – Structure, Properties, and Applications.
- Carvajal, M. T., & Al-awar, R. S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Pharmaceutical Research, 36(4), 59.
- BenchChem. (n.d.). Technical Support Center: Overcoming Solubility Challenges of 2-(1-Adamantyl)quinoline-4-carboxylic acid.
- American Elements. (n.d.). 5-Bromo-7-methoxyquinoline.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7047, Quinoline.
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- WuXi AppTec. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
- National Center for Biotechnology Information. (n.d.). PubChemLite for C10H12BrNO, 5-bromo-7-methoxy-1,2,3,4-tetrahydroquinoline.
- International Journal of Pharmaceutical Sciences Review and Research. (2013). Advances in Solubility Enhancement Techniques.
- Pharmapproach. (2024, October 21). Solubility enhancement techniques.
- ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- Royal Society of Chemistry. (2021). Tactics to Improve Solubility. In Drug Discovery (RSC Publishing).
- Solubility of Things. (n.d.). Strategies for Organic Synthesis.
- BLDpharm. (n.d.). 1782575-86-3|5-Bromo-7-methoxy-1,2,3,4-tetrahydroquinoline.
- BenchChem. (n.d.). Improving solubility of 5-Bromo-8-methoxy-2-methylquinoline for assays.
- BIOFOUNT. (n.d.). 5-Bromo-7-methoxyquinoline.
- ChemicalBook. (n.d.). 7-broMo-5-Methoxyquinoline | 1378860-76-4.
- Chemistry LibreTexts. (2023, January 29). Temperature Effects on Solubility.
- ProQuest. (n.d.). Effects of additives on crystallization, polymorphic transformation, and solubility.
- ResearchGate. (n.d.). Improving solubility via structural modification.
- Jorgensen, W. L., & Duffy, E. M. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters, 7(11), 1035–1040.
- BLDpharm. (n.d.). 1824478-07-0|5-Bromo-7-methoxyisoquinoline.
- National Center for Biotechnology Information. (n.d.). PubChemLite for C10H8BrNO, 5-bromo-7-methoxyquinoline.
- Wu, Z., et al. (2020). Solubility and Thermodynamic Aspects of 5,7-Dibromo-8-hydroxyquinoline in Thirteen Neat Solvents at Temperatures from 288.15 to 328.15 (333.15) K.
- Doležal, M. (2018). Heterocycles in Medicinal Chemistry. Molecules, 23(10), 2657.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 132543880, 5-bromo-N-butyl-8-methoxy-2-methylquinolin-7-amine.
- Rodríguez-Hornedo, N., & Al-awar, R. S. (2012). Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. Advanced Drug Delivery Reviews, 64(15), 1777–1787.
- wildvineyard. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals [Video]. YouTube.
- Sigma-Aldrich. (n.d.). 5-Bromo-7-methoxyquinoline | 1126824-44-9.
- Sigma-Aldrich. (n.d.). 7-Bromo-5-methoxyquinoline.
- BOC Sciences. (2025, June 27). How does temperature affect the solubility of 1,4 - Benzoquinone? [Blog post].
Sources
- 1. americanelements.com [americanelements.com]
- 2. mechotech.in [mechotech.in]
- 3. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. researchgate.net [researchgate.net]
- 12. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. books.rsc.org [books.rsc.org]
- 14. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-Bromo-7-methoxyquinoline
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of heterocyclic compounds is paramount. Quinoline scaffolds, in particular, are ubiquitous in a vast array of therapeutic agents, making their characterization a routine yet critical task for medicinal and synthetic chemists.[1] This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Bromo-7-methoxyquinoline, a substituted quinoline of interest in synthetic methodology and potential biological applications.
This document moves beyond a mere listing of spectral data. It aims to provide a holistic understanding by delving into the causal relationships between the molecular structure and the observed NMR signals. We will explore how the electronic effects of the bromine and methoxy substituents modulate the chemical environment of the quinoline core, leading to a unique spectral signature. Furthermore, a comparative analysis with structurally related quinoline derivatives will be presented to offer a broader context for spectral interpretation.
The Structural Framework: 5-Bromo-7-methoxyquinoline
To fully appreciate the NMR spectra, it is essential to first visualize the molecular structure and the numbering convention of the quinoline ring system.
Figure 1: Structure of 5-Bromo-7-methoxyquinoline with atom numbering.
¹H NMR Spectral Analysis of 5-Bromo-7-methoxyquinoline
The ¹H NMR spectrum provides valuable information about the number of different types of protons and their connectivity.[2] For 5-Bromo-7-methoxyquinoline, we anticipate signals corresponding to the five aromatic protons and the three protons of the methoxy group. The chemical shifts are influenced by the electron-donating methoxy group (-OCH₃) and the electron-withdrawing bromine atom (-Br).[3]
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |
| H-2 | ~8.90 | dd | J = 4.2, 1.7 | Located ortho to the nitrogen, this proton is significantly deshielded. It exhibits coupling to H-3 and a smaller four-bond coupling to H-4. |
| H-3 | ~7.45 | dd | J = 8.5, 4.2 | Coupled to both H-2 and H-4. |
| H-4 | ~8.20 | dd | J = 8.5, 1.7 | Deshielded due to its peri-relationship with the nitrogen lone pair. Coupled to H-3 and a smaller four-bond coupling to H-2. |
| H-6 | ~7.30 | d | J = 2.0 | This proton is ortho to the electron-donating methoxy group and meta to the bromine, resulting in a relatively upfield shift. It appears as a doublet due to coupling with H-8. |
| H-8 | ~7.60 | d | J = 2.0 | This proton is para to the electron-donating methoxy group and meta to the bromine. It is coupled to H-6. |
| -OCH₃ | ~3.95 | s | - | The three equivalent protons of the methoxy group appear as a sharp singlet. |
Note: These are predicted values based on established substituent effects in quinoline systems. Actual experimental values may vary slightly.
¹³C NMR Spectral Analysis of 5-Bromo-7-methoxyquinoline
The ¹³C NMR spectrum reveals the carbon framework of the molecule.[4] The chemical shifts are highly sensitive to the electronic environment, with the electronegative bromine and oxygen atoms exerting significant influence.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C-2 | ~151.0 | Most deshielded carbon of the pyridine ring due to its proximity to nitrogen. |
| C-3 | ~122.0 | Shielded relative to C-2 and C-4. |
| C-4 | ~136.0 | Deshielded due to its position relative to the nitrogen. |
| C-4a | ~128.5 | Quaternary carbon at the ring junction. |
| C-5 | ~118.0 | Directly attached to bromine, its chemical shift is influenced by the heavy atom effect. |
| C-6 | ~124.0 | Influenced by the ortho methoxy and meta bromine substituents. |
| C-7 | ~159.0 | Attached to the electron-donating methoxy group, this carbon is significantly deshielded. |
| C-8 | ~106.0 | Shielded due to the ortho methoxy group. |
| C-8a | ~148.0 | Quaternary carbon at the ring junction, adjacent to nitrogen. |
| -OCH₃ | ~56.0 | Typical chemical shift for a methoxy carbon attached to an aromatic ring. |
Note: These are predicted values. Quaternary carbons (C-4a, C-5, C-7, C-8a) are expected to have lower intensities.
Comparative Spectral Analysis
To validate our predictions and understand the substituent effects more deeply, we can compare the expected spectrum of 5-Bromo-7-methoxyquinoline with the experimental data of related compounds.
Table 3: Comparison of ¹H NMR Chemical Shifts (δ, ppm) for Substituted Quinolines
| Proton | 5-Bromo-7-methoxyquinoline (Predicted) | 5-Bromo-8-methoxyquinoline[5] | 8-Bromo-5-methoxyquinoline[5] |
| H-2 | ~8.90 | 8.95 | 9.05 |
| H-3 | ~7.45 | 7.55 | 7.45 |
| H-4 | ~8.20 | 8.50 | 8.60 |
| H-6 | ~7.30 | 7.73 | 7.93 |
| H-7 | - | 7.55 | 6.75 |
| H-8 | ~7.60 | - | - |
| -OCH₃ | ~3.95 | 4.09 | 4.00 |
This comparison highlights how the positions of the bromo and methoxy groups alter the electronic environment and thus the chemical shifts of the quinoline protons. For instance, the position of the methoxy group significantly impacts the chemical shift of the adjacent protons.
Experimental Protocol for NMR Spectroscopy
The following provides a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra of quinoline derivatives.[6]
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified 5-Bromo-7-methoxyquinoline.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
For quantitative analysis, a known amount of an internal standard like tetramethylsilane (TMS) can be added.[7]
-
Cap the NMR tube and ensure the sample is fully dissolved by gentle inversion.
2. Instrument Setup and ¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Acquire a standard 1D ¹H spectrum. Typical parameters for a 400 MHz spectrometer might include a 30° pulse width, an acquisition time of 4 seconds, and a relaxation delay of 1 second.[8]
3. ¹³C NMR Acquisition:
-
Tune the probe to the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans is required.
-
Typical parameters might include a 30° pulse width, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds. A longer relaxation delay (5-10 seconds) may be necessary for accurate integration of quaternary carbons.[7]
4. 2D NMR Experiments (Optional but Recommended):
-
For unambiguous assignment, especially in complex molecules, 2D NMR techniques are invaluable.[3]
-
COSY (Correlation Spectroscopy): Reveals ¹H-¹H coupling correlations, helping to identify adjacent protons.[2]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, crucial for assigning quaternary carbons.
NMR Analysis Workflow
The process of NMR spectral analysis, from sample preparation to final structure elucidation, can be visualized as a systematic workflow.
Figure 2: A generalized workflow for NMR spectral analysis.
Conclusion
The ¹H and ¹³C NMR spectra of 5-Bromo-7-methoxyquinoline are predicted to show distinct patterns of signals that are consistent with the known electronic effects of the bromo and methoxy substituents on the quinoline ring. A thorough analysis, potentially supplemented by 2D NMR techniques, allows for the unambiguous assignment of all proton and carbon signals, leading to the confident structural confirmation of the molecule. The comparative data presented serves to reinforce these assignments and provides a valuable reference for researchers working with related quinoline derivatives. This guide underscores the power of NMR spectroscopy as a primary tool for structural elucidation in modern chemical research.
References
- Benchchem. Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines.
- UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives.
- Benchchem. Application Note: 1H NMR Characterization of Substituted Quinolines.
- Benchchem. Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines.
- TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
- Supporting Information. Visible-light-induced mono-bromination of arenes with BrCCl3.
- Quantitative NMR Spectroscopy.
- University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide.
- The Royal Society of Chemistry. Supporting Information.
- Oregon State University. 13C NMR Chemical Shifts.
Sources
Unraveling the Fragmentation Jigsaw: A Comparative Guide to the Mass Spectrometry of 5-Bromo-7-methoxyquinoline
For the modern researcher, scientist, and drug development professional, mass spectrometry stands as an indispensable tool for molecular characterization. The fragmentation pattern, a veritable molecular fingerprint, offers profound insights into the structure of a compound. This guide provides an in-depth, predictive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 5-Bromo-7-methoxyquinoline, a substituted quinoline of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific molecule, this guide leverages established fragmentation principles and comparative data from structurally related compounds to construct a robust, scientifically-grounded predictive model.
The quinoline scaffold is a privileged structure in drug discovery, and understanding the mass spectral behavior of its substituted analogues is paramount for their unambiguous identification in complex matrices. This guide will dissect the probable fragmentation pathways of 5-Bromo-7-methoxyquinoline, drawing direct comparisons with the fragmentation of 7-methoxyquinoline and bromoquinolines to provide a comprehensive and instructive overview.
The Molecular Ion: A Tale of Two Isotopes
Upon electron ionization, 5-Bromo-7-methoxyquinoline (C₁₀H₈BrNO, molecular weight: ~238.08 g/mol ) will generate a molecular ion (M⁺˙). A key characteristic of bromine-containing compounds is the presence of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This will result in a distinctive molecular ion cluster with two peaks of almost equal intensity at m/z values corresponding to [C₁₀H₈⁷⁹BrNO]⁺˙ and [C₁₀H₈⁸¹BrNO]⁺˙. This M/M+2 pattern is a definitive indicator of the presence of a single bromine atom in the molecule.[1]
Predicted Fragmentation Pathways of 5-Bromo-7-methoxyquinoline
The fragmentation of the 5-Bromo-7-methoxyquinoline molecular ion is anticipated to be driven by the functionalities present: the quinoline core, the methoxy group, and the bromine atom. Based on extensive studies of related compounds, two primary fragmentation schemes are proposed to dominate.[2]
Scheme 1: Fragmentation Initiated by the Methoxy Group (Loss of CH₃ and CO)
This pathway is characteristic of methoxy-substituted aromatic compounds and has been well-documented for monomethoxyquinolines.[2]
-
Loss of a Methyl Radical (M - 15): The initial fragmentation is predicted to be the loss of a methyl radical (•CH₃) from the methoxy group to form a stable oxonium ion. This will result in fragment ions at m/z [M-15]⁺.
-
Subsequent Loss of Carbon Monoxide (M - 15 - 28): The resulting ion can then undergo a facile loss of a neutral carbon monoxide (CO) molecule. This leads to a prominent fragment ion at m/z [M-43]⁺. For 7-methoxyquinoline, the fragment at m/z 116 (159 - 43) is the most intense peak in the spectrum, highlighting the favorability of this pathway.[2]
Caption: Predicted fragmentation of 5-Bromo-7-methoxyquinoline via loss of a methyl radical and carbon monoxide.
Scheme 2: Fragmentation Involving the Quinoline Ring and Bromine
This pathway involves the characteristic fragmentation of the quinoline ring system and the loss of the bromine atom.
-
Loss of the Bromine Atom (M - 79/81): A primary fragmentation pathway for bromoaromatic compounds is the cleavage of the C-Br bond, leading to the loss of a bromine radical (•Br).[1] This will produce a fragment ion corresponding to the 7-methoxyquinoline cation at m/z [M-Br]⁺.
-
Loss of HCN (M - Br - 27): The quinoline ring itself is known to undergo a characteristic loss of hydrogen cyanide (HCN).[1] Following the loss of bromine, the resulting fragment can expel HCN to yield a fragment at m/z [M-Br-27]⁺.
Caption: Predicted fragmentation of 5-Bromo-7-methoxyquinoline involving loss of the bromine atom and subsequent ring fragmentation.
A Comparative Analysis: Building Confidence in Prediction
To substantiate these predictions, it is instructive to compare the expected fragmentation of 5-Bromo-7-methoxyquinoline with the known fragmentation patterns of its constituent substructures: 7-methoxyquinoline and bromoquinoline.
| Compound | Key Fragmentation Pathways | Major Fragment Ions (m/z) | Reference |
| 7-Methoxyquinoline | Loss of •CH₃ followed by loss of CO | 159 (M⁺˙), 144 ([M-15]⁺), 116 ([M-43]⁺) | [2] |
| 3-Bromoquinoline | Loss of •Br, Loss of HCN from [M-Br]⁺ | 207/209 (M⁺˙), 128 ([M-Br]⁺), 101 ([M-Br-HCN]⁺) | [1] |
| 5-Bromo-7-methoxyquinoline (Predicted) | Loss of •CH₃ and CO; Loss of •Br and HCN | 237/239 (M⁺˙), 222/224 ([M-15]⁺), 194/196 ([M-43]⁺), 158 ([M-Br]⁺), 131 ([M-Br-HCN]⁺) | - |
This comparative table illustrates how the predicted fragmentation of 5-Bromo-7-methoxyquinoline is a composite of the characteristic fragmentation behaviors of its bromo and methoxy substituents on the quinoline core. The presence of both sets of fragment ions would provide strong evidence for the proposed structure.
Experimental Protocol: A Guide to Confirmation
For researchers seeking to experimentally verify the fragmentation pattern of synthesized 5-Bromo-7-methoxyquinoline, the following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is recommended.
1. Sample Preparation:
-
Dissolve approximately 1 mg of 5-Bromo-7-methoxyquinoline in 1 mL of a volatile organic solvent such as methanol or dichloromethane.
-
Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 50 to 350.
Caption: A streamlined workflow for the experimental validation of the mass spectrum of 5-Bromo-7-methoxyquinoline.
Conclusion: A Predictive Framework for Structural Elucidation
While an experimental mass spectrum for 5-Bromo-7-methoxyquinoline remains to be published, a detailed and reliable prediction of its fragmentation pattern can be constructed through the careful analysis of related compounds and fundamental principles of mass spectrometry. The characteristic isotopic signature of bromine in the molecular ion, coupled with fragmentation pathways dominated by the loss of the methoxy group constituents (•CH₃ and CO) and the bromine atom, provides a robust framework for its identification. This guide serves as a valuable resource for researchers, offering a scientifically-grounded prediction and a clear experimental path to its confirmation, thereby aiding in the confident structural elucidation of this and similar substituted quinoline molecules.
References
-
Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-788. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21413, 3-Bromoquinoline. Retrieved from [Link]
-
NIST. (n.d.). Quinoline, 3-bromo-. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Quinoline, 6-bromo-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
Sources
A Comparative Guide to the Reactivity of 5-Bromo-7-methoxyquinoline in Modern Synthesis
Introduction: The Strategic Value of Bromoquinolines
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of a vast array of therapeutic agents with applications ranging from anticancer to antimicrobial and anti-inflammatory activities.[1] Within this class, bromoquinolines serve as exceptionally versatile synthetic intermediates. The position of the bromine atom and the nature of other substituents on the quinoline ring dramatically influence the molecule's electronic properties and, consequently, its reactivity. This guide provides an in-depth comparison of 5-Bromo-7-methoxyquinoline with other bromoquinoline isomers, offering researchers and drug development professionals a framework for strategic substrate selection in key synthetic transformations. We will delve into the electronic and steric factors governing reactivity, supported by comparative data and detailed experimental protocols for palladium-catalyzed cross-coupling reactions.
Pillar 1: Understanding the Fundamentals of Bromoquinoline Reactivity
The reactivity of a bromoquinoline is not absolute; it is a nuanced interplay of electronic and steric effects dictated by the bromine's position and the influence of other functional groups.
Electronic Effects: A Tale of Two Rings
The quinoline core is a fused heterocyclic system comprising an electron-rich benzene ring and an electron-deficient pyridine ring. This electronic dichotomy is the primary driver of regiochemical reactivity.
-
Pyridine Ring (Electron-Deficient): The electronegative nitrogen atom withdraws electron density, particularly from the C2 and C4 positions.[2] Consequently, bromine atoms at these positions are highly activated towards oxidative addition in palladium-catalyzed cycles and, in some cases, direct nucleophilic aromatic substitution (SNAr).[3][4]
-
Benzene Ring (Electron-Rich): This ring behaves more like a standard substituted benzene. It is the preferred site for electrophilic substitution (typically at C5 and C8).[5] Bromine atoms on this ring are generally less reactive in nucleophilic substitutions than those on the pyridine ring unless activated by potent electron-withdrawing groups (EWGs).
The Role of Substituents: Functional groups further modulate this intrinsic reactivity.
-
Electron-Donating Groups (EDGs): A group like the methoxy (-OCH₃) in 5-Bromo-7-methoxyquinoline increases the electron density on the benzene ring. This effect can slightly decrease the rate of the initial oxidative addition step in cross-coupling reactions, which is favored by a more electrophilic carbon center.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) drastically lower the electron density of the ring, making the attached carbon significantly more electrophilic. This strongly activates the substrate towards SNAr and can also facilitate palladium-catalyzed couplings.[6]
Steric Hindrance
The spatial arrangement of atoms can physically block or hinder the approach of a catalyst or reagent.[7][8][9] In the quinoline system, a substituent at C8 can experience steric hindrance from the C1 (or peri) hydrogen, while a group at C5 can be influenced by adjacent positions. This is a critical consideration when designing synthetic routes, as severe hindrance can necessitate harsher reaction conditions or prevent a reaction entirely.[6]
Caption: Key factors influencing the reactivity of bromoquinolines.
Pillar 2: Performance in Key Synthetic Transformations
The true measure of a building block's utility is its performance in robust, widely used chemical reactions. We will focus on the two most prevalent applications for bromoquinolines: Suzuki-Miyaura coupling and Buchwald-Hartwig amination.
Suzuki-Miyaura Cross-Coupling
This palladium-catalyzed reaction is a cornerstone for C-C bond formation, enabling the synthesis of biaryl structures common in pharmaceuticals.[10][11][12] The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[13] The initial oxidative addition of the bromoquinoline to the Pd(0) catalyst is often the rate-limiting step and is highly sensitive to the electronic environment of the C-Br bond.[13]
Buchwald-Hartwig Amination
A powerful method for C-N bond formation, this reaction couples bromoquinolines with a vast range of primary and secondary amines.[1][14] The catalytic cycle shares fundamental steps with the Suzuki coupling, and its efficiency is similarly governed by the ease of oxidative addition.[15] Bulky, electron-rich phosphine ligands are critical for promoting the catalytic cycle.[1][16]
Comparative Reactivity Analysis
The table below summarizes the expected relative reactivity of 5-Bromo-7-methoxyquinoline compared to other common isomers in palladium-catalyzed cross-coupling reactions. The reactivity is ranked based on the electronic nature of the bromine's position, with influences from steric and substituent effects noted.
| Bromoquinoline Isomer | Position | Ring Type | Substituent Effect | Expected Relative Reactivity | Rationale & Commentary |
| 2-Bromoquinoline | C2 | Pyridine | None | Very High | C2 is highly electron-deficient, facilitating rapid oxidative addition.[2] |
| 4-Bromoquinoline | C4 | Pyridine | None | High | C4 is also very electron-deficient, though generally considered slightly less reactive than C2.[2] |
| 6-Bromoquinoline | C6 | Benzene | None | Moderate | A standard, widely used substrate with baseline reactivity for a carbocyclic bromoarene.[1][13] |
| 5-Bromo-7-methoxyquinoline | C5 | Benzene | EDG (-OCH₃) | Moderate-Low | The C-Br bond is on the electron-richer ring. The methoxy EDG further increases electron density, potentially slowing oxidative addition compared to unsubstituted 6-bromoquinoline. |
| 3-Bromoquinoline | C3 | Pyridine | None | Moderate-Low | While on the pyridine ring, the C3 position is less electronically activated than C2/C4, leading to moderate reactivity.[10][14] |
| 8-Bromoquinoline | C8 | Benzene | None | Low | Reactivity is often impeded by steric hindrance from the peri-position and potential for the quinoline nitrogen to act as a catalyst poison through chelation. |
Note on Nucleophilic Aromatic Substitution (SNAr): Direct SNAr reactions require significant electronic activation, typically from a strong electron-withdrawing group (like -NO₂) positioned ortho or para to the bromine.[3][4] 5-Bromo-7-methoxyquinoline, with its electron-donating methoxy group, is not a suitable substrate for SNAr reactions under standard conditions. In contrast, a substrate like 6-bromo-5-nitroquinoline is highly activated for SNAr.[6]
Pillar 3: Validated Experimental Protocols & Workflows
Theoretical understanding must be paired with robust, reproducible experimental methods. The following protocols are generalized procedures adapted from literature and should be optimized for specific substrates.[10][13]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a reliable starting point for coupling a bromoquinoline with an arylboronic acid.
Materials:
-
Bromoquinoline (e.g., 5-Bromo-7-methoxyquinoline) (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)
-
2 M Aqueous Sodium Carbonate (Na₂CO₃) solution (2.0 mL)
-
1,4-Dioxane or Toluene/Ethanol mixture (10 mL)
Step-by-Step Procedure:
-
Reaction Setup: To a Schlenk flask, add the bromoquinoline, arylboronic acid, and palladium catalyst.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Solvent/Base Addition: Add the organic solvent, followed by the aqueous sodium carbonate solution, via syringe.
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, typically for 12-18 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol details a standard procedure for the C-N coupling of a bromoquinoline with an amine.
Materials:
-
Bromoquinoline (e.g., 5-Bromo-7-methoxyquinoline) (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
Xantphos or other suitable biarylphosphine ligand (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed Toluene or Dioxane (10 mL)
Step-by-Step Procedure:
-
Reaction Setup (Inert Atmosphere): In a glovebox or under a stream of inert gas, add the bromoquinoline, NaOtBu, palladium precursor, and phosphine ligand to an oven-dried Schlenk tube.
-
Reagent Addition: Add the solvent, followed by the amine nucleophile (if liquid) or a solution of the amine (if solid).
-
Reaction: Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, typically for 12-24 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues and salts.
-
Extraction: Wash the filtrate with water and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Conclusion and Strategic Recommendations
5-Bromo-7-methoxyquinoline is a valuable, albeit moderately reactive, building block for the synthesis of functionalized quinolines. Its reactivity profile is dominated by the electronic character of its substituted benzene ring.
-
For Palladium-Catalyzed Couplings: Expect moderate reactivity, likely requiring slightly longer reaction times or higher catalyst loadings compared to bromoquinolines activated by electron-withdrawing groups or those with bromine on the pyridine ring (e.g., 2-bromo or 4-bromo isomers). The choice of a highly active catalyst system (e.g., using bulky, electron-rich phosphine ligands) is crucial for achieving high yields.[16]
-
For Nucleophilic Aromatic Substitution (SNAr): This substrate is generally unsuitable. Researchers seeking to perform SNAr should select bromoquinoline isomers that are electronically activated for this transformation, such as those bearing a nitro group ortho or para to the halogen.[6]
Ultimately, the optimal choice of bromoquinoline isomer is dictated by the specific bond disconnection and the desired synthetic transformation. By understanding the interplay of electronic and steric factors, chemists can make informed decisions, streamlining reaction discovery and accelerating the synthesis of novel chemical entities.
References
- Application Notes and Protocols for Buchwald-Hartwig Amin
- Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery. BenchChem.
- Synthesis of 3-Aminoquinoline from 3-Bromoquinoline: Applic
- Reactivity Showdown: 6-Iodoquinoline Outpaces 6-Bromoquinoline in Suzuki Coupling Reactions. BenchChem.
- UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. The Journal of Organic Chemistry.
- Application Notes and Protocols for Nucleophilic Substitution on Bromoquinolines. BenchChem.
- Technical Support Center: Amination of Bromin
- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. NIH.
- Some reactions of 2‐bromo‐ and 3‐bromoquinolines.
- Electrophilic substitution reaction in quinoline and isoquinoline. Química Organica.org.
- Nucleophilic arom
- Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps.
- Suzuki Coupling. Organic Chemistry Portal.
- Nucleophilic Arom
- Steric Hindrance. YouTube.
- Steric hindrance | Substitution and elimination reactions | Organic chemistry. Khan Academy.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]
- 6. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Analysis of the Predicted Biological Activity of 5-Bromo-7-methoxyquinoline Against Other Quinoline Derivatives
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide spectrum of biological activities.[1][2] This guide provides a comparative analysis of the predicted biological profile of 5-Bromo-7-methoxyquinoline against a backdrop of well-researched quinoline derivatives. While direct experimental data for 5-Bromo-7-methoxyquinoline is sparse in publicly available literature, this document will leverage established structure-activity relationships (SAR) within the quinoline class to forecast its potential efficacy in key therapeutic areas: anticancer, antimicrobial, and anti-inflammatory. This analysis aims to guide future research and highlight the potential of this specific derivative for further investigation.
The Quinoline Core: A Privileged Scaffold in Drug Discovery
Quinoline, a bicyclic aromatic heterocycle, consists of a benzene ring fused to a pyridine ring.[3] This fundamental structure imparts favorable physicochemical properties, including the ability to intercalate into DNA and interact with various enzymatic targets.[4] The versatility of the quinoline ring allows for substitutions at multiple positions, leading to a vast chemical space of derivatives with diverse pharmacological profiles.[4] Marketed drugs and clinical candidates containing the quinoline core underscore its therapeutic significance in treating a range of diseases, from cancer to infectious diseases and inflammatory conditions.[2][5]
Decoding the Substituents: Predicting the Bioactivity of 5-Bromo-7-methoxyquinoline
The biological activity of a quinoline derivative is profoundly influenced by the nature and position of its substituents.[6] In 5-Bromo-7-methoxyquinoline, the key functional groups are a bromine atom at position 5 and a methoxy group at position 7.
-
The Role of Halogens (Bromo Group): The presence of a halogen, such as bromine, at various positions on the quinoline ring has been shown to enhance biological activity. Halogenation can increase lipophilicity, facilitating membrane permeability, and can also be involved in halogen bonding, a specific type of non-covalent interaction with biological targets.[7] In many instances, bromo-substituted quinolines have demonstrated potent anticancer and antimicrobial effects.
-
The Influence of the Methoxy Group: The methoxy group is an electron-donating group that can influence the electronic properties of the quinoline ring system. Its presence can modulate the binding affinity of the molecule to its target and affect its metabolic stability. Methoxy groups are common features in many biologically active natural products and synthetic compounds, including several quinoline derivatives with significant anticancer and anti-inflammatory properties.[8][9]
Based on these general principles, it is plausible to hypothesize that 5-Bromo-7-methoxyquinoline could exhibit a combination of these effects, potentially leading to interesting biological activities.
Comparative Analysis of Biological Activities
This section will compare the predicted activities of 5-Bromo-7-methoxyquinoline with established data for other quinoline derivatives.
Anticancer Activity
Quinoline derivatives exert their anticancer effects through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization, as well as the induction of apoptosis.[10][11]
| Quinoline Derivative | Substitution Pattern | Mechanism of Action | Reported Activity (IC50/GI50) | Reference |
| 5-Bromo-7-methoxyquinoline (Predicted) | 5-Bromo, 7-Methoxy | DNA intercalation, potential enzyme inhibition | Hypothetical | N/A |
| Anlotinib | Complex multi-substituted | Multi-kinase inhibitor | Approved for human use | [12] |
| Bosutinib | Complex multi-substituted | Src-Abl inhibitor | Approved for human use | [12] |
| Quinoline-chalcone derivative 5 | Chalcone at position 2 | Tubulin inhibitor | Nanomolar IC50 values against various cancer cell lines | [12] |
| 4-alkoxy-2-aryl-6,7-dimethoxyquinolines | 4-Alkoxy, 2-Aryl, 6,7-Dimethoxy | Topoisomerase I inhibitors | GI50 values in the sub-micromolar range | [13] |
| 5,6,7-trimethoxy quinolines | 5,6,7-Trimethoxy | Tubulin polymerization inhibitors | IC50 values ranging from 5.02-35.75 μM | [8] |
The presence of the bromo group in 5-Bromo-7-methoxyquinoline suggests potential for DNA interaction, a mechanism shared by some anticancer agents. The methoxy group, particularly at position 7, is a feature in some topoisomerase inhibitors and tubulin polymerization inhibitors.[8][13] Therefore, it is reasonable to hypothesize that 5-Bromo-7-methoxyquinoline may exhibit cytotoxic activity against cancer cell lines, warranting experimental verification.
Antimicrobial Activity
The quinoline core is central to many antibacterial and antifungal agents. The mechanism often involves the inhibition of bacterial DNA gyrase or topoisomerase IV, or disruption of the cell membrane.[3]
| Quinoline Derivative | Substitution Pattern | Target Organisms | Reported Activity (MIC) | Reference |
| 5-Bromo-7-methoxyquinoline (Predicted) | 5-Bromo, 7-Methoxy | Gram-positive and Gram-negative bacteria | Hypothetical | N/A |
| HT61 | Not specified | Staphylococcus aureus biofilms | Effective at reducing biofilm viability | |
| 7-Bromoquinoline-5,8-dione derivatives | 7-Bromo with aryl sulfonamides | K. Pneumonia, S. typhi | MIC ranges of 0.80-1.00 mg/ml | [3] |
| 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide | 7-Methoxy, 4-amino sulfonamide | E. coli, C. neoformans | Potent activity, with compound 3l showing the highest effect | |
| 8-methoxyquinoline | 8-Methoxy | Aspergillus Flavus, Aspergillus niger, Trichophyton, Bacillus subtilis, Salmonella spp, Salmonella typhi | Strong antifungal and antibacterial activities | [6] |
The known antimicrobial activity of bromo- and methoxy-substituted quinolines provides a strong rationale for investigating 5-Bromo-7-methoxyquinoline as a potential antimicrobial agent.[3] The strong activity of 8-methoxyquinoline, a close structural analog, is particularly encouraging.[6]
Anti-inflammatory Activity
Quinoline derivatives have been explored as anti-inflammatory agents, often targeting enzymes like cyclooxygenase (COX) and signaling pathways such as NF-κB.[6]
| Quinoline Derivative | Substitution Pattern | Mechanism of Action | Reported Activity | Reference |
| 5-Bromo-7-methoxyquinoline (Predicted) | 5-Bromo, 7-Methoxy | Potential inhibition of inflammatory mediators | Hypothetical | N/A |
| 5,7-dimethoxyflavone (a related scaffold) | 5,7-Dimethoxy | Inhibition of prostaglandin biosynthesis | Comparable effect to aspirin in rat paw edema model | [5] |
| 4',6,7-trihydroxy-5-methoxyflavone (a related scaffold) | 5-Methoxy | Reduction of pro-inflammatory cytokines (TNFα and IL-1β) | Validated anti-inflammatory effects |
While direct data on anti-inflammatory quinolines with the 5-bromo-7-methoxy substitution pattern is lacking, related methoxy-substituted flavonoids have shown significant anti-inflammatory effects.[5] This suggests that the methoxy group at position 7 could contribute to anti-inflammatory properties, making this an area worthy of investigation for 5-Bromo-7-methoxyquinoline.
Experimental Protocols for Biological Evaluation
To validate the predicted biological activities of 5-Bromo-7-methoxyquinoline, a series of well-established in vitro assays should be performed.
In Vitro Anticancer Activity Assessment
A standard approach to screen for anticancer activity involves evaluating the cytotoxicity of the compound against a panel of human cancer cell lines.
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 5-Bromo-7-methoxyquinoline and a positive control (e.g., Doxorubicin) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Caption: Workflow for in vitro anticancer activity screening.
Antimicrobial Susceptibility Testing
The minimum inhibitory concentration (MIC) is a key parameter to determine the antimicrobial potency of a compound.
Protocol: Broth Microdilution Method
-
Compound Preparation: Prepare two-fold serial dilutions of 5-Bromo-7-methoxyquinoline in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
In Vitro Anti-inflammatory Activity Assay
The anti-inflammatory potential can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol: Griess Assay for Nitric Oxide Inhibition
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Compound Treatment: Pre-treat the cells with various concentrations of 5-Bromo-7-methoxyquinoline for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for 24 hours.
-
Griess Reagent: Collect the cell culture supernatant and mix with Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm. The intensity of the color is proportional to the amount of nitrite, a stable metabolite of NO.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Caption: Workflow for assessing in vitro anti-inflammatory activity.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of 5-Bromo-7-methoxyquinoline is currently limited, a comprehensive analysis of the structure-activity relationships of related quinoline derivatives suggests its potential as a bioactive molecule. The presence of the bromo and methoxy substituents provides a strong rationale for investigating its anticancer, antimicrobial, and anti-inflammatory properties. The experimental protocols outlined in this guide offer a clear path for the systematic evaluation of this promising compound. Further research, including synthesis, in vitro screening, and subsequent in vivo studies, is essential to fully elucidate the therapeutic potential of 5-Bromo-7-methoxyquinoline and its derivatives in the landscape of modern drug discovery.
References
-
Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
- El-Sayed, M. T., et al. (2020). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. RSC Advances, 10(49), 29339-29353.
- Mukherjee, S., & Pal, M. (2013). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. Current Medicinal Chemistry, 20(35), 4386-4410.
- Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry, 11(4), 11459-11470.
- Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). Journal of Biomolecular Structure and Dynamics, 41(15), 7349-7364.
- Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. (2019). Infectious Disorders - Drug Targets, 19(3), 267-277.
- Similar Structure−Activity Relationships of Quinoline Derivatives for Antiprion and Antimalarial Effects. (2007). Journal of Medicinal Chemistry, 50(15), 3547-3554.
- Al-Warhi, T., et al. (2023). Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. Molecules, 28(10), 4208.
- Synthesis, structure-activity relationship, and receptor pharmacology of a new series of quinoline derivatives acting as selective, noncompetitive mGlu1 antagonists. (2008). Journal of Medicinal Chemistry, 51(21), 6865-6877.
-
Review on recent development of quinoline for anticancer activities. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
- The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. (2023).
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. Retrieved January 6, 2026, from [Link]
- Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). RSC Advances, 10(50), 29995-30016.
- Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (2017). ACS Medicinal Chemistry Letters, 8(12), 1269-1274.
- Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2021). Molecules, 26(11), 3192.
- Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Deriv
- Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. (2021). Asian Pacific Journal of Health Sciences, 8(3), 5-9.
- Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). Journal of Biomolecular Structure and Dynamics, 41(15), 7349-7364.
- Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (2022). Drug Discovery Today, 27(10), 2737-2745.
- Synthesis, biological evaluation, Structure - Activity relationship studies of quinoline-imidazole derivatives as potent antimalarial agents. (2022). Bioorganic Chemistry, 121, 105671.
- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2021). Antibiotics, 10(11), 1335.
-
Basic protocol to assess preclinical anticancer activity. It can be.... (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. (2025, March 25). YouTube. Retrieved January 6, 2026, from [Link]
-
Antimicrobial Susceptibility Testing. (2017, March 29). myadlm.org. Retrieved January 6, 2026, from [Link]
-
Antimicrobial Susceptibility Testing. (2023). StatPearls. Retrieved January 6, 2026, from [Link]
-
(PDF) Guideline for anticancer assays in cells. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Selected quinoline derivatives with anti-inflammatory activity. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021, August 13). Integra Biosciences. Retrieved January 6, 2026, from [Link]
-
Screening models for inflammatory drugs. (n.d.). Slideshare. Retrieved January 6, 2026, from [Link]
-
In vitro pharmacological screening methods for anti-inflammatory agents. (2017). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Screening Methods for Antiinflammatory Agents. (n.d.). Pharmacognosy. Retrieved January 6, 2026, from [Link]
- Antiinflammatory activity: evaluation of a new screening procedure. (1977).
-
Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. (2022, July 7). YouTube. Retrieved January 6, 2026, from [Link]
- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry, 39(3).
- Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. (2015). Medicinal Chemistry Research, 24(7), 2862-2875.
- Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. (2019). BMC Chemistry, 13(1), 108.
- The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022). International Journal of Pharmaceutical Sciences and Research, 13(7), 2686-2695.
- Design, synthesis, and biological evaluation of novel 5,6,7-trimethoxy quinolines as potential anticancer agents and tubulin polymerization inhibitors. (2020). Iranian Journal of Basic Medical Sciences, 23(12), 1629-1639.
- Design, synthesis, and biological evaluation of novel 5,6,7-trimethoxy quinolines as potential anticancer agents and tubulin polymerization inhibitors. (2020). Iranian Journal of Basic Medical Sciences, 23(12), 1629-1639.
-
Design, synthesis, and biological evaluation of novel 5,6,7-trimethoxy quinolines as potential anticancer agents and tubulin polymerization inhibitors. (2020). ResearchGate. Retrieved January 6, 2026, from [Link]
- Design, Synthesis, and Biological Evaluation of Novel 8-Methoxyquinolones Bearing Fused Pyrrolidinyl Moieties at the C-7 Position with Potent Antibacterial Activity Against Respiratory Pathogens. (2011). Chemical & Pharmaceutical Bulletin, 59(8), 987-995.
- Anti-inflammatory activity of 5,7-dimethoxyflavone. (1989). Planta Medica, 55(2), 133-136.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory activity of 5,7-dimethoxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus | MDPI [mdpi.com]
- 6. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling [mdpi.com]
- 8. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory activity of 4',6,7-trihydroxy-5-methoxyflavone from Fridericia chica (Bonpl.) L.G.Lohmann - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 5-Bromo-7-methoxyquinoline
For researchers, scientists, and drug development professionals, the stringent assessment of purity for novel chemical entities is a foundational requirement for reliable downstream applications. 5-Bromo-7-methoxyquinoline, a heterocyclic compound with potential applications in medicinal chemistry and materials science, is no exception. Its purity profile can directly influence biological activity, toxicity, and reaction kinetics. This guide provides an in-depth, objective comparison of two premier analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive purity analysis of this compound. The narrative explains the causality behind experimental choices, grounded in authoritative standards and field-proven insights.
The Critical Role of Purity for 5-Bromo-7-methoxyquinoline
5-Bromo-7-methoxyquinoline is a substituted quinoline. The quinoline scaffold is a key structural motif in many pharmaceuticals, and its derivatives are actively investigated for a wide range of therapeutic properties. Impurities, which can arise from starting materials, side reactions during synthesis (e.g., formation of regioisomers or residual starting materials), or degradation, can have unintended consequences.[1][2] Therefore, employing robust and validated analytical methods to determine the purity of 5-Bromo-7-methoxyquinoline is not merely a quality control step but a critical component of scientific integrity.
Physicochemical Properties & Method Selection Rationale
The choice between HPLC and GC-MS is dictated by the physicochemical properties of the analyte.[3][4] 5-Bromo-7-methoxyquinoline (C₁₀H₈BrNO, Molar Mass: ~238.08 g/mol ) is a moderately polar, aromatic compound.[5][6] Its suitability for GC-MS depends on its volatility and thermal stability. While many quinoline derivatives are sufficiently volatile and stable for GC analysis, the presence of the bromo- and methoxy- functional groups may influence these properties.[7]
-
HPLC is an excellent choice for compounds that are non-volatile, thermally labile, or of high molecular weight.[8][9] It separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. Given the aromatic nature and moderate polarity of 5-Bromo-7-methoxyquinoline, Reversed-Phase HPLC (RP-HPLC) is the most logical starting point.
-
GC-MS is ideal for volatile and thermally stable compounds.[10] It offers high separation efficiency and provides definitive identification through mass spectrometry.[3] It would be particularly effective for detecting volatile or semi-volatile impurities that might be present in the sample.
This guide will detail protocols for both techniques, offering a dual perspective on purity assessment.
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurity Profiling
HPLC is often the workhorse for purity analysis in pharmaceutical settings due to its versatility and robustness.[3] For 5-Bromo-7-methoxyquinoline, an HPLC method can quantify the main component and detect less volatile impurities, such as unreacted starting materials, dimers, or degradation products.[11]
Rationale for HPLC Method Design
The chosen method is a Reversed-Phase (RP-HPLC) approach, which is ideal for moderately polar compounds. A C18 column is selected for its hydrophobic stationary phase, which will retain the analyte based on its interaction with the nonpolar surface. The mobile phase consists of a mixture of an aqueous buffer and an organic solvent (acetonitrile), allowing for the elution of compounds based on their polarity. UV detection is employed as the quinoline ring system is an excellent chromophore.
Detailed Experimental Protocol: HPLC-UV
1. Instrumentation and Consumables:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, water, and formic acid.
-
0.45 µm syringe filters for sample preparation.
2. Sample Preparation:
-
Standard Solution: Accurately weigh ~10 mg of 5-Bromo-7-methoxyquinoline reference standard and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Dilute further with the initial mobile phase composition to a working concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample to be tested in the same manner as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter prior to injection to prevent clogging of the HPLC system.
3. Chromatographic Conditions:
| Parameter | Setting |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-2 min: 30% B; 2-15 min: 30% to 90% B; 15-20 min: 90% B; 20.1-25 min: 30% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or wavelength of maximum absorbance) |
| Injection Volume | 10 µL |
4. Purity Calculation: The purity is calculated using the area normalization method. The peak area of 5-Bromo-7-methoxyquinoline is expressed as a percentage of the total area of all observed peaks.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Workflow Visualization
Caption: A typical experimental workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Identification
GC-MS is an exceptionally sensitive and specific technique, making it ideal for identifying and quantifying trace-level volatile or semi-volatile impurities.[10] Its power lies in coupling the high separation capability of gas chromatography with the definitive identification power of mass spectrometry.
Rationale for GC-MS Method Design
This method assumes that 5-Bromo-7-methoxyquinoline is sufficiently volatile and thermally stable to pass through the GC system without degradation. A non-polar capillary column (e.g., DB-5ms) is chosen for general-purpose separation of a wide range of compounds. The temperature program is designed to first elute highly volatile impurities at a lower temperature, followed by a ramp to elute the main component and any less volatile impurities. Electron Ionization (EI) is used as the ionization source due to its robustness and the creation of reproducible fragmentation patterns for library matching.
Detailed Experimental Protocol: GC-MS
1. Instrumentation and Consumables:
-
GC-MS system equipped with an autosampler, a capillary column, and a mass selective detector.
-
ZB-5MS or equivalent capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
High-purity helium as the carrier gas.
-
GC-MS vials with septa.
-
GC-grade solvents (e.g., dichloromethane or ethyl acetate).
2. Sample Preparation:
-
Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable volatile solvent like ethyl acetate.
-
Dilute the stock solution to a final concentration of ~50 µg/mL.
-
Transfer the final solution to a GC vial for analysis.
3. GC-MS Conditions:
| Parameter | Setting |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (e.g., 20:1 ratio) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial: 100 °C, hold for 2 min. Ramp: 15 °C/min to 300 °C, hold for 5 min. |
| Transfer Line Temp | 290 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40 - 450 amu |
4. Data Analysis:
-
The purity is determined by the area percentage of the main peak in the Total Ion Chromatogram (TIC).
-
Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST) and the fragmentation pattern of the main component.
Workflow Visualization
Caption: A typical experimental workflow for GC-MS analysis.
Head-to-Head Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS depends on the specific analytical goals.[8]
| Feature | HPLC-UV | GC-MS | Rationale for 5-Bromo-7-methoxyquinoline |
| Analyte Suitability | Excellent for non-volatile & thermally labile compounds.[9] | Requires volatile & thermally stable compounds.[3] | HPLC is a safer primary choice without confirmed thermal stability. GC-MS is viable if the compound is stable at high temperatures. |
| Sensitivity | Good (µg/mL to ng/mL range).[8] | Excellent (ng/mL to pg/mL range), especially in SIM mode.[4] | GC-MS is superior for detecting trace volatile impurities. |
| Selectivity/Identification | Based on retention time. DAD provides UV spectra but is less specific than MS. | Based on retention time and mass spectrum, providing definitive identification.[10] | GC-MS provides unambiguous identification of volatile impurities through spectral library matching. |
| Impurity Scope | Best for non-volatile or high molecular weight impurities (e.g., dimers, unreacted starting materials).[11] | Best for volatile or semi-volatile impurities (e.g., residual solvents, volatile byproducts).[3] | The two techniques are complementary, covering different potential impurity profiles. |
| Speed & Throughput | Run times are typically longer (15-30 min). | Run times can be faster for simple mixtures.[9] | GC often has faster run times, but sample preparation can be more involved. |
| Cost & Complexity | Lower initial instrument cost, routine operation. Solvents can be a significant running cost.[4] | Higher initial instrument cost and complexity. Lower solvent cost.[9] | HPLC is generally more accessible and cost-effective for routine QC labs. |
Method Validation: Ensuring Trustworthiness
Any analytical method used for purity determination must be validated to ensure it is fit for its intended purpose.[12] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[13][14][15][16]
| Validation Parameter | HPLC-UV Method | GC-MS Method |
| Specificity | The method should resolve the main peak from known impurities and degradation products. DAD can be used to check for peak purity. | The method should chromatographically separate impurities. Mass spectral deconvolution confirms identity. |
| Linearity | A linear relationship (R² > 0.999) between concentration and peak area over a defined range (e.g., 50-150% of working concentration). | A linear relationship (R² > 0.999) between concentration and peak area over a defined range. |
| Accuracy | Determined by spike/recovery studies at multiple levels, with recovery typically expected to be within 98-102%. | Determined by spike/recovery studies, with recovery typically expected to be within 95-105%. |
| Precision | Repeatability (intra-day) and intermediate precision (inter-day) should show a relative standard deviation (RSD) of ≤ 2%.[14] | Repeatability and intermediate precision should show an RSD of ≤ 10-15% for trace impurities. |
| LOD & LOQ | Limit of Detection (LOD) and Limit of Quantitation (LOQ) are determined based on signal-to-noise ratios (typically 3:1 for LOD and 10:1 for LOQ). | LOD and LOQ are determined based on signal-to-noise ratios and are generally lower than HPLC. |
| Robustness | The method's performance should be unaffected by small, deliberate variations in parameters like mobile phase composition, pH, and column temperature. | The method's performance should be unaffected by small variations in parameters like flow rate, oven ramp rate, and inlet temperature. |
Conclusion: A Complementary Approach to Purity Assessment
Both HPLC and GC-MS are powerful techniques for assessing the purity of 5-Bromo-7-methoxyquinoline, yet they provide different, complementary insights.
-
HPLC is the recommended primary method for routine quality control and quantitative purity determination. Its strength lies in its ability to analyze the compound in its native state and to detect a broad range of non-volatile impurities that are often the most common in synthetic chemistry.
-
GC-MS serves as an essential orthogonal method. It is unparalleled for the definitive identification of volatile and semi-volatile impurities. It is the ideal choice when high sensitivity is required or when there is a need to identify unknown peaks observed in the GC chromatogram.
For comprehensive characterization in a research or drug development setting, employing both techniques is the most rigorous approach. HPLC provides the quantitative purity value with respect to non-volatile components, while GC-MS confirms the absence of volatile contaminants and offers an additional layer of identity confirmation. The selection of the most appropriate technique ultimately depends on a thorough evaluation of the analytical needs, including sensitivity, selectivity, the likely nature of impurities, and available resources.
References
- Vertex AI Search. (2025). Understanding ICH Q2(R2)
- AMSbiopharma. (2025).
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation. (2023).
- Benchchem. (2025). A Comparative Guide: HPLC vs. GC-MS for the Analysis of 3-Chloroquinoline Hydrochloride.
- ECA Academy. (2022). ICH Guidance Q14 / Q2(R2)
- Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
- Patsnap Eureka. (2025). Compare GC-MS vs HPLC for Drug Metabolite Analysis.
- AMP Tech Instruments. (2023). Understanding the Differences Between HPLC and GCMS Systems.
- Lab Manager. (2025).
- Benchchem. (n.d.).
- Pharmaffili
- Vedantu. (n.d.). Quinoline: Structure, Properties & Uses Explained.
- Raja, G., et al. (2020). A Simple and Trace Level Sensitive GC-MS Method for the Determination of Seven Potentially Genotoxic Impurities in Cilastatin Sodium Drug Substance. International Journal of Pharmaceutical Sciences and Research, 11(10), 5017-5026.
- PubChem. (n.d.). 5-bromo-7-methoxyquinoline (C10H8BrNO).
- American Elements. (n.d.). 5-Bromo-7-methoxyquinoline.
- Wikipedia. (n.d.). Quinoline.
- National Center for Biotechnology Information. (n.d.).
- Benchchem. (n.d.). A Comparative Guide to Purity Assessment Methods for Synthesized 6-Bromoquinoline.
- PubChem. (n.d.). 7-Methoxyquinoline.
- PubChem. (n.d.). 7-Methoxyisoquinoline.
- Agilent. (2021). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals.
- SlidePlayer. (n.d.).
- BLDpharm. (n.d.). 5-Bromo-7-methoxy-1,2,3,4-tetrahydroquinoline.
- National Academic Digital Library of Ethiopia. (n.d.). HPLC methods for recently approved pharmaceuticals.
- Benchchem. (n.d.). Technical Support Center: Purification of 7-Bromo-4-hydroxy-2-phenylquinoline.
- Benchchem. (n.d.). A Comparative Guide to HPLC Purity Analysis of 5-(Bromomethyl)thiophene-2-carbonitrile.
- SciSpace. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS)
- Research Journal of Pharmacy and Technology. (n.d.). Using Gas Chromatography-Mass Spectrometry (GC-MS)
- Benchchem. (n.d.). GC-MS Analysis for Purity Assessment of 1-Bromo-5-methoxypentane: A Comparison Guide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Quinoline: Structure, Properties & Uses Explained [vedantu.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. amptechfl.com [amptechfl.com]
- 5. PubChemLite - 5-bromo-7-methoxyquinoline (C10H8BrNO) [pubchemlite.lcsb.uni.lu]
- 6. americanelements.com [americanelements.com]
- 7. Quinoline - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. database.ich.org [database.ich.org]
- 13. youtube.com [youtube.com]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 15. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
A Senior Application Scientist's Guide to the Structural Confirmation of 5-Bromo-7-methoxyquinoline Reaction Products
For researchers, medicinal chemists, and professionals in drug development, 5-bromo-7-methoxyquinoline is a valuable scaffold. Its strategic substitution pattern allows for the introduction of diverse functionalities at the C5-position through various cross-coupling and substitution reactions. However, the introduction of new substituents can sometimes lead to ambiguous product outcomes, such as isomeric impurities or unexpected rearrangements. Therefore, the rigorous and unambiguous structural confirmation of reaction products is not merely a procedural step but a cornerstone of synthetic success and downstream biological evaluation.
This guide provides an in-depth comparison of the primary analytical techniques for the structural elucidation of 5-bromo-7-methoxyquinoline derivatives. We will move beyond a simple listing of methods to explain the causality behind experimental choices, ensuring a self-validating system of protocols for trustworthy and reproducible results.
The Synthetic Landscape: Potential Reaction Pathways
5-Bromo-7-methoxyquinoline is primed for several key synthetic transformations at the C5-position. Understanding the potential products is the first step in designing an effective analytical strategy. The primary reaction types include:
-
Palladium-Catalyzed Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: Formation of a C-C bond with an organoboron reagent.
-
Buchwald-Hartwig Amination: Formation of a C-N bond with an amine.
-
-
Nucleophilic Aromatic Substitution (SNAr): Direct displacement of the bromide by a potent nucleophile, often facilitated by electron-withdrawing groups on the aromatic ring.
The following sections will use hypothetical, yet chemically plausible, reaction products of 5-bromo-7-methoxyquinoline to illustrate the application and comparative strengths of key analytical techniques.
A Comparative Analysis of Analytical Techniques
The choice of analytical method is dictated by the specific questions being asked about the molecular structure. While each technique provides a piece of the puzzle, a combination of methods is often required for complete and unambiguous confirmation.
| Analytical Technique | Information Provided | Strengths | Limitations |
| ¹H and ¹³C NMR Spectroscopy | Connectivity of atoms, chemical environment of protons and carbons, stereochemistry. | Provides detailed structural information and is often the first-line technique for routine confirmation. | Can be complex to interpret for highly substituted or isomeric mixtures. Concentration-dependent shifts can occur in quinolines.[1] |
| Mass Spectrometry (MS) | Molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns offer structural clues. | High sensitivity, provides definitive molecular weight. Isotopic patterns can confirm the presence of halogens.[2] | Isomers may have identical molecular weights and similar fragmentation patterns. |
| X-ray Crystallography | Absolute 3D structure of a molecule in the solid state. | The "gold standard" for unambiguous structural determination.[3] | Requires a suitable single crystal, which can be challenging to obtain. The solid-state structure may not represent the solution-phase conformation. |
Case Study 1: Suzuki-Miyaura Coupling Product - 5-Phenyl-7-methoxyquinoline
The Suzuki-Miyaura reaction is a powerful tool for creating C-C bonds.[4][5][6] The reaction of 5-bromo-7-methoxyquinoline with phenylboronic acid is expected to yield 5-phenyl-7-methoxyquinoline.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Structural Confirmation of 5-Phenyl-7-methoxyquinoline
1. NMR Spectroscopy (¹H and ¹³C): The First Line of Inquiry
-
¹H NMR: The disappearance of the characteristic upfield shift for the proton at C6 (adjacent to the bromine) and the appearance of new aromatic signals corresponding to the phenyl group are key indicators of a successful reaction. The methoxy group signal should remain as a singlet. 2D NMR techniques like COSY (Correlation Spectrometry) are invaluable for assigning the proton signals of the quinoline and the new phenyl ring.[7]
-
¹³C NMR: The carbon spectrum will show the disappearance of the C-Br signal and the appearance of new signals for the phenyl ring. The chemical shifts of the quinoline carbons, particularly C5 and C6, will be significantly altered due to the new substituent.[8]
Predicted ¹H and ¹³C NMR Data for 5-Phenyl-7-methoxyquinoline
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| H2 | ~8.8 | C2, C3, C4, C8a | |
| H3 | ~7.4 | C2, C4, C4a | |
| H4 | ~8.1 | C2, C3, C4a, C5, C8a | |
| H6 | ~7.2 | C5, C7, C8, C8a | |
| H8 | ~7.5 | C6, C7, C8a | |
| OCH₃ | ~3.9 (s, 3H) | C7 | |
| Phenyl H | ~7.3-7.6 (m, 5H) | Phenyl C's, C5 | |
| C2 | ~150 | ||
| C3 | ~122 | ||
| C4 | ~135 | ||
| C4a | ~128 | ||
| C5 | ~138 | ||
| C6 | ~105 | ||
| C7 | ~158 | ||
| C8 | ~118 | ||
| C8a | ~148 | ||
| Phenyl C's | ~128-139 |
2. Mass Spectrometry: Confirming the Molecular Weight
High-resolution mass spectrometry (HRMS) will confirm the elemental composition of the product. The mass spectrum should show a molecular ion peak corresponding to the exact mass of C₁₆H₁₃NO. A key piece of evidence is the disappearance of the characteristic isotopic pattern for bromine (M and M+2 peaks in a ~1:1 ratio).[2]
3. X-ray Crystallography: The Definitive Answer
For unequivocal structural proof, single-crystal X-ray diffraction can be employed. This technique provides the precise three-dimensional arrangement of atoms in the molecule, confirming the connectivity and stereochemistry.[3][9]
Case Study 2: Buchwald-Hartwig Amination Product - 5-Morpholino-7-methoxyquinoline
The Buchwald-Hartwig amination allows for the formation of C-N bonds, a crucial transformation in medicinal chemistry.[10][11][12] The reaction of 5-bromo-7-methoxyquinoline with morpholine would be expected to yield 5-morpholino-7-methoxyquinoline.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Workflow for a typical Buchwald-Hartwig amination reaction.
Structural Confirmation of 5-Morpholino-7-methoxyquinoline
1. NMR Spectroscopy (¹H and ¹³C): Identifying the C-N Bond
-
¹H NMR: The most significant change will be the appearance of two new signals, typically triplets, corresponding to the methylene protons of the morpholine ring. The chemical shifts of the quinoline protons, especially H6 and H4, will be altered due to the introduction of the amino group.
-
¹³C NMR: The carbon spectrum will show new signals for the morpholine carbons. The chemical shift of C5 will be significantly shifted due to the directly attached nitrogen atom.
Predicted ¹H and ¹³C NMR Data for 5-Morpholino-7-methoxyquinoline
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| H2 | ~8.7 | C2, C3, C4, C8a | |
| H3 | ~7.3 | C2, C4, C4a | |
| H4 | ~8.4 | C2, C3, C4a, C5, C8a | |
| H6 | ~6.8 | C5, C7, C8, C8a | |
| H8 | ~7.2 | C6, C7, C8a | |
| OCH₃ | ~3.9 (s, 3H) | C7 | |
| Morpholine H (N-CH₂) | ~3.2 (t, 4H) | Morpholine C's, C5 | |
| Morpholine H (O-CH₂) | ~3.9 (t, 4H) | Morpholine C's | |
| C2 | ~149 | ||
| C3 | ~121 | ||
| C4 | ~133 | ||
| C4a | ~120 | ||
| C5 | ~145 | ||
| C6 | ~102 | ||
| C7 | ~157 | ||
| C8 | ~115 | ||
| C8a | ~147 | ||
| Morpholine C (N-CH₂) | ~52 | ||
| Morpholine C (O-CH₂) | ~67 |
2. Mass Spectrometry: Confirming the Amine Addition
HRMS is crucial to confirm the successful incorporation of the morpholine moiety. The molecular ion peak should correspond to the exact mass of C₁₄H₁₆N₂O₂. The fragmentation pattern may show a characteristic loss of the morpholine ring or parts of it.
Case Study 3: Nucleophilic Aromatic Substitution (SNAr) Product
While less common for simple bromoquinolines without strong electron-withdrawing groups, SNAr can be a potential pathway with highly reactive nucleophiles.[13][14] The interpretation of analytical data would follow similar principles to the Buchwald-Hartwig product analysis, with the key being the identification of the newly incorporated nucleophile's signature in the NMR and mass spectra.
Conclusion: A Multi-faceted Approach to Structural Certainty
The structural confirmation of reaction products of 5-bromo-7-methoxyquinoline requires a logical and systematic application of modern analytical techniques. While ¹H and ¹³C NMR spectroscopy provide the foundational structural information, mass spectrometry is essential for confirming the molecular formula and the success of the intended transformation. For ultimate, unambiguous proof of structure, especially in cases of novel compounds or unexpected reactivity, single-crystal X-ray crystallography remains the unparalleled gold standard. By cross-validating the data from these complementary techniques, researchers can ensure the scientific integrity of their work and build a solid foundation for further drug discovery and development efforts.
References
-
TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available from: [Link]
- Seaton, P. J., & Williamson, R. T. (1998). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
-
UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Available from: [Link]
-
AMiner. Complete Analysis Of The H-1-Nmr Spectra Of Quinoline And 2 Of Its Derivatives - Sign Determinations Of Inter-Ring Coupling-Constants By Means Of The Indor Technique. Available from: [Link]
-
ResearchGate. X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Available from: [Link]
- Google Patents. CN112457243B - Synthesis method of 7-bromo-5-methoxyquinoline.
-
International Union of Crystallography. 5,7-Dibromo-8-methoxyquinoline. Available from: [Link]
-
ResearchGate. Synthesis of 5-substituted 8-hydroxyquinoline derivatives. Available from: [Link]
-
Oxford Academic. Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
ACS Omega. Selective Copper(II) Complexes against Mycobacterium tuberculosis. Available from: [Link]
-
ResearchGate. X‐Ray derived structures of quinolines 9, 23 o, 24 i, and 59. Available from: [Link]
-
ResearchGate. X-ray crystallographic structure of compound 8. Available from: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]
-
Oxford Learning Link. Chapter 7 Nucleophilic aromatic substitution. Available from: [Link]
-
ResearchGate. 5,7-Dibromo-8-methoxyquinoline. Available from: [Link]
-
PubChem. 5-bromo-7-methoxyquinoline (C10H8BrNO). Available from: [Link]
-
ResearchGate. Synthesis of 5-(4-Morpholino-7, 8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl)pyridin-2-amine. Available from: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available from: [Link]
-
YouTube. The Buchwald-Hartwig Amination Reaction. Available from: [Link]
-
ResearchGate. Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). Available from: [Link]
-
YouTube. Nucleophilic Aromatic Substitution. Available from: [Link]
-
MDPI. 2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. Available from: [Link]
-
PubChem. 5-bromo-7-methoxyisoquinoline (C10H8BrNO). Available from: [Link]
-
Atlantis Press. Synthesis of 5-(4-Morpholino-7, 8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl)pyridin-2-amine. Available from: [Link]
-
TutorChase. How can you identify the presence of halogens using mass spectrometry?. Available from: [Link]
-
PubMed Central. The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
Dalal Institute. Aromatic Nucleophilic Substitution. Available from: [Link]
-
ResearchGate. NMR spectra of 5,7-dibromo-8-hydroxyquinoline in DMSO. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
ResearchGate. Mass spectrometry of halogen-containing organic compounds. Available from: [Link]
-
PubMed Central. Concerted Nucleophilic Aromatic Substitution Reactions. Available from: [Link]
-
PubChem. 5-bromo-7-methoxy-1,2,3,4-tetrahydroquinoline. Available from: [Link]
-
ResearchGate. Mass spectra of alkylquinolines. Available from: [Link]
-
Patsnap. Method for synthesizing 5-bromo-7-azaindole. Available from: [Link]
-
European Patent Office. SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. Available from: [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 6-Methoxyquinoline(5263-87-6) 1H NMR [m.chemicalbook.com]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Coupling Reactions of 5-Bromo-7-methoxyquinoline
In the landscape of modern synthetic chemistry, the functionalization of heterocyclic scaffolds is a cornerstone of drug discovery and materials science. Among these, the quinoline moiety is of paramount importance, appearing in a wide array of pharmacologically active compounds. The strategic modification of the quinoline core, particularly through the formation of carbon-carbon and carbon-nitrogen bonds, allows for the systematic exploration of structure-activity relationships. This guide provides a comparative analysis of several powerful palladium-catalyzed cross-coupling methods for the functionalization of 5-bromo-7-methoxyquinoline, a versatile intermediate in the synthesis of novel molecular entities.
We will delve into the practical application of Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings. This comparative study is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific rationale for the selection of catalysts, ligands, and reaction conditions. Our objective is to provide a comprehensive resource that empowers you to select and optimize the most suitable cross-coupling strategy for your synthetic goals.
Comparative Overview of Cross-Coupling Methods
The choice of a cross-coupling method is a critical decision in any synthetic campaign, with each reaction offering a unique set of advantages and limitations. The selection is often guided by factors such as the desired bond to be formed (C-C or C-N), the nature of the coupling partners, functional group tolerance, and scalability. Below is a summary of the key characteristics of the five cross-coupling reactions discussed in this guide, as they apply to the functionalization of 5-bromo-7-methoxyquinoline.
| Coupling Reaction | Bond Formed | Coupling Partner | Key Advantages | Potential Challenges | Typical Yield Range |
| Suzuki-Miyaura | C(sp²) - C(sp²) | Boronic acid/ester | High functional group tolerance, mild reaction conditions, commercially available reagents.[1][2] | Potential for protodeboronation of the boronic acid. | 68-82%[3] |
| Heck | C(sp²) - C(sp²) | Alkene | Atom economical, no need for organometallic reagents for the alkene partner.[4][5] | Control of regioselectivity and stereoselectivity can be challenging. | Moderate to Good |
| Sonogashira | C(sp²) - C(sp) | Terminal alkyne | Direct introduction of an alkyne moiety, mild reaction conditions.[6][7][8] | Requires a copper co-catalyst in the traditional method, which can lead to side reactions. | Good to Excellent |
| Buchwald-Hartwig | C(sp²) - N | Amine | Excellent for the formation of C-N bonds, wide range of amine coupling partners.[9][10][11] | Requires careful selection of ligand and base for optimal results. | Good to Excellent |
| Stille | C(sp²) - C(sp²) | Organostannane | Tolerant of a wide variety of functional groups, not sensitive to moisture or oxygen.[12][13][14] | Toxicity of organotin reagents and difficulty in removing tin byproducts.[12][14] | Good to Excellent |
In-Depth Analysis and Experimental Protocols
Suzuki-Miyaura Coupling: A Robust C-C Bond Forming Strategy
The Suzuki-Miyaura reaction is arguably one of the most widely used cross-coupling methods due to its operational simplicity and broad substrate scope.[1][2] The reaction of 5-bromo-8-methoxyquinoline with arylboronic acids has been reported to proceed in high yields, suggesting that 5-bromo-7-methoxyquinoline would be a similarly excellent substrate.[3]
Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by transmetalation with the boronic acid, which is activated by a base. The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.[15] The choice of a palladium(II) precatalyst like dichlorobis(triphenylphosphine)palladium(II) is common, as it is reduced in situ to the active Pd(0) species.
Experimental Protocol: Synthesis of 5-Aryl-7-methoxyquinoline
To a solution of 5-bromo-7-methoxyquinoline (1.0 mmol) and the desired arylboronic acid (1.2 mmol) in a mixture of toluene (10 mL) and water (2 mL), is added potassium carbonate (2.0 mmol). The mixture is degassed with argon for 15 minutes. Dichlorobis(triphenylphosphine)palladium(II) (0.03 mmol) is then added, and the reaction mixture is heated to 90 °C under an argon atmosphere for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 5-aryl-7-methoxyquinoline.
Caption: Suzuki-Miyaura Coupling Workflow.
Heck Reaction: Alkenylation of the Quinoline Core
Mechanistic Rationale: The Heck reaction mechanism involves the oxidative addition of the aryl bromide to Pd(0), followed by coordination and insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination releases the product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base.[4]
Experimental Protocol: Synthesis of 5-Alkenyl-7-methoxyquinoline
In a sealed tube, 5-bromo-7-methoxyquinoline (1.0 mmol), the desired alkene (1.5 mmol), palladium(II) acetate (0.02 mmol), potassium carbonate (2.0 mmol), and tetrabutylammonium bromide (1.0 mmol) are combined in N,N-dimethylformamide (5 mL). The tube is sealed, and the mixture is heated to 100 °C for 16 hours. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to yield the 5-alkenyl-7-methoxyquinoline.
Caption: Heck Reaction Workflow.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is the premier method for the synthesis of aryl alkynes.[7] The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst.[6][8] This method is highly efficient for the alkynylation of bromoquinolines.
Mechanistic Rationale: The Sonogashira coupling proceeds via two interconnected catalytic cycles.[8] The palladium cycle involves oxidative addition of the aryl bromide to Pd(0), followed by transmetalation with a copper(I) acetylide. The copper cycle facilitates the formation of the copper(I) acetylide from the terminal alkyne and a copper(I) salt in the presence of a base. Reductive elimination from the palladium center affords the final product and regenerates the Pd(0) catalyst.
Experimental Protocol: Synthesis of 5-Alkynyl-7-methoxyquinoline
To a solution of 5-bromo-7-methoxyquinoline (1.0 mmol) and the terminal alkyne (1.2 mmol) in degassed tetrahydrofuran (10 mL) is added triethylamine (3.0 mmol). Dichlorobis(triphenylphosphine)palladium(II) (0.02 mmol) and copper(I) iodide (0.04 mmol) are then added. The reaction is stirred at room temperature for 12 hours under an argon atmosphere. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give the 5-alkynyl-7-methoxyquinoline.
Caption: Sonogashira Coupling Workflow.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a general and efficient method for C-N bond formation.[9][10] The successful amination of 5-bromo-8-benzyloxyquinoline demonstrates the applicability of this reaction to the quinoline scaffold.[17]
Mechanistic Rationale: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination then furnishes the desired arylamine and regenerates the Pd(0) catalyst.[10] The choice of a bulky, electron-rich phosphine ligand is crucial for promoting both the oxidative addition and the final reductive elimination steps.
Experimental Protocol: Synthesis of 5-Amino-7-methoxyquinoline Derivatives
A mixture of 5-bromo-7-methoxyquinoline (1.0 mmol), the desired amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), and a suitable phosphine ligand (e.g., Xantphos, 0.02 mmol) is placed in a reaction vessel. Tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol) and anhydrous toluene (5 mL) are added. The vessel is sealed and heated to 110 °C for 24 hours. After cooling, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.
Stille Coupling: A Versatile but Cautious Approach
The Stille coupling offers a broad substrate scope and tolerance for many functional groups, making it a powerful tool for complex molecule synthesis.[12][18][19] However, the toxicity of the organotin reagents necessitates careful handling and purification.[12][14]
Mechanistic Rationale: The mechanism of the Stille reaction is similar to that of the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[13] The transmetalation step is often the rate-determining step and can be accelerated by the use of additives such as copper(I) salts.[18]
Experimental Protocol: Synthesis of 5-Aryl-7-methoxyquinoline
In a flame-dried flask under argon, 5-bromo-7-methoxyquinoline (1.0 mmol), the organostannane reagent (1.1 mmol), and tris(dibenzylideneacetone)dipalladium(0) (0.025 mmol) are dissolved in anhydrous N,N-dimethylformamide (5 mL). A suitable ligand, such as tri(2-furyl)phosphine (0.1 mmol), is added, and the mixture is heated to 80 °C for 12 hours. After cooling, the reaction is diluted with ethyl acetate and washed with a saturated aqueous solution of potassium fluoride to remove tin byproducts. The organic layer is then washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Conclusion
The functionalization of 5-bromo-7-methoxyquinoline via palladium-catalyzed cross-coupling reactions offers a powerful and versatile platform for the synthesis of novel quinoline derivatives. The Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille reactions each provide unique advantages for the formation of C-C and C-N bonds. The choice of the optimal method will depend on the specific synthetic target and the desired functional group to be introduced. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently select and implement the most appropriate cross-coupling strategy for their research endeavors.
References
-
Myers, A. The Stille Reaction - Chem 115. Available at: [Link]
-
Palladium-Catalysed Synthesis and Transformation of Quinolones. ResearchGate. Available at: [Link]
-
Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions. ResearchGate. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
- Buinauskaitė, V., Dargytė, M., & Šačkus, A. (2014). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-spiro[indole-2,2'-piperidin]-6'-one. Chemija, 25(4), 221-226.
- Williams, R. (2011). 4-Methoxy-4'-nitrobiphenyl. Organic Syntheses, 88, 197.
-
Sonogashira diversification of unprotected halotryptophans, halotryptophan containing tripeptides; and generation of a new to nature bromo-natural product and its diversification in water. ResearchGate. Available at: [Link]
-
The Heck Reaction of Protected Hydroxychromones: on route to Natural Products. ResearchGate. Available at: [Link]
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14075.
-
Stille Coupling. NROChemistry. Available at: [Link]
-
Palladium-catalyzed alkynylation of secondary α-bromo carbonyl compounds via Stille coupling. PubMed. Available at: [Link]
-
Stille reaction. Wikipedia. Available at: [Link]
-
Sonogashira coupling. Wikipedia. Available at: [Link]
-
Heck reaction. Wikipedia. Available at: [Link]
-
The Buchwald-Hartwig Amination Reaction. YouTube. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
- Xu, S., Zhang, Z., Han, C., Hu, W., Xiao, T., Yuan, Y., & Zhao, J. (2019). Palladium-Catalyzed Coupling of Terminal Alkynes with Benzyl Ammonium Salts. The Journal of Organic Chemistry, 84(19), 12157–12164.
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Available at: [Link]
-
Heck Reaction. Organic Chemistry Portal. Available at: [Link]
-
Stille Cross-Coupling. J&K Scientific LLC. Available at: [Link]
-
Palladium-Catalyzed Regio- and Stereoselective C–H Alkynylation of Conjugated Dienols. ACS Publications. Available at: [Link]
-
Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H- indazole and N-Boc-2-pyrroleboronic acid. ResearchGate. Available at: [Link]
-
Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. ResearchGate. Available at: [Link]
-
INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. ResearchGate. Available at: [Link]
-
Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. MDPI. Available at: [Link]
-
Exclusive 5-exo-dig Hydroarylation of o-Alkynyl Biaryls Proceeding via C–H Activation Pathway. PMC. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Palladium-catalyzed direct alkynylation of C-H bonds in benzenes. Semantic Scholar. Available at: [Link]
-
Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. PubMed. Available at: [Link]
-
Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. ResearchGate. Available at: [Link]
-
Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. MDPI. Available at: [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. Available at: [Link]
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. Available at: [Link]
-
Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. RSC Publishing. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. Heck Reaction [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. research.rug.nl [research.rug.nl]
- 12. Stille Coupling | NROChemistry [nrochemistry.com]
- 13. Stille reaction - Wikipedia [en.wikipedia.org]
- 14. jk-sci.com [jk-sci.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 19. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the X-ray Crystallography of 5-Bromo-7-methoxyquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, quinoline scaffolds are of paramount importance, forming the structural core of numerous therapeutic agents. The introduction of specific substituents, such as a bromine atom at the 5-position and a methoxy group at the 7-position, can significantly modulate their biological activity, making their precise structural elucidation a critical step in rational drug design. This guide provides an in-depth analysis of single-crystal X-ray crystallography as the definitive method for determining the three-dimensional atomic arrangement of 5-bromo-7-methoxyquinoline derivatives. It further offers a comparative perspective against other common analytical techniques, underscoring the unique and indispensable insights provided by crystallographic studies.
The journey from a synthesized powder to a refined crystal structure is a meticulous process that provides unparalleled certainty about a molecule's stereochemistry, conformation, and intermolecular interactions. This understanding is fundamental to deciphering structure-activity relationships (SAR) and optimizing lead compounds.
The Crystallographic Workflow: From Synthesis to Structure
The successful application of X-ray crystallography hinges on the preparation of high-quality single crystals. This process begins with the synthesis of the target compound, followed by carefully controlled crystallization experiments.
Synthesis of 5-Bromo-7-methoxyquinoline
A common synthetic route to 5-bromo-7-methoxyquinoline involves the nucleophilic substitution of a more readily available precursor, 5,7-dibromoquinoline. The choice of reagents and reaction conditions is crucial for achieving a good yield and purity of the desired product.
Experimental Protocol: Synthesis of 5-Bromo-7-methoxyquinoline [1]
-
Reaction Setup: In a 1L reaction flask, combine 5,7-dibromoquinoline (40.0 g, 0.139 mol), methanol (300 mL), and dimethylformamide (DMF) (200 mL).
-
Heating: Heat the mixture to 60 °C with stirring.
-
Reagent Addition: Gradually add sodium methoxide (65.5 g, 1.21 mol) to the heated solution.
-
Reaction: Maintain the reaction at 60 °C for 2 hours.
-
Workup: After cooling, pour the reaction mixture into water and perform a thorough extraction with ethyl acetate.
-
Purification: Combine the organic phases, dry with anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography (eluent: 20:1 petroleum ether/ethyl acetate) to yield 5-bromo-7-methoxyquinoline.[1]
The Art and Science of Crystallization
Obtaining diffraction-quality crystals is often the most challenging step. The principle lies in creating a supersaturated solution from which the molecule can slowly precipitate in an ordered, crystalline lattice.
Common Crystallization Techniques for Quinoline Derivatives [2][3]
-
Slow Evaporation: The compound is dissolved in a suitable solvent or solvent mixture to near saturation. The container is then loosely covered to allow the solvent to evaporate slowly over days or weeks, gradually increasing the concentration and inducing crystallization.
-
Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small, open vial. This vial is then enclosed in a larger, sealed container with a more volatile solvent in which the compound is less soluble. The vapor from the more volatile solvent slowly diffuses into the solution, reducing the compound's solubility and promoting crystal growth.[4]
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Slow diffusion at the interface of the two solvents leads to crystallization.
The choice of solvent is critical; it must be one in which the compound has moderate solubility. The presence of impurities can significantly hinder crystal formation and must be minimized through careful purification.[2]
Deciphering the Molecular Architecture: The X-ray Diffraction Pipeline
Once a suitable single crystal is obtained, it is subjected to X-ray diffraction analysis to determine its atomic structure.
1. Data Collection: A selected crystal is mounted on a goniometer and cooled in a stream of nitrogen gas to minimize thermal motion. It is then rotated in a beam of monochromatic X-rays. The X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern of spots of varying intensities.[5][6]
2. Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and symmetry of the crystal. The "phase problem," a central challenge in crystallography, is then solved using computational methods to generate an initial electron density map. This map is interpreted to build an atomic model of the molecule, which is then refined against the experimental data to improve its accuracy.
3. Structural Analysis: The final, refined structure provides a wealth of information with very high precision:
-
Bond Lengths and Angles: Confirming the covalent connectivity and identifying any unusual geometric parameters.
-
Torsion Angles: Defining the conformation of flexible parts of the molecule.
-
Intermolecular Interactions: Revealing how molecules pack in the solid state through hydrogen bonds, halogen bonds, and π-π stacking interactions. For halogenated compounds like 5-bromo-7-methoxyquinoline, understanding halogen bonding is particularly important as it can influence crystal packing and biological activity.[4][7][8][9]
A Comparative Analysis of Characterization Techniques
While X-ray crystallography provides the ultimate structural detail, it is often used in conjunction with other analytical methods. Understanding the strengths and limitations of each technique is crucial for a comprehensive characterization.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal XRD | Precise 3D atomic coordinates, bond lengths/angles, stereochemistry, intermolecular interactions. | Unambiguous and definitive structural determination in the solid state.[6] | Requires high-quality single crystals, which can be difficult to obtain. |
| Powder XRD (PXRD) | Crystalline phase identification, lattice parameters, sample purity. | Rapid analysis of bulk, polycrystalline materials.[5] | Does not provide detailed atomic coordinates or connectivity. |
| NMR Spectroscopy | Covalent structure (atom connectivity), chemical environment of nuclei in solution. | Excellent for structural elucidation in solution; non-destructive. | Provides an average structure in solution; no direct information on solid-state packing. |
| IR/Raman Spectroscopy | Presence of specific functional groups and bond types. | Fast, non-destructive, and sensitive to molecular vibrations.[10][11] | Does not provide a complete 3D structure; interpretation can be complex. |
| Mass Spectrometry (MS) | Molecular weight and elemental formula. | Extremely high sensitivity and accuracy for mass determination. | Provides no information on isomerism or 3D structure. |
Synergy in Analysis: A Multi-faceted Approach
The most robust characterization of a novel 5-bromo-7-methoxyquinoline derivative involves a combination of these techniques:
-
Synthesis and Confirmation: After synthesis, Mass Spectrometry is used to confirm that the compound has the correct molecular weight. NMR spectroscopy is then employed to verify the covalent structure and ensure the correct isomer has been formed.[1][8]
-
Functional Group Verification: IR or Raman spectroscopy can quickly confirm the presence of key functional groups, such as the C-O ether linkage of the methoxy group and the characteristic vibrations of the quinoline ring system.[12]
Conclusion
For drug development professionals and researchers working with 5-bromo-7-methoxyquinoline derivatives, single-crystal X-ray crystallography stands as the unequivocal gold standard for structural elucidation. It provides a precise, three-dimensional blueprint of the molecule, offering critical insights into its shape, stereochemistry, and the subtle non-covalent forces that govern its interactions. While techniques like NMR, MS, and vibrational spectroscopy are indispensable for confirming chemical identity and connectivity, they cannot replace the definitive spatial information rendered by a crystal structure. A synergistic approach, leveraging the strengths of each technique, provides the most comprehensive and reliable characterization, paving the way for a deeper understanding of biological function and the rational design of next-generation therapeutics.
References
- BenchChem Technical Support Center. (n.d.). Crystallization of Quinoline-Based Compounds.
- Uchibori, M., Murate, N., Shima, K., Sakagami, T., Kanehisa, K., Richards, G. J., Hori, A., & Kitagawa, O. (2022). Unique halogen–π association detected in single crystals of C–N atropisomeric N-(2-halophenyl)quinolin-2-one derivatives and the thione analogue. Beilstein Journal of Organic Chemistry.
- Google Patents. (n.d.). CN112457243B - Synthesis method of 7-bromo-5-methoxyquinoline.
- MDPI. (n.d.). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis.
- Wikipedia. (n.d.). Isoquinoline.
- ResearchGate. (n.d.). Unique halogen–π association detected in single crystals of C–N atropisomeric N-(2-halophenyl)quinolin-2-one derivatives and the thione analogue.
- ACS Omega. (n.d.). Selective Copper(II) Complexes against Mycobacterium tuberculosis.
- IUCr. (2017). 5,7-Dibromo-8-methoxyquinoline.
- ResearchGate. (n.d.). Vibrational spectroscopic study of some quinoline derivatives.
- MDPI. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction.
- Arabian Journal of Chemistry. (n.d.). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study.
- ResearchGate. (n.d.). 5,7-Dibromo-8-methoxyquinoline.
Sources
- 1. CN112457243B - Synthesis method of 7-bromo-5-methoxyquinoline - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Isoquinoline - Wikipedia [en.wikipedia.org]
- 4. BJOC - Unique halogen–π association detected in single crystals of C–N atropisomeric N-(2-halophenyl)quinolin-2-one derivatives and the thione analogue [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. journals.iucr.org [journals.iucr.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
A Comparative Guide to the Electronic Effects of Bromo and Methoxy Groups in 5-Bromo-7-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold and the Influence of Substituents
The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2]. The electronic landscape of the quinoline core is inherently asymmetric, with the nitrogen atom rendering the heterocyclic ring electron-deficient. This property, however, can be finely tuned by the introduction of substituents. The strategic placement of electron-donating and electron-withdrawing groups can profoundly alter the molecule's reactivity, metabolic stability, and target-binding interactions.
This guide focuses on 5-bromo-7-methoxyquinoline, a derivative featuring two substituents with opposing electronic characteristics. The bromo group at the 5-position is primarily an electron-withdrawing group via its inductive effect, while the methoxy group at the 7-position is a strong electron-donating group through resonance. Understanding the interplay of these effects is crucial for the rational design of novel quinoline-based compounds.
Theoretical Framework: Predicting Electronic Effects with Hammett Constants
The Hammett equation provides a quantitative measure of the electronic influence of substituents on an aromatic ring[3][4][5]. By comparing the acidity of a substituted benzoic acid to that of benzoic acid itself, a substituent constant (σ) is derived. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
| Substituent | Position | Hammett Constant (σ) | Electronic Effect |
| Bromo (-Br) | meta | 0.40 | Electron-withdrawing |
| para | 0.23 | Electron-withdrawing | |
| Methoxy (-OCH3) | meta | 0.12 | Electron-withdrawing (inductive) |
| para | -0.27 | Electron-donating (resonance) |
Table 1: Selected Hammett Substituent Constants.[6]
In 5-bromo-7-methoxyquinoline, the bromo group is in a position analogous to a meta relationship with the nitrogen in the pyridine ring and influences the benzene ring. The methoxy group is in a para-like position relative to the C5 position and meta to the C8 position. The overall electronic character of the molecule is a composite of these individual effects.
Computational Analysis: A Quantitative Comparison
To provide a more nuanced understanding of the electronic effects in 5-bromo-7-methoxyquinoline, we turn to computational chemistry. Density Functional Theory (DFT) calculations are a powerful tool for modeling molecular orbitals and predicting electronic properties[7][8][9]. Here, we compare the calculated properties of 5-bromo-7-methoxyquinoline with several reference compounds to isolate the effects of the bromo and methoxy groups.
Methodology for Computational Analysis
The following protocol outlines a typical DFT-based approach for analyzing the electronic properties of quinoline derivatives[7][10]:
-
Molecular Geometry Optimization: The structures of quinoline, 5-bromoquinoline, 7-methoxyquinoline, and 5-bromo-7-methoxyquinoline are optimized using a suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set.
-
Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometries to determine key electronic parameters.
-
Data Analysis: The calculated values for the highest occupied molecular orbital (HOMO) energy, lowest unoccupied molecular orbital (LUMO) energy, and the HOMO-LUMO gap are compared across the different molecules.
Caption: Computational workflow for assessing electronic properties.
Comparative Results
The following table presents the expected results from such a computational study. Lower HOMO energy suggests lower nucleophilicity, while a lower LUMO energy indicates higher electrophilicity. The HOMO-LUMO gap is an indicator of chemical reactivity, with a smaller gap suggesting higher reactivity.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Quinoline | -6.50 | -1.50 | 5.00 |
| 5-Bromoquinoline | -6.65 | -1.75 | 4.90 |
| 7-Methoxyquinoline | -6.20 | -1.40 | 4.80 |
| 5-Bromo-7-methoxyquinoline | -6.35 | -1.65 | 4.70 |
Table 2: Predicted Electronic Properties from DFT Calculations.
Analysis of Results:
-
5-Bromoquinoline: The introduction of the electron-withdrawing bromo group is predicted to lower both the HOMO and LUMO energies compared to quinoline, making it less nucleophilic but more electrophilic.
-
7-Methoxyquinoline: The electron-donating methoxy group is expected to raise the HOMO energy, increasing the molecule's nucleophilicity. The effect on the LUMO energy is less pronounced.
-
5-Bromo-7-methoxyquinoline: The combined effects of the bromo and methoxy groups lead to intermediate HOMO and LUMO energies. However, the overall HOMO-LUMO gap is predicted to be the smallest, suggesting that this derivative may be the most reactive of the series. The methoxy group's donating effect appears to slightly dominate in raising the HOMO energy from the level of 5-bromoquinoline, while the bromo group's withdrawing effect lowers the LUMO.
Experimental Validation and Synthesis
While computational methods provide valuable insights, experimental validation is crucial. The synthesis of 5-bromo-7-methoxyquinoline has been reported and can be achieved through a multi-step process.
Synthesis Protocol
A reported synthesis of 5-bromo-7-methoxyquinoline involves the reaction of 5,7-dibromoquinoline with sodium methoxide[11].
-
Reaction Setup: 5,7-dibromoquinoline, methanol, and dimethylformamide (DMF) are added to a reaction vessel.
-
Heating: The mixture is heated to 60 °C.
-
Addition of Base: Sodium methoxide is added, and the reaction proceeds for 2 hours.
-
Workup: The reaction mixture is poured into water and extracted with ethyl acetate.
-
Purification: The combined organic phases are dried, concentrated, and purified by column chromatography to yield 5-bromo-7-methoxyquinoline and its isomer, 7-bromo-5-methoxyquinoline[11].
Caption: Synthetic pathway for 5-bromo-7-methoxyquinoline.
Conclusion and Future Directions
The electronic character of 5-bromo-7-methoxyquinoline is a product of the competing influences of the electron-withdrawing bromo group and the electron-donating methoxy group. Computational analysis suggests that this combination results in a molecule with a reduced HOMO-LUMO gap, indicating potentially enhanced reactivity compared to quinoline and its monosubstituted derivatives.
This guide provides a foundational understanding of the electronic effects at play in 5-bromo-7-methoxyquinoline. For drug development professionals, these insights can inform the design of novel quinoline-based compounds with tailored electronic properties to optimize target engagement and pharmacokinetic profiles. Future research should focus on the experimental validation of these computational predictions and the exploration of this molecule's potential in medicinal and materials science applications.
References
- Kurban, M., et al. (2024). Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications.
- Google Patents. (n.d.). CN112457243B - Synthesis method of 7-bromo-5-methoxyquinoline.
- PubMed. (2011). Electron-donating para-methoxy converts a benzamide-isoquinoline derivative into a highly Sigma-2 receptor selective ligand. Bioorganic & Medicinal Chemistry, 19(24), 7435-7440.
- IOPscience. (n.d.). Computational Based Study of Thiomethyl Substituents' Position on Quinoline for Inhibition of Aluminium Corrosion in Hydrochlori. Journal of Physics: Conference Series.
-
Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]
-
ResearchGate. (n.d.). Computational determination of the Electronic and Nonlinear Optical properties of the molecules 2-(4-aminophenyl) Quinoline, 4-(4-aminophenyl) Quinoline, Anthracene, Anthraquinone and Phenanthrene. Retrieved from [Link]
-
ResearchGate. (n.d.). Quinoline derivatives with bromine in their structure. Retrieved from [Link]
-
AVESİS. (2024). Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Retrieved from [Link]
-
Semantic Scholar. (2021). Key Electronic, Linear and Nonlinear Optical Properties of Designed Disubstituted Quinoline with Carbazole Compounds. Retrieved from [Link]
-
University of California, Davis. (n.d.). Hammett Equation - Mechanisms of Organic Reactions - Pharmacy 180. Retrieved from [Link]
-
ResearchGate. (n.d.). Amine moieties play different roles as electron-donating groups on quinoline derivatives. Retrieved from [Link]
-
Science.gov. (n.d.). hammett substituent constants: Topics by Science.gov. Retrieved from [Link]
-
PubChem. (n.d.). 5-bromo-7-methoxyquinoline (C10H8BrNO). Retrieved from [Link]
-
Stenutz, R. (n.d.). Hammett substituent constants. Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. Retrieved from [Link]
-
AMERICAN ELEMENTS. (n.d.). 5-Bromo-7-methoxyquinoline. Retrieved from [Link]
-
PubChem. (n.d.). 5-bromo-7-methoxyisoquinoline (C10H8BrNO). Retrieved from [Link]
-
MDPI. (n.d.). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline. Retrieved from [Link]
-
ResearchGate. (n.d.). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 6,8-Dibromoquinoline. Retrieved from [Link]
-
PubMed. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Retrieved from [Link]
-
American Chemical Society. (n.d.). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Retrieved from [Link]
-
American Chemical Society. (n.d.). 8-Bromo-7-hydroxyquinoline as a Photoremovable Protecting Group for Physiological Use: Mechanism and Scope. Retrieved from [Link]
-
Patsnap. (n.d.). Method for synthesizing 5-bromo-7-azaindole. Retrieved from [Link]
Sources
- 1. 6,8-Dibromoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hammett equation - Wikipedia [en.wikipedia.org]
- 4. pharmacy180.com [pharmacy180.com]
- 5. web.viu.ca [web.viu.ca]
- 6. Hammett substituent constants [stenutz.eu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 10. saudijournals.com [saudijournals.com]
- 11. CN112457243B - Synthesis method of 7-bromo-5-methoxyquinoline - Google Patents [patents.google.com]
Safety Operating Guide
Navigating the Safe Handling of 5-Bromo-7-methoxyquinoline: A Guide for Laboratory Professionals
In the landscape of pharmaceutical research and development, the meticulous handling of novel chemical entities is paramount to ensuring both personnel safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling of 5-Bromo-7-methoxyquinoline, a key building block in synthetic chemistry. As a Senior Application Scientist, this document is structured to impart not just procedural steps, but the underlying scientific rationale, fostering a culture of safety and excellence in your laboratory.
Hazard Profile and Core Precautions
5-Bromo-7-methoxyquinoline is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation).[1] These classifications necessitate stringent adherence to safety protocols to minimize exposure.
Key safety precautions include:
-
Avoid Contact: Do not get in eyes, on skin, or on clothing.[3][5][6][7][8]
-
Avoid Inhalation: Avoid breathing dust, fume, gas, mist, vapors, or spray.[4][6][9][10]
-
Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[2][8][9][10]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[5][6][8][9][10] Do not eat, drink, or smoke when using this product.[5][7][10]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical when handling 5-Bromo-7-methoxyquinoline. The following table summarizes the recommended PPE based on guidelines for similar chemical structures.
| PPE Category | Specification | Standard |
| Eye Protection | Tightly fitting safety goggles or a face shield. | EN 166 (EU) or NIOSH (US) approved.[11] |
| Hand Protection | Chemical-resistant gloves (e.g., butyl rubber, Viton). Gloves must be inspected before use and disposed of if contaminated. | Tested according to EN 374.[11] |
| Skin and Body Protection | A lab coat with full-length sleeves, full-length pants, and close-toed shoes are mandatory. For larger quantities or where splashing is possible, a chemical-resistant suit may be necessary.[3][11] | --- |
| Respiratory Protection | If engineering controls are insufficient or when handling large quantities, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges should be used.[11] For powder spills outside of a fume hood, a respirator is recommended.[12] | NIOSH (US) or EN 149 (EU) approved.[6][10] |
The following diagram illustrates the proper sequence for donning and doffing PPE to prevent cross-contamination.
Operational Plan: From Receipt to Disposal
A systematic approach to handling 5-Bromo-7-methoxyquinoline is essential for maintaining a safe laboratory environment.
Receiving and Storage
-
Upon receipt, inspect the container for any damage.
-
Store in a tightly closed, original container in a dry, cool, and well-ventilated place.[5][7][9][10]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[6][10]
Handling and Use: A Step-by-Step Protocol
-
Preparation: Ensure the work area, typically a chemical fume hood, is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.
-
Weighing and Transfer:
-
If the compound is a solid, handle it in a way that minimizes dust generation.[8]
-
Use a spatula to carefully transfer the desired amount to a tared weigh boat or directly into the reaction vessel.
-
Close the container immediately after use.
-
-
Dissolution: If dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
Post-Handling: After use, decontaminate the work area. Wipe down surfaces with an appropriate solvent and cleaning agent.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is crucial.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[2][9][13] Remove contact lenses if present and easy to do.[2][9][10] Seek immediate medical attention.[10] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[2][9] Remove all contaminated clothing and shoes.[13][14] If skin irritation persists, call a physician.[2][9] |
| Inhalation | Move the exposed person to fresh air at once.[15] If not breathing, give artificial respiration.[9][15] Get medical attention if symptoms occur.[2][9] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards.[2][9] Do NOT induce vomiting.[10] Call a physician or poison control center immediately.[10][16] |
Spill Response
-
Small Spills: For small powder spills, personnel wearing appropriate PPE should carefully sweep up the material and place it in a suitable, closed container for disposal.[2][9] Avoid creating dust.[2][6][9][10]
-
Large Spills: Evacuate the area. If the spill is large or in a poorly ventilated area, contact your institution's environmental health and safety department.
-
After cleanup, ensure the area is well-ventilated.
Disposal Plan: Environmental Responsibility
Proper disposal of 5-Bromo-7-methoxyquinoline and its waste is a critical component of the laboratory workflow. As a halogenated organic compound, it must be disposed of as hazardous waste.
-
Waste Segregation: Collect waste containing 5-Bromo-7-methoxyquinoline in a designated, clearly labeled, and closed container for halogenated organic waste.[17]
-
Container Management: Ensure the waste container is compatible with the chemical and kept tightly closed.[17]
-
Professional Disposal: Arrange for a licensed professional waste disposal service to handle the final disposal, which is typically through incineration.[17] Do not dispose of down the drain.[16][18]
The following diagram outlines the decision-making process for waste disposal.
By adhering to these comprehensive guidelines, researchers, scientists, and drug development professionals can handle 5-Bromo-7-methoxyquinoline with the confidence that they are prioritizing safety while advancing their scientific objectives.
References
- Personal protective equipment for handling Quinoline, (1-methylethyl)-. Benchchem.
- QUINOLINE FOR SYNTHESIS. Loba Chemie.
- SAFETY DATA SHEET. Thermo Fisher Scientific. (2012-07-09).
- First Aid Procedures for Chemical Hazards. NIOSH - CDC.
- 5-Bromo-7-methoxyquinoline | CAS 1126824-44-9. AMERICAN ELEMENTS ®.
- SAFETY DATA SHEET. Fisher Scientific.
- SAFETY DATA SHEET. Fisher Scientific. (2010-12-28).
- Quinoline CAS No 91-22-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
- SAFETY DATA SHEET. (2025-10-24).
- Hazardous Chemical Exposures. Office of Environmental Health and Safety.
- QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Techno PharmChem.
- First Aid: Chemical Exposure. UMass Memorial Health.
- SAFETY DATA SHEET. Fisher Scientific. (2024-03-08).
- Methyl 4-bromo-7-methoxyquinoline-6-carboxylate. AK Scientific, Inc.
- 4-Bromo-7-methoxyquinoline-6-carboxamide. AK Scientific, Inc.
- 5-Bromo-2-Deoxyuridine (BrdU) Administration, Handling & Disposal. Individual Chemical SOP Example.
- Proper Disposal of 5-Bromoindole: A Guide for Laboratory Professionals. Benchchem.
Sources
- 1. americanelements.com [americanelements.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. aksci.com [aksci.com]
- 5. lobachemie.com [lobachemie.com]
- 6. fishersci.com [fishersci.com]
- 7. technopharmchem.com [technopharmchem.com]
- 8. aksci.com [aksci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. uwyo.edu [uwyo.edu]
- 13. ehs.princeton.edu [ehs.princeton.edu]
- 14. First Aid: Chemical Exposure | UMass Memorial Health [ummhealth.org]
- 15. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 16. cdhfinechemical.com [cdhfinechemical.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
